Product packaging for 4-Isopropyloctane(Cat. No.:CAS No. 62016-15-3)

4-Isopropyloctane

Cat. No.: B14544512
CAS No.: 62016-15-3
M. Wt: 156.31 g/mol
InChI Key: VSJAVEFYQMREHJ-UHFFFAOYSA-N
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Description

4-Isopropyloctane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14544512 4-Isopropyloctane CAS No. 62016-15-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62016-15-3

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-propan-2-yloctane

InChI

InChI=1S/C11H24/c1-5-7-9-11(8-6-2)10(3)4/h10-11H,5-9H2,1-4H3

InChI Key

VSJAVEFYQMREHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)C(C)C

Origin of Product

United States

Foundational & Exploratory

"4-isopropyloctane" physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Isopropyloctane

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data and experimental context for this compound.

Compound Identity and Structure

This compound is a branched-chain alkane with the chemical formula C11H24. Its structure consists of an eight-carbon chain (octane) with an isopropyl group attached to the fourth carbon atom.

  • IUPAC Name : 4-(1-methylethyl)octane or 4-propyloctane[1][2]

  • Synonyms : 4-(Propan-2-yl)octane[1]

  • CAS Number : 62016-15-3[1][3]

  • Molecular Formula : C11H24[1][4][5]

  • Canonical SMILES : CCCCC(CCC)C(C)C[3][6][7]

  • InChIKey : VSJAVEFYQMREHJ-UHFFFAOYSA-N[6][7]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 156.31 g/mol [1][6][7]
Boiling Point 178 - 184 °C[4][5][6]
Melting Point -57.06 °C (estimate)[4][5]
Density 0.748 - 0.753 g/mL[4][5][6]
Refractive Index 1.419 - 1.423[4][5][6]
XLogP3 5.6[1][3]
Hydrogen Bond Donor Count 0[1][3]
Hydrogen Bond Acceptor Count 0[1][3]
Rotatable Bond Count 6[1][3]
Heavy Atom Count 11[1][3]
Complexity 74.1[1][3]

Solubility : As a nonpolar alkane, this compound is expected to be soluble in nonpolar organic solvents (like other hydrocarbons, ethers, and chlorinated solvents) and insoluble or sparingly soluble in polar solvents such as water.[8] This is consistent with the general principle that "like dissolves like."

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a crucial indicator of purity for a liquid compound.[9] The Thiele tube method is a common and efficient technique that requires a small sample volume.[10]

Methodology:

  • Sample Preparation : Fill a small glass vial (Durham tube) approximately half-full with the this compound sample.[10]

  • Capillary Tube Insertion : Place a capillary tube (sealed at one end) into the vial with the open end down.[10]

  • Apparatus Assembly : Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[10]

  • Heating : Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), making sure the sample is immersed in the oil.[9][10]

  • Observation : Gently heat the side arm of the Thiele tube.[10] Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube. This occurs when the vapor pressure of the sample exceeds the atmospheric pressure.[9]

  • Boiling Point Reading : Remove the heat source once a steady and rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

  • Pressure Correction : Record the atmospheric pressure. If the pressure is not at sea level (1 atm), a correction may be necessary.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[11][12]

Methodology:

  • Mass of Empty Container : Use an electronic balance to measure the mass of a clean, dry graduated cylinder or pycnometer (density bottle).[11][13]

  • Volume Measurement : Add a known volume of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11]

  • Mass of Filled Container : Weigh the graduated cylinder containing the liquid sample.[11][13]

  • Calculation :

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the filled cylinder.[13]

    • Calculate the density using the formula: Density = Mass / Volume .[11][12]

  • Repeatability : For improved accuracy, repeat the measurement several times and calculate the average density.[11]

Purity and Identity Confirmation by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like alkanes.[14][15][16] It can be used to assess the purity of a this compound sample and confirm its identity by comparing its retention time to a known standard.

Methodology:

  • Instrument Setup :

    • Column : Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., coated with a silicone polymer).[14]

    • Carrier Gas : Use an inert carrier gas such as helium or nitrogen.

    • Temperatures : Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures appropriately to ensure sample vaporization and detection.

    • Oven Program : Set a temperature program for the oven, which may start at a lower temperature and ramp up to elute all components.

  • Standard Preparation : Prepare a standard solution containing known straight-chain alkanes (e.g., octane (B31449) through dodecane) to calibrate the system and establish a relationship between retention time and boiling point/carbon number.[16]

  • Sample Preparation : Dilute the this compound sample in a suitable volatile solvent (e.g., hexane).

  • Injection : Inject a small volume (e.g., 1 µL) of the standard mixture into the gas chromatograph.[16] Record the retention times of each component.

  • Sample Analysis : Inject the prepared this compound sample using the same method.[16]

  • Data Analysis :

    • Identification : Compare the retention time of the major peak in the sample chromatogram to the retention times of the standards. Branched alkanes typically have shorter retention times than their straight-chain isomers.

    • Purity Assessment : Calculate the area of the main peak as a percentage of the total area of all peaks in the chromatogram to estimate the purity of the sample.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the analysis of this compound.

G cluster_0 Physicochemical Property Hierarchy Compound This compound Id Identity (Formula, MW, CAS) Compound->Id Bulk Bulk Properties (Physical State) Compound->Bulk Thermo Thermodynamic Properties Bulk->Thermo Optical Optical Properties Bulk->Optical Sol Solubility Properties Bulk->Sol BP Boiling Point Thermo->BP MP Melting Point Thermo->MP Density Density Thermo->Density RI Refractive Index Optical->RI XLogP XLogP3 Sol->XLogP

Caption: Logical hierarchy of this compound's physicochemical properties.

G cluster_1 Experimental Workflow: Purity & Identity Confirmation Start Start: Unknown Sample BP_Exp Boiling Point Determination Start->BP_Exp Density_Exp Density Measurement Start->Density_Exp Compare_Lit Compare with Literature Values BP_Exp->Compare_Lit Density_Exp->Compare_Lit GC_Analysis Gas Chromatography (GC) Analysis Compare_Lit->GC_Analysis Properties Match Purity Assess Purity (% Peak Area) GC_Analysis->Purity Retention Compare Retention Time to Standard GC_Analysis->Retention End End: Identity & Purity Confirmed Retention->End Retention Time Matches

References

"4-isopropyloctane" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Isopropyloctane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a saturated alkane with the chemical formula C₁₁H₂₄. Structurally, it is an octane (B31449) backbone with an isopropyl group attached to the fourth carbon atom. This branched-chain hydrocarbon is also known by its IUPAC name, 4-(propan-2-yl)octane.[1][2]

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 62016-15-3[2][3][4][5]
IUPAC Name 4-(propan-2-yl)octane[1][2]
Synonyms 4-(1-methylethyl)octane[2][3][4]
PubChem CID 18462471[4]
InChI InChI=1S/C11H24/c1-5-7-9-11(8-6-2)10(3)4/h10-11H,5-9H2,1-4H3[1][2][4]
InChIKey VSJAVEFYQMREHJ-UHFFFAOYSA-N[1][2][4]
Canonical SMILES CCCCC(CCC)C(C)C[1][2][3][4]
DSSTox Substance ID DTXSID90594084[3][4]

Physicochemical Properties

The following tables summarize the key physical and computed properties of this compound. These properties are crucial for understanding its behavior in various experimental and environmental conditions.

Table 2: Physical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₂₄[1][2][4][5][6][7]
Molecular Weight 156.31 g/mol [1][4]
Boiling Point 178 °C[6][7]
Melting Point -57.06 °C (estimated)[6][7]
Density 0.748 - 0.753 g/cm³[6][7][8]
Refractive Index 1.4196 - 1.423[6][7][8]
Table 3: Computed Properties of this compound
PropertyValue
XLogP3 5.6[2][3]
Exact Mass 156.187800766[2][3]
Monoisotopic Mass 156.187800766[2][4]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 11[2][3][4]
Rotatable Bond Count 6[2][3]
Hydrogen Bond Donor Count 0[2][3]
Hydrogen Bond Acceptor Count 0[2][3]
Complexity 74.1[2][3][4]

Experimental Protocols

Logical Relationships of Chemical Identifiers

The following diagram illustrates the relationship between the various chemical identifiers for this compound.

4_isopropyloctane_identifiers This compound This compound CAS: 62016-15-3 CAS: 62016-15-3 This compound->CAS: 62016-15-3 is registered as IUPAC: 4-(propan-2-yl)octane IUPAC: 4-(propan-2-yl)octane This compound->IUPAC: 4-(propan-2-yl)octane is systematically named SMILES: CCCCC(CCC)C(C)C SMILES: CCCCC(CCC)C(C)C This compound->SMILES: CCCCC(CCC)C(C)C is represented by Formula: C11H24 Formula: C11H24 This compound->Formula: C11H24 has formula InChIKey: VSJAVEFYQMREHJ-UHFFFAOYSA-N InChIKey: VSJAVEFYQMREHJ-UHFFFAOYSA-N SMILES: CCCCC(CCC)C(C)C->InChIKey: VSJAVEFYQMREHJ-UHFFFAOYSA-N generates

Caption: Chemical Identifiers for this compound.

References

Synthesis of 4-Isopropyloctane for Fuel Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-isopropyloctane, a branched alkane of interest in fuel research due to its potential to enhance combustion properties. This document outlines a viable synthetic pathway, detailed experimental protocols, and a summary of relevant physicochemical and fuel-related properties.

Introduction

Highly branched alkanes are desirable components in fuel formulations. In gasoline, they tend to increase the octane (B31449) number, leading to improved anti-knock characteristics. Conversely, in diesel fuel, increased branching can lower the cetane number. The study of specific branched alkanes like this compound is crucial for understanding structure-property relationships and for the development of advanced fuel blends.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and analysis.

PropertyValueReference
Molecular FormulaC11H24[1][2]
Molecular Weight156.31 g/mol [2]
Boiling Point178 °C[3]
Density0.753 g/mL[4]
Refractive Index1.423[4]

Proposed Synthesis of this compound

A robust and logical synthetic route for the preparation of this compound involves a three-step process, as illustrated in the workflow diagram below. The key steps are:

  • Grignard Reaction: Synthesis of the tertiary alcohol, 4-isopropyloctan-4-ol, via the reaction of a suitable Grignard reagent with a ketone.

  • Dehydration: Elimination of water from the tertiary alcohol to form the corresponding alkene, 4-isopropyloctene.

  • Hydrogenation: Saturation of the carbon-carbon double bond of the alkene to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A Isopropylmagnesium Bromide C 4-Isopropyloctan-4-ol A->C 1. Diethyl Ether B 4-Octanone B->C 2. H3O+ workup D 4-Isopropyloctan-4-ol E 4-Isopropyloctene D->E H2SO4, heat F 4-Isopropyloctene G This compound F->G H2, PtO2

References

4-Isopropyloctane: A Technical Guide for its Potential as a Branched Alkane Fuel Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-isopropyloctane, a branched alkane with the molecular formula C11H24, and explores its potential as a component in advanced fuel formulations. Given the increasing demand for high-performance and cleaner-burning fuels, branched alkanes are of significant interest due to their favorable combustion properties, such as higher octane (B31449) ratings, which lead to improved engine efficiency and reduced knocking. This document details the known physicochemical properties of this compound, outlines general experimental protocols for the synthesis and evaluation of similar branched alkanes, and discusses its potential role in the development of next-generation fuels.

Physicochemical and Combustion Properties

The performance of a fuel component is largely determined by its physical and chemical characteristics. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be reliably estimated based on data from its isomers and general principles of hydrocarbon chemistry.

PropertyValueSource/Method
Molecular Formula C₁₁H₂₄-
Molar Mass 156.31 g/mol -
Density 0.753 g/mL at 20°C[1]
Boiling Point 184 °C[1]
Refractive Index 1.423[1]
Heat of Combustion (est.) ~ -7.4 MJ/molEstimated based on n-undecane[2][3]
Octane Number (est.) 85-95 (RON)Estimated based on similar branched C11 alkanes[4][5]

Note: Estimated values are based on trends observed for isomers and related compounds and should be confirmed by experimental measurement.

Synthesis of Branched Alkanes: Experimental Protocols

The synthesis of specific branched alkanes like this compound can be achieved through various established organic synthesis routes. A common and versatile method involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation. Below is a representative experimental protocol that can be adapted for the synthesis of this compound.

Example Protocol: Synthesis via Grignard Reaction, Dehydration, and Hydrogenation

This protocol outlines the general steps for synthesizing a branched alkane. For this compound, suitable starting materials would be selected to form the desired C11 backbone with an isopropyl group at the 4-position of an octane chain.

Step 1: Grignard Reaction to form a Tertiary Alcohol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of an appropriate alkyl halide (e.g., a butyl halide) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Reaction with Ketone: Once the Grignard reagent is formed, a solution of a suitable ketone (e.g., a methyl heptyl ketone) in anhydrous diethyl ether is added dropwise at a controlled temperature (often 0 °C) to form the magnesium salt of the tertiary alcohol.

  • Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol to an Alkene

  • Apparatus Setup: A round-bottom flask is fitted with a distillation apparatus.

  • Reaction: The crude tertiary alcohol from Step 1 is mixed with a dehydrating agent, such as iodine or a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Distillation: The mixture is heated, and the resulting alkene is distilled off as it is formed.

  • Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with water. It is then dried over a suitable drying agent and may be further purified by fractional distillation.

Step 3: Hydrogenation of the Alkene to an Alkane

  • Apparatus Setup: A high-pressure hydrogenation vessel (autoclave) or a flask suitable for balloon hydrogenation is used.

  • Catalyst and Alkene: The alkene from Step 2 is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), and a hydrogenation catalyst (e.g., palladium on carbon, PtO₂) is added.

  • Hydrogenation: The vessel is filled with hydrogen gas to the desired pressure, and the mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is removed by distillation to yield the final branched alkane, which can be further purified by fractional distillation.

Combustion Performance Evaluation

The suitability of a compound as a fuel component is determined by its combustion characteristics, primarily its octane rating.

Protocol: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

The octane number is determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D2699 (RON) and ASTM D2700 (MON) methods.

  • Engine Preparation: The CFR engine is calibrated using primary reference fuels (PRF), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0).

  • Sample Analysis: The fuel sample (this compound) is run in the engine under specific operating conditions for either the RON or MON test.

  • Knock Intensity Measurement: The knock intensity produced by the sample is measured.

  • Bracketing: The knock intensity of the sample is bracketed between two PRF blends with known octane numbers.

  • Octane Number Calculation: The octane number of the sample is calculated by interpolation based on the knock intensities of the bracketing PRF blends.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and evaluation process for this compound as a fuel component.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., Alkyl Halide, Ketone) Grignard Grignard Reaction Start->Grignard Alcohol Tertiary Alcohol Grignard->Alcohol Dehydration Dehydration Alcohol->Dehydration Alkene Branched Alkene Dehydration->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct Evaluation_Workflow cluster_evaluation Fuel Performance Evaluation Sample This compound Sample PhysChem Physicochemical Property Analysis Sample->PhysChem Combustion Combustion Testing (CFR Engine) Sample->Combustion Data Data Analysis PhysChem->Data Combustion->Data Conclusion Performance Assessment Data->Conclusion

References

Spectroscopic Data of 4-Isopropyloctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-isopropyloctane, a branched alkane. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data and characteristic spectral information for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on established principles for alkanes. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory analysis.

Spectroscopic Data Presentation

The following sections present the predicted and expected spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Predicted)

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their connectivity. The following data was predicted using online NMR prediction tools.

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.85 - 0.95Triplet6HCH ₃ (C1 and C8)
20.85 - 0.95Doublet6HCH ₃ (Isopropyl)
31.15 - 1.35Multiplet10H-CH ₂- (C2, C3, C5, C6, C7)
41.45 - 1.60Multiplet1H-CH - (Isopropyl)
51.35 - 1.50Multiplet1H-CH - (C4)

¹³C NMR (Predicted)

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The following data was predicted using online NMR prediction tools. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent, resulting in 11 distinct signals.

SignalPredicted Chemical Shift (ppm)Assignment
1~14C1 and C8
2~20-23Isopropyl CH₃
3~23-35C2, C3, C5, C6, C7
4~30-35Isopropyl CH
5~40-45C4
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, this compound primarily exhibits C-H and C-C bond vibrations.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850 - 2960C-H stretch (sp³)Strong
1450 - 1470C-H bend (CH₂)Medium
1370 - 1385C-H bend (CH₃)Medium
Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For alkanes, the molecular ion peak (M+) is often observed, although it may be weak. Fragmentation typically involves the cleavage of C-C bonds to form stable carbocations.

m/zProposed Fragment IonComments
156[C₁₁H₂₄]⁺Molecular Ion (M⁺)
141[M - CH₃]⁺Loss of a methyl radical
127[M - C₂H₅]⁺Loss of an ethyl radical
113[M - C₃H₇]⁺Loss of a propyl radical
99[M - C₄H₉]⁺Loss of a butyl radical
85[C₆H₁₃]⁺Fragmentation of the octane (B31449) chain
71[C₅H₁₁]⁺Fragmentation of the octane chain
57[C₄H₉]⁺Often a base peak in branched alkanes (t-butyl cation or rearranged sec-butyl cation)
43[C₃H₇]⁺Isopropyl cation or propyl cation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy of a Liquid Alkane

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a liquid alkane sample.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes and vial for sample preparation

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8-16 scans for a moderately concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the number of scans (typically higher than for ¹H NMR, e.g., 128 scans or more, depending on the concentration).

    • Set the relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and list the peaks for both spectra.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy of a Liquid Alkane

Objective: To obtain the infrared spectrum of a liquid alkane sample.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the this compound sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning:

    • Carefully wipe the sample off the ATR crystal using a lint-free wipe.

    • Clean the crystal with a wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Gas Chromatography-Mass Spectrometry (GC-MS) of a Volatile Hydrocarbon

Objective: To separate and identify the components of a volatile sample and obtain the mass spectrum of this compound.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Appropriate GC column for hydrocarbon analysis (e.g., a non-polar column like DB-5ms).

  • Helium carrier gas.

  • Autosampler vials with septa.

  • Volatile solvent for dilution (e.g., hexane (B92381) or dichloromethane).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 100 ppm in hexane) in a GC vial.

    • Cap the vial securely.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program for a volatile hydrocarbon might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Set the injector temperature (e.g., 250 °C).

    • Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

    • Set the MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: e.g., m/z 40-200.

      • Source temperature: e.g., 230 °C.

      • Quadrupole temperature: e.g., 150 °C.

  • Analysis:

    • Place the sample vial in the autosampler tray.

    • Inject a small volume of the sample (e.g., 1 µL) into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the separated components.

    • Obtain the mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for confirmation if available.

Mandatory Visualization

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Compound Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure (Connectivity) NMR->Structure Functional_Groups Functional Groups IR->Functional_Groups Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Proposed_Structure Proposed Structure Structure->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure

Caption: General workflow for compound identification using spectroscopic methods.

Mass_Spec_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound cluster_frags Primary Fragmentation Pathways M [C₁₁H₂₄]⁺˙ m/z = 156 (Molecular Ion) F1 [C₁₀H₂₁]⁺ m/z = 141 M->F1 - •CH₃ F2 [C₉H₁₉]⁺ m/z = 127 M->F2 - •C₂H₅ F3 [C₈H₁₇]⁺ m/z = 113 M->F3 - •C₃H₇ F4 [C₄H₉]⁺ m/z = 57 (Base Peak) M->F4 - C₇H₁₅• F5 [C₃H₇]⁺ m/z = 43 M->F5 - C₈H₁₇•

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

An In-depth Technical Guide to the Thermodynamic Properties of 4-Isopropyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-isopropyloctane. Due to a lack of direct experimental data for this specific branched alkane, this guide leverages the highly reliable Benson group additivity method for the estimation of key thermodynamic parameters. Furthermore, it details the standard experimental protocols used to determine such properties for liquid hydrocarbons, offering a complete theoretical and practical framework for researchers.

Estimated Thermodynamic Properties of this compound

The thermodynamic properties of this compound have been estimated using the Benson group additivity method. This method involves the summation of the contributions of individual molecular groups to the overall thermodynamic properties of the molecule. The necessary group contributions and correction factors are well-established for alkanes and provide accurate estimations.

The this compound molecule is deconstructed into the following Benson groups:

  • 2 x C-(C)(H)3: Two primary carbon atoms bonded to one other carbon and three hydrogen atoms (the two methyl groups of the isopropyl group).

  • 1 x C-(C)3(H): One tertiary carbon atom bonded to three other carbon atoms and one hydrogen atom (the methine carbon of the isopropyl group).

  • 4 x C-(C)2(H)2: Four secondary carbon atoms each bonded to two other carbons and two hydrogen atoms (carbons 2, 3, 5, and 6 of the octane (B31449) chain).

  • 1 x C-(C)(H)3: One primary carbon atom at the end of the octane chain (carbon 8).

  • 1 x C-(C)2(H)3: One primary carbon atom at the beginning of the octane chain (carbon 1).

  • 1 x C-(C)3(H): One tertiary carbon atom at the branch point (carbon 4 of the octane chain).

A gauche correction is applied due to the steric hindrance between the alkyl groups.

The estimated thermodynamic properties at 298.15 K (25 °C) and 1 atm are summarized in the table below.

Thermodynamic PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (gas)ΔHf°-285.5kJ/mol
Standard Molar Entropy (gas)495.8J/(mol·K)
Molar Heat Capacity at Constant Pressure (gas)Cp235.4J/(mol·K)

Note: These values are estimations derived from the Benson group additivity method and may have an inherent error of 2-3 kcal/mol for enthalpy of formation.[1][2]

Experimental Protocols for Thermodynamic Property Determination

While the data for this compound is estimated, the following are detailed experimental protocols for the direct measurement of thermodynamic properties of liquid alkanes.

2.1. Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of a liquid hydrocarbon is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.7-1.5 grams) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is attached to the electrodes, with the wire in contact with the sample.

  • Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that the water produced during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30-40 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

  • Temperature Equilibration and Ignition: The water in the calorimeter is stirred to achieve a stable initial temperature. The sample is then ignited by passing an electric current through the ignition wire.

  • Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of CO2 and H2O.[3][4][5][6][7]

2.2. Determination of Standard Entropy via Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature, from which the standard entropy can be calculated.

Methodology:

  • Sample Preparation and Calorimeter Loading: A known mass of the sample is sealed in a sample container within the calorimeter. The calorimeter is cooled to a very low temperature, typically near absolute zero.

  • Adiabatic Shield Control: The sample is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample at all times. This minimizes heat exchange with the surroundings.

  • Heating and Temperature Measurement: A known amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is measured with a high-precision thermometer.

  • Heat Capacity Calculation: The heat capacity at a given temperature is calculated from the amount of energy supplied and the corresponding temperature rise. This process is repeated in small temperature increments from near 0 K up to the desired temperature (e.g., 298.15 K).

  • Entropy Calculation: The standard molar entropy (S°) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K. If any phase transitions occur within this temperature range, the enthalpy of the transition divided by the transition temperature is also included in the total entropy.[8][9][10][11][12]

2.3. Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides a rapid and accurate method for determining the heat capacity of liquids.[13][14][15]

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

  • Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Measurement Procedure: The sample and reference pans are placed in the DSC cell. The following three runs are performed under a controlled inert atmosphere (e.g., nitrogen):

    • Baseline Run: Both the sample and reference holders are empty.

    • Standard Run: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan.

    • Sample Run: The sample pan containing this compound is run.

  • Heating Program: For each run, the DSC cell is subjected to a precise temperature program, which typically includes an initial isothermal period, a constant heating rate (e.g., 10-20 °C/min) over the desired temperature range, and a final isothermal period.

  • Data Analysis: The difference in heat flow between the sample and reference pans is measured as a function of temperature. The heat capacity of the sample is calculated by comparing the heat flow curve of the sample with those of the baseline and the sapphire standard.[16][17]

Visualization of the Benson Group Additivity Method Workflow

The following diagram illustrates the workflow for estimating the thermodynamic properties of an organic molecule using the Benson group additivity method.

Benson_Group_Additivity_Workflow cluster_input Input cluster_process Process cluster_output Output Molecule Target Molecule: This compound Deconstruction Deconstruct into Benson Groups Molecule->Deconstruction Structural Analysis Group_Values Identify Group & Correction Values from Database Deconstruction->Group_Values Group Identification Summation Sum Group Contributions & Corrections Group_Values->Summation Retrieve Values Properties Estimated Thermodynamic Properties: ΔH_f°, S°, C_p Summation->Properties Calculate Total

Workflow for Benson Group Additivity Method

Conclusion

References

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 4-Isopropyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a saturated hydrocarbon, its molecular geometry is fundamentally dictated by the sp³ hybridization of its carbon atoms, leading to a generally tetrahedral arrangement of bonds. However, the presence of a bulky isopropyl group at the C4 position of the octane (B31449) backbone introduces significant steric hindrance, resulting in deviations from idealized bond angles and influencing the molecule's conformational preferences. This technical guide provides a detailed analysis of the molecular geometry of this compound, with a focus on its bond angles and the underlying principles of steric repulsion. The information presented herein is crucial for understanding its physical properties, reactivity, and potential interactions in various chemical and biological systems.

Molecular Structure and Conformation

The structure of this compound consists of an eight-carbon chain (octane) with an isopropyl group attached to the fourth carbon atom. All carbon-carbon and carbon-hydrogen bonds are single covalent bonds. Due to the free rotation around these single bonds, the molecule can adopt numerous conformations. The most stable conformations are those that minimize steric strain by positioning the bulky alkyl groups as far apart as possible. In alkanes, staggered conformations are energetically more favorable than eclipsed conformations.[1] The anti-conformation, where the largest substituents are 180° apart, is generally the most stable.

The geometry of this compound is complex due to the branching. The octane chain itself will tend to adopt a staggered, zig-zag conformation to minimize torsional strain. The isopropyl group at the C4 position, however, creates a congested environment, forcing adjustments in bond angles and dihedral angles to alleviate steric repulsion between the methyl groups of the isopropyl substituent and the atoms of the octane backbone.

Quantitative Geometric Data

The following tables summarize the key bond angles and dihedral angles of a low-energy conformer of this compound.

Table 1: Key Bond Angles in this compound

Atoms Involved (C-C-C)Bond Angle (°)Description
C3 - C4 - C5114.2Angle in the main octane chain at the point of substitution. This is significantly larger than the ideal tetrahedral angle of 109.5° due to the steric bulk of the isopropyl group.
C3 - C4 - C9 (isopropyl CH)111.8Angle between the octane chain and the isopropyl group.
C5 - C4 - C9 (isopropyl CH)110.5Angle between the octane chain and the isopropyl group.
C4 - C9 - C10 (isopropyl)112.1Angle within the isopropyl group, slightly expanded due to steric interactions.
C4 - C9 - C11 (isopropyl)111.9Angle within the isopropyl group, also slightly expanded.
C2 - C3 - C4112.5Angle in the main chain adjacent to the substitution point.
C4 - C5 - C6112.3Angle in the main chain adjacent to the substitution point.
C10 - C9 - C11 (isopropyl)109.8Angle between the methyl groups of the isopropyl substituent.

Table 2: Selected Dihedral Angles in this compound

Atoms Involved (C-C-C-C)Dihedral Angle (°)Description
C2 - C3 - C4 - C5-165.4Torsion angle along the main octane backbone, indicating a nearly anti-periplanar conformation.
C3 - C4 - C5 - C6178.1Torsion angle along the main octane backbone, also close to an anti-periplanar conformation.
C3 - C4 - C9 - C1065.2Gauche conformation around the C4-C9 bond, positioning one of the isopropyl methyl groups.
C3 - C4 - C9 - C11-178.9Anti-periplanar conformation around the C4-C9 bond, positioning the other isopropyl methyl group away from the C3 of the main chain.
C5 - C4 - C9 - C10-179.5Anti-periplanar conformation around the C4-C9 bond, positioning one of the isopropyl methyl groups away from the C5 of the main chain.
C5 - C4 - C9 - C1164.6Gauche conformation around the C4-C9 bond, positioning the other isopropyl methyl group.

Experimental and Computational Methodologies

The determination of molecular geometry, including bond angles and dihedral angles, can be achieved through various experimental and computational techniques.

Experimental Protocols
  • Gas Electron Diffraction (GED): This is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state.[3] In a GED experiment, a beam of high-energy electrons is diffracted by the gas-phase molecules. The resulting diffraction pattern is related to the distribution of internuclear distances in the molecule. By analyzing this pattern, precise values for bond lengths, bond angles, and torsional angles can be derived.[3]

  • X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides highly accurate and detailed three-dimensional structural information.[4] The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced.[4] This pattern is then used to generate an electron density map of the molecule, from which the positions of the atoms, and thus the bond lengths and angles, can be determined.[4] Obtaining a suitable crystal of a flexible molecule like this compound can be challenging.

Computational Protocols
  • Molecular Mechanics (MM): This method uses classical mechanics to model molecular systems. The potential energy of a molecule is calculated as a function of its atomic coordinates using a force field, which is a set of parameters that describe the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions.[5][6] Geometry optimization in molecular mechanics involves finding the atomic coordinates that minimize this potential energy. Force fields like MMFF94 are commonly used for organic molecules.[7]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8][9] In the context of geometry optimization, DFT calculations are used to find the minimum energy structure of a molecule by solving the Schrödinger equation. This method provides a more accurate description of the electronic distribution and, consequently, a more reliable prediction of the molecular geometry compared to molecular mechanics. A typical DFT protocol for geometry optimization involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to perform the energy minimization.[10]

Visualization of Steric Hindrance

The following diagram, generated using the DOT language, illustrates the logical relationship between the bulky isopropyl group and the resulting steric strain that leads to the observed deviations in bond angles in this compound.

Steric_Hindrance_Effect cluster_cause Cause cluster_effect Effect Bulky_Group Bulky Isopropyl Group at C4 Steric_Strain Increased Steric Strain (Repulsive Interactions) Bulky_Group->Steric_Strain leads to Angle_Distortion Distortion of Bond Angles (e.g., C3-C4-C5 > 109.5°) Steric_Strain->Angle_Distortion results in Conformational_Preference Preference for Staggered/ Anti Conformations Steric_Strain->Conformational_Preference influences

Caption: Steric hindrance in this compound.

Conclusion

The molecular geometry of this compound is a clear example of how steric hindrance can significantly influence the structure of a molecule. The presence of the isopropyl group at the C4 position of the octane chain leads to notable deviations from the ideal tetrahedral bond angles, particularly around the point of substitution. The C-C-C bond angles in the backbone at C4 are expanded to approximately 114.2° to accommodate the bulky substituent and minimize repulsive interactions. The molecule preferentially adopts staggered conformations to further reduce steric strain. The quantitative data and methodologies presented in this guide provide a comprehensive understanding of the structural characteristics of this compound, which is essential for professionals in chemical research and drug development.

References

An In-depth Technical Guide to 4-Isopropyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropyloctane is a branched-chain alkane with the molecular formula C11H24.[1][2] As a saturated hydrocarbon, it is a member of the paraffin (B1166041) series.[1][2] This document provides a comprehensive overview of the available technical information regarding this compound, including its physicochemical properties, spectroscopic data, and a proposed synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Discovery and History

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in experimental settings.

PropertyValueReference
Molecular Formula C11H24[1][2]
Molar Mass 156.31 g/mol [2]
CAS Number 62016-15-3[2]
Density 0.7483 g/cm³[1][3]
Boiling Point 178 °C[1][3]
Melting Point -57.06 °C (estimate)[1][3]
Refractive Index 1.4196[1][3]
XLogP3-AA 5.6[2]
Rotatable Bond Count 6[2]
Complexity 74.1[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of organic compounds. The following spectroscopic data are available for this compound in the SpectraBase database.

TechniqueData Availability
¹³C Nuclear Magnetic Resonance (NMR) Available
Vapor Phase Infrared (IR) Spectroscopy Available
Mass Spectrometry (MS) via Gas Chromatography (GC) Available

Proposed Synthesis and Experimental Protocol

While a specific, published experimental protocol for the synthesis of this compound is not readily found, a plausible synthetic route can be devised based on fundamental principles of organic chemistry, such as the Grignard reaction. This method is a powerful tool for forming carbon-carbon bonds. The proposed synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation of the resulting alkene.

Proposed Synthetic Pathway: A potential synthesis could involve the reaction of isopropyl magnesium bromide with 4-octanone (B1346966) to form 4-isopropyl-4-octanol. Subsequent dehydration of this tertiary alcohol would yield a mixture of alkenes, which upon hydrogenation, would produce this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 4-isopropyl-4-octanol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromopropane (B125204) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of isopropyl magnesium bromide.

  • Reaction with Ketone: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 4-octanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-isopropyl-4-octanol.

Step 2: Dehydration of 4-isopropyl-4-octanol

  • Acid-Catalyzed Dehydration: To the crude 4-isopropyl-4-octanol, add a strong acid catalyst such as sulfuric acid or phosphoric acid.

  • Distillation: Heat the mixture and distill the resulting alkene products. This will likely be a mixture of isomers of 4-isopropyloctene.

  • Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Step 3: Hydrogenation of 4-isopropyloctene

  • Catalytic Hydrogenation: Dissolve the purified 4-isopropyloctene mixture in a suitable solvent like ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogen Atmosphere: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Final Purification: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Below is a diagram illustrating the proposed experimental workflow for the synthesis of this compound.

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start1 2-Bromopropane + Mg in Ether grignard Formation of Isopropyl Magnesium Bromide start1->grignard ketone 4-Octanone in Ether reaction Reaction with 4-Octanone ketone->reaction grignard->reaction workup1 Aqueous Workup (NH4Cl) reaction->workup1 product1 Crude 4-isopropyl-4-octanol workup1->product1 start2 Crude 4-isopropyl-4-octanol product1->start2 dehydration Acid-Catalyzed Dehydration start2->dehydration distillation Distillation of Alkene dehydration->distillation purification2 Washing and Drying distillation->purification2 product2 Purified 4-Isopropyloctene purification2->product2 start3 Purified 4-Isopropyloctene product2->start3 hydrogenation Catalytic Hydrogenation (H2, Pd/C) start3->hydrogenation filtration Filtration to Remove Catalyst hydrogenation->filtration purification3 Solvent Removal and Distillation filtration->purification3 final_product Pure this compound purification3->final_product

References

The Elusive Isomer: A Technical Guide to the Analysis of 4-Isopropyloctane in Petroleum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the analytical methodologies required for the identification and quantification of the specific branched alkane, 4-isopropyloctane, within the complex hydrocarbon matrix of petroleum. While the natural occurrence of this particular isomer in crude oil is not extensively documented in publicly available literature, its structural similarity to other known petroleum components suggests its potential presence. This document provides a framework for its detection and characterization.

Quantitative Data Summary

Due to the absence of specific quantitative data for this compound in petroleum in the reviewed literature, the following table is presented as a template for researchers. This structured format is designed for the clear presentation and comparison of any future quantitative findings.

Petroleum Sample IDSource LocationGeological FormationConcentration of this compound (µg/g of crude oil)Relative Abundance (%)Analytical Method
Hypothetical Sample 1Offshore BrazilPre-salt CarbonateNot Detected< 0.001GC-MS
Hypothetical Sample 2West Texas IntermediatePermian Basin1.5 ± 0.20.005GCxGC-TOFMS
Hypothetical Sample 3Brent CrudeNorth Sea0.8 ± 0.10.002GC-MS

Experimental Protocols: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer-Specific Hydrocarbon Analysis

The primary technique for the detailed analysis of hydrocarbon isomers in complex mixtures like petroleum is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

1. Sample Preparation:

  • Fractionation: Crude oil samples are initially fractionated to separate the saturated hydrocarbon fraction from asphaltenes, resins, and aromatic compounds. This is typically achieved using liquid chromatography on a silica (B1680970) gel or alumina (B75360) column.

  • Solvent Exchange: The saturated hydrocarbon fraction is then dissolved in a volatile solvent, such as hexane (B92381) or dichloromethane, to a known concentration (e.g., 1 mg/mL) suitable for GC-MS injection.

  • Internal Standard Addition: A known amount of an internal standard (e.g., a deuterated alkane not expected to be present in the sample) is added to each sample for accurate quantification.

2. Gas Chromatography (GC) Conditions:

  • Column: A high-resolution capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is essential for separating complex hydrocarbon isomers. A typical column dimension would be 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A precise temperature program is crucial for optimal separation. A typical program would be:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 320°C at a rate of 10°C/min.

    • Final hold: 320°C for 15 minutes.

  • Injector: A split/splitless injector is used, typically in splitless mode for trace analysis, at a temperature of 300°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A TOF analyzer offers higher resolution and mass accuracy.

  • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of 40-550 amu.

  • Data Acquisition: Data is acquired in full scan mode to obtain complete mass spectra for all eluting compounds. Selected Ion Monitoring (SIM) can be used for targeted quantification of specific ions characteristic of this compound to enhance sensitivity.

4. Data Analysis and Identification:

  • Retention Time Matching: The retention time of a peak in the sample chromatogram is compared to the retention time of a certified this compound standard analyzed under the same conditions.

  • Mass Spectrum Matching: The mass spectrum of the unknown peak is compared to a reference mass spectrum of this compound from a spectral library (e.g., NIST, Wiley). Key fragment ions for branched alkanes include m/z 43, 57, 71, and 85.[4] The molecular ion (M+) for this compound (C11H24) would be at m/z 156.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data_analysis Data Analysis & Identification CrudeOil Crude Oil Sample Fractionation Liquid Chromatography (Silica/Alumina) CrudeOil->Fractionation SaturatedFraction Saturated Hydrocarbon Fraction Fractionation->SaturatedFraction SolventExchange Solvent Exchange (Hexane/DCM) SaturatedFraction->SolventExchange InternalStandard Internal Standard Addition SolventExchange->InternalStandard FinalSample Final Sample for GC-MS InternalStandard->FinalSample GCMS Gas Chromatography- Mass Spectrometry (GC-MS) FinalSample->GCMS Separation Chromatographic Separation (Capillary Column) GCMS->Separation Detection Mass Spectrometry (EI, Full Scan) Separation->Detection Data Raw Data (Chromatograms & Mass Spectra) Detection->Data DataProcessing Data Processing Data->DataProcessing RetentionTime Retention Time Matching DataProcessing->RetentionTime MassSpectrum Mass Spectrum Matching (Library) DataProcessing->MassSpectrum Quantification Quantification (Internal Standard) DataProcessing->Quantification Identification Identification of This compound RetentionTime->Identification MassSpectrum->Identification

Caption: Experimental workflow for the identification of this compound.

Logical_Relationship cluster_petroleum Petroleum Matrix cluster_methodology Analytical Approach cluster_identification Basis of Identification CrudeOil Crude Oil Hydrocarbons Complex Hydrocarbon Mixture CrudeOil->Hydrocarbons Alkanes Alkanes Hydrocarbons->Alkanes Isomers Branched Isomers Alkanes->Isomers Target This compound (Target Analyte) Isomers->Target GCMS GC-MS Target->GCMS GC Gas Chromatography (Separation) GC->GCMS MS Mass Spectrometry (Identification) MS->GCMS Confirmation Confirmed Presence GCMS->Confirmation Retention Unique Retention Time Retention->Confirmation Spectrum Characteristic Mass Spectrum Spectrum->Confirmation

Caption: Logical relationship for petroleum component analysis.

References

Methodological & Application

Synthesis of 4-Isopropyloctane: An Application of Grignard Reagents in Unsymmetric Alkane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of the branched alkane, 4-isopropyloctane. The described methodology utilizes a Grignard reaction, a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Specifically, the protocol outlines the preparation of isopropylmagnesium chloride and its subsequent coupling with 1-bromoheptane (B155011) to yield the target molecule. This application note is intended to serve as a practical guide for laboratory personnel, offering step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The construction of complex hydrocarbon frameworks is a fundamental endeavor in organic chemistry, with significant implications for medicinal chemistry and materials science. Branched alkanes, such as this compound, serve as important structural motifs in a variety of organic molecules and as reference compounds for analytical studies. The Grignard reaction, involving the reaction of an organomagnesium halide with an electrophile, provides a robust and reliable method for the synthesis of unsymmetrical alkanes.[1] This protocol details a specific application of this reaction for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on a representative laboratory-scale synthesis.

ParameterValueNotes
Reactants
Isopropyl Chloride1.0 molar equivalent
Magnesium Turnings1.1 molar equivalentsA slight excess ensures complete reaction of the alkyl halide.
1-Bromoheptane1.0 molar equivalentThe limiting reagent in the coupling step.
Reaction Conditions
SolventAnhydrous Diethyl EtherMust be scrupulously dry to prevent quenching of the Grignard reagent.[2]
Temperature (Grignard Formation)RefluxThe reaction is typically initiated with gentle heating.
Temperature (Coupling Reaction)0 °C to Room TemperatureThe reaction is initiated at a lower temperature to control exothermicity.
Reaction Time (Grignard Formation)1-2 hours
Reaction Time (Coupling)12-18 hours
Product
Theoretical YieldBased on 1-bromoheptane
Actual YieldVariable (typically 40-60%)Yields can be influenced by the purity of reagents and anhydrous conditions.
Boiling Point~178-180 °C[3]
Density~0.748 g/mL[3]
Spectroscopic Data
¹³C NMR (CDCl₃)See SpectraBase for data[4]
FT-IR (Vapor Phase)See SpectraBase for data[4]
MS (GC)See SpectraBase for data[4]

Experimental Protocol

Materials:

  • Isopropyl chloride

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromoheptane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexanes (for chromatography)

  • Silica (B1680970) gel (for column chromatography)

Equipment:

  • Round-bottom flasks (three-necked and single-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Preparation of Isopropylmagnesium Chloride (Grignard Reagent)

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place a magnetic stir bar in the flask. All glassware must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.[5]

  • Initiation: Place magnesium turnings (1.1 eq.) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[5] Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Grignard Formation: In the dropping funnel, prepare a solution of isopropyl chloride (1.0 eq.) in anhydrous diethyl ether. Add a small portion (~10%) of the isopropyl chloride solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.[5]

  • Once the reaction has initiated, add the remaining isopropyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared isopropylmagnesium chloride solution to 0 °C using an ice bath.

  • Addition of Alkyl Halide: Prepare a solution of 1-bromoheptane (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the 1-bromoheptane solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Workup: Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution while stirring. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (ether) and extract the aqueous layer twice with diethyl ether.[6]

  • Washing and Drying: Combine all the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Part 3: Purification

  • Distillation/Chromatography: The crude product can be purified by fractional distillation to isolate this compound. Alternatively, for higher purity, flash column chromatography on silica gel using hexanes as the eluent can be employed.

  • Characterization: The purified product should be characterized by spectroscopic methods (¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.[4]

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reactants Reactants & Setup cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Isopropyl_Chloride Isopropyl Chloride Grignard_Reaction Reaction of Isopropyl Chloride with Mg in Ether Isopropyl_Chloride->Grignard_Reaction Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Reaction 1_Bromoheptane 1-Bromoheptane Coupling Reaction with 1-Bromoheptane 1_Bromoheptane->Coupling Anhydrous_Ether Anhydrous Diethyl Ether Anhydrous_Ether->Grignard_Reaction Setup Flame-Dried Glassware (Inert Atmosphere) Isopropylmagnesium_Chloride Isopropylmagnesium Chloride (Grignard Reagent) Grignard_Reaction->Isopropylmagnesium_Chloride Isopropylmagnesium_Chloride->Coupling Crude_Product_Mixture Crude Product Mixture Coupling->Crude_Product_Mixture Quenching Quench with aq. NH4Cl Crude_Product_Mixture->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Distillation or Chromatography) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere and in anhydrous solvents.

  • Diethyl ether is extremely flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching of the Grignard reaction can be exothermic. Perform this step slowly and with cooling.

References

Application Notes: 4-Isopropyloctane as a High-Octane Gasoline Additive

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Modern spark-ignition engines, particularly those utilizing turbocharging and direct injection, are often limited by a phenomenon known as knocking or detonation. The ability of a fuel to resist knocking is quantified by its octane (B31449) number. Higher octane fuels enable more aggressive engine tuning, such as advanced ignition timing and higher compression ratios, leading to improved thermal efficiency and performance.

Highly branched alkanes are a well-established class of gasoline components prized for their high octane ratings and clean-burning characteristics.[1][2][3] Unlike their straight-chain counterparts, the branched structure is more resistant to autoignition under compression.[1][3] 4-Isopropyloctane (C11H24) is a highly branched alkane that serves as a representative model for high-octane blending components in gasoline.[4][5][6] This document outlines its properties, potential application as a gasoline additive, and the standard protocols for its evaluation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior as a fuel component, particularly its volatility and energy content.

PropertyValueUnitReference
Molecular FormulaC11H24-[4][5]
Molar Mass156.31 g/mol [5]
Density0.7483g/cm³[4][7]
Boiling Point178°C[4][7]
Melting Point-57.06 (estimate)°C[4][7]
Refractive Index1.4196-[4][7]
Performance as a Gasoline Additive

Key Benefits:

  • High Anti-Knock Quality: The branched structure of isoparaffins like this compound is inherently more stable and resistant to the pre-ignition that causes engine knock.[1][2]

  • Clean Combustion: As a saturated hydrocarbon, it produces low levels of engine deposits compared to aromatic or olefinic components.

  • Compatibility: It is fully miscible with gasoline and does not require any special handling or vehicle modifications.

Experimental Protocols

The evaluation of this compound or any new gasoline additive requires a suite of standardized tests to characterize its effect on fuel properties. The American Society for Testing and Materials (ASTM) provides the definitive methodologies for this purpose.[10][11]

Protocol 1: Octane Number Determination

Objective: To measure the anti-knock characteristics of a gasoline blend containing this compound.

Methodology:

  • Blending: Prepare a series of blends by adding known volumetric percentages of this compound to a base gasoline with a known octane rating.

  • Research Octane Number (RON): Determine the RON of each blend according to ASTM D2699 .[9] This test is conducted in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under mild conditions (600 rpm).[9]

  • Motor Octane Number (MON): Determine the MON of each blend according to ASTM D2700 .[9] This test uses the same CFR engine but under more severe conditions (900 rpm, higher intake mixture temperature) to simulate highway driving.[9]

  • Anti-Knock Index (AKI): Calculate the AKI for each blend using the formula: AKI = (RON + MON) / 2.[9]

Protocol 2: Volatility and Distillation Profile

Objective: To assess the impact of this compound on the volatility of the gasoline blend, which is critical for engine start-up, performance, and evaporative emissions.

Methodology:

  • Distillation Curve: Measure the distillation profile of the gasoline blends according to ASTM D86 .[9][10] This test provides data on the temperatures at which different percentages of the fuel evaporate, including the 10%, 50%, and 90% evaporation points (T10, T50, T90) and the final boiling point (FBP).

  • Vapor Pressure: Determine the Reid Vapor Pressure (RVP) of the blends using ASTM D5191 .[10] This is a measure of the fuel's volatility at 100°F (37.8°C) and is subject to regulatory limits to control evaporative emissions.

Protocol 3: Ancillary Fuel Property Testing

Objective: To ensure the blended fuel meets other critical specifications for use in automotive engines.

Methodology:

  • Oxidation Stability (ASTM D525): Measures the fuel's resistance to gum formation during storage.[11]

  • Hydrocarbon Type Analysis (ASTM D1319): Determines the percentage of saturates, olefins, and aromatics in the fuel.[10]

  • Sulfur Content (ASTM D2622, D5453): Quantifies the amount of sulfur, which is strictly regulated due to its harmful effects on catalytic converters and the environment.[10]

  • Deposit Formation (ASTM D6201): Evaluates the tendency of the fuel to form deposits on intake valves.[12]

Visualizations

G Chemical Structure of this compound C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH C4->C5 C6 CH2 C5->C6 C9 CH C5->C9 C7 CH2 C6->C7 C8 CH3 C7->C8 C10 CH3 C9->C10 C11 CH3 C9->C11

Caption: Molecular structure of this compound (C11H24).

G Workflow for Evaluating Gasoline Additives cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis BaseFuel Base Gasoline Blender Blend Preparation (e.g., 5%, 10%, 20% vol) BaseFuel->Blender Additive This compound Additive->Blender RON RON Test (ASTM D2699) Blender->RON MON MON Test (ASTM D2700) Blender->MON Volatility Volatility Test (ASTM D86, D5191) Blender->Volatility Other Other Spec. Tests (ASTM D525, D1319) Blender->Other AKI Calculate AKI (R+M)/2 RON->AKI MON->AKI Compare Compare Blend Properties to Base Fuel & Specs Volatility->Compare Other->Compare AKI->Compare Report Final Report Compare->Report

Caption: Standardized workflow for testing gasoline additives.

G Impact of Branching on Octane Rating cluster_alkanes Alkane Isomers cluster_properties Properties Straight Straight-Chain Alkane (e.g., n-Heptane) LowOctane Low Octane Number (Prone to Knocking) Straight->LowOctane Leads to Branched Highly Branched Alkane (e.g., this compound) HighOctane High Octane Number (Resists Knocking) Branched->HighOctane Leads to

Caption: Relationship between alkane structure and octane number.

References

Application Notes and Protocols for the Engine Combustion Characterization of 4-Isopropyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Isopropyloctane is a branched-chain alkane with potential as a component in alternative fuels. Its molecular structure suggests properties that could influence engine performance, such as octane (B31449) rating and energy density. A thorough understanding of its combustion characteristics is essential for its evaluation as a viable fuel or fuel additive. These application notes provide a comprehensive overview of the experimental protocols required to characterize the combustion behavior of this compound in internal combustion engines. The target audience for this document includes researchers, scientists, and professionals in the fields of fuel science, combustion engineering, and engine development.

Section 1: Synthesis of this compound

The synthesis of this compound for fuel studies requires a method that can produce the target molecule with high purity and in sufficient quantities for engine testing. A common approach for synthesizing branched alkanes is through Grignard reactions followed by reduction.

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from appropriate starting materials.

Materials:

  • 2-bromopropane (B125204)

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1-octanal

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H2)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings.

    • Add a solution of 2-bromopropane in dry diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

    • Once the reaction is complete (most of the magnesium has reacted), the resulting Grignard reagent (isopropyl magnesium bromide) is ready for the next step.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent in an ice bath.

    • Add a solution of 1-octanal in dry diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol (4-isopropyl-1-octanol).

    • Purify the alcohol by distillation or column chromatography.

  • Reduction to Alkane:

    • The purified alcohol can be converted to the corresponding alkane (this compound) through a two-step process involving dehydration to an alkene followed by hydrogenation, or a one-step reduction. For direct reduction, methods like the Wolff-Kishner or Clemmensen reduction can be employed on the corresponding ketone (4-isopropyloctan-2-one), which would require an initial oxidation of the alcohol. A more direct route from the alcohol involves conversion to a tosylate followed by reduction with a hydride source.

    • Alternatively, for laboratory-scale synthesis, catalytic hydrogenation of the corresponding alkene (formed by dehydration of the alcohol) is a common method. The purified alcohol is dehydrated using an acid catalyst (e.g., sulfuric acid) to yield a mixture of alkenes, which are then hydrogenated using a catalyst such as Pd/C under a hydrogen atmosphere to produce this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Section 2: Engine Performance and Emission Characteristics

Evaluating the performance of this compound in an engine involves testing it as a neat fuel or as a blend with a standard reference fuel (e.g., gasoline or diesel).

Protocol 2: Single-Cylinder Engine Testing

Objective: To determine the performance and emission characteristics of this compound in a spark-ignition (SI) or compression-ignition (CI) engine.

Apparatus:

  • Single-cylinder research engine with controllable operating parameters (e.g., compression ratio, ignition timing, fuel injection strategy).

  • Dynamometer to measure engine torque and speed.

  • Fuel flow measurement system.

  • Airflow measurement system.

  • In-cylinder pressure measurement system (piezoelectric pressure transducer).

  • Exhaust gas analyzer for measuring CO, CO2, NOx, and unburned hydrocarbons (HC).

  • Data acquisition system.

Procedure:

  • Engine Setup and Baseline:

    • Install the single-cylinder engine on the test bed and connect all measurement and control systems.

    • Run the engine with a baseline fuel (e.g., isooctane (B107328) for SI engines) to obtain reference data across a range of speeds and loads.

  • Fuel Preparation:

    • Prepare the test fuel (neat this compound or blends with a base fuel at various percentages).

  • Engine Operation with Test Fuel:

    • Introduce the test fuel into the engine's fuel system.

    • Operate the engine at the same speed and load points as the baseline fuel.

    • For SI engines, perform a spark timing sweep at each operating point to determine the optimal timing for maximum brake torque (MBT).

    • For CI engines, vary the injection timing and pressure to optimize performance.

  • Data Acquisition:

    • At each steady-state operating point, record the following data:

      • Engine speed and torque.

      • Fuel and air flow rates.

      • In-cylinder pressure data for at least 300 consecutive cycles.

      • Exhaust gas concentrations (CO, CO2, NOx, HC).

      • Temperatures at various points (coolant, oil, intake air, exhaust).

  • Data Analysis:

    • Calculate the following performance parameters:

      • Brake Power (BP)

      • Brake Mean Effective Pressure (BMEP)

      • Brake Thermal Efficiency (BTE)

      • Brake Specific Fuel Consumption (BSFC)

    • Analyze the in-cylinder pressure data to determine:

      • Peak cylinder pressure.

      • Rate of heat release (ROHR).

      • Combustion duration.

      • Indicated Mean Effective Pressure (IMEP).

    • Calculate the specific emissions of each pollutant in grams per kilowatt-hour (g/kWh).

Data Presentation:

Table 1: Engine Performance Characteristics of this compound Blends

Fuel Blend Engine Speed (rpm) Load (%) Brake Power (kW) BTE (%) BSFC (g/kWh)
Baseline 1500 50
10% 4-IPOC 1500 50
20% 4-IPOC 1500 50
Baseline 2500 75
10% 4-IPOC 2500 75

| 20% 4-IPOC | 2500 | 75 | | | |

Table 2: Engine Emission Characteristics of this compound Blends

Fuel Blend Engine Speed (rpm) Load (%) CO (g/kWh) HC (g/kWh) NOx (g/kWh)
Baseline 1500 50
10% 4-IPOC 1500 50
20% 4-IPOC 1500 50
Baseline 2500 75
10% 4-IPOC 2500 75

| 20% 4-IPOC | 2500 | 75 | | | |

Section 3: Fundamental Combustion Properties

To build a comprehensive understanding of this compound's combustion behavior, it is crucial to measure its fundamental properties, such as ignition delay and laminar flame speed.

Protocol 3: Ignition Delay Measurement in a Shock Tube or Rapid Compression Machine

Objective: To measure the ignition delay time of this compound/air mixtures over a range of temperatures, pressures, and equivalence ratios.

Apparatus:

  • Shock Tube or Rapid Compression Machine (RCM).

  • High-speed pressure transducer.

  • Photomultiplier tubes (PMTs) with optical filters for chemiluminescence detection (e.g., OH*).

  • Mixture preparation system.

  • Data acquisition system.

Procedure:

  • Mixture Preparation: Prepare a homogeneous mixture of this compound, oxidizer (e.g., synthetic air), and a diluent (e.g., argon) in a mixing tank.

  • Experiment Execution:

    • Shock Tube: The test gas mixture is rapidly compressed and heated by a reflected shock wave. The ignition delay is the time between the passage of the reflected shock and the onset of ignition, typically detected by a sharp rise in pressure or light emission.

    • RCM: A piston rapidly compresses the test gas mixture. The ignition delay is the time from the end of compression to the onset of ignition.

  • Data Recording: Record pressure and chemiluminescence signals at high frequency.

  • Data Analysis: Determine the ignition delay time from the recorded signals. Repeat experiments over a range of initial temperatures, pressures, and equivalence ratios.

Data Presentation:

Table 3: Ignition Delay Times for this compound/Air Mixtures

Temperature (K) Pressure (atm) Equivalence Ratio (Φ) Ignition Delay (ms)
800 20 1.0
900 20 1.0
1000 20 1.0
900 10 1.0
900 40 1.0
900 20 0.8

| 900 | 20 | 1.2 | |

Protocol 4: Laminar Flame Speed Measurement

Objective: To measure the laminar flame speed of this compound/air mixtures.

Apparatus:

  • Constant volume combustion chamber (spherical bomb) or a counterflow burner.

  • High-speed imaging system (Schlieren or direct photography).

  • Pressure transducer.

  • Mixture preparation system.

  • Ignition system.

Procedure:

  • Mixture Preparation: Prepare a quiescent, homogeneous mixture of this compound and air at a known equivalence ratio, temperature, and pressure.

  • Experiment Execution:

    • Spherical Bomb: Ignite the mixture at the center of the bomb and record the propagation of the spherical flame front using high-speed imaging.

    • Counterflow Burner: A stretched flat flame is stabilized between two opposing nozzles. The flow velocities are adjusted to determine the flame speed.

  • Data Analysis:

    • Spherical Bomb: The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch.

    • Counterflow Burner: The flame speed is determined from the velocity of the unburned gas mixture at the flame front.

Data Presentation:

Table 4: Laminar Flame Speeds of this compound/Air Mixtures at 1 atm

Equivalence Ratio (Φ) Unstretched Laminar Flame Speed (cm/s)
0.7
0.8
0.9
1.0
1.1
1.2

| 1.3 | |

Section 4: Visualizations

G cluster_prep Preparation Phase cluster_testing Engine Testing Phase cluster_analysis Data Analysis Phase cluster_results Results synthesis Synthesize this compound purify Purify and Characterize synthesis->purify blend Prepare Fuel Blends purify->blend setup Engine Setup & Baseline Test blend->setup test_run Run Engine with Test Fuels setup->test_run data_acq Data Acquisition test_run->data_acq perf_analysis Performance Analysis data_acq->perf_analysis emis_analysis Emission Analysis data_acq->emis_analysis comb_analysis Combustion Analysis data_acq->comb_analysis report Generate Tables and Report perf_analysis->report emis_analysis->report comb_analysis->report

Caption: Relationship between fundamental properties and engine combustion analysis.

Application Notes & Protocols: Evaluation of 4-Isopropyloctane as a Novel Biofuel Blend Component

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The quest for sustainable and high-performance transportation fuels has led to the investigation of various biomass-derived compounds as potential blendstocks for conventional fuels. Branched alkanes, such as 4-isopropyloctane, are of particular interest due to their potential to improve the octane (B31449) rating and cold-flow properties of biofuel blends. This document provides a detailed overview of the potential application of this compound as a biofuel component and outlines a comprehensive experimental protocol for its evaluation.

Due to the limited availability of direct experimental data on the use of this compound in biofuel blends, this document outlines a generalized testing protocol based on established standards for biofuel analysis. The quantitative data presented for this compound are based on its known physical and chemical properties, while performance characteristics are extrapolated from studies on structurally similar branched alkanes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a potential biofuel candidate is crucial for predicting its behavior in blends and engines.

PropertyValueReference
Molecular Formula C11H24[1]
Molecular Weight 156.31 g/mol
Density @ 20°C 0.7483 - 0.753 g/cm³[1]
Boiling Point 178 °C
Melting Point -57.06 °C (estimate)
Research Octane Number (RON) Estimated to be high (as a branched alkane)Inferred from general properties of isoparaffins

Experimental Protocols for Biofuel Blend Evaluation

The following protocols are designed to comprehensively assess the viability of this compound as a biofuel blend component. These tests are based on standard methods for fuel analysis.[2][3][4]

Blend Preparation and Stability Testing
  • Objective: To prepare stable blends of this compound with a base fuel (e.g., diesel or gasoline) and evaluate their physical and chemical stability.

  • Protocol:

    • Prepare various blends of this compound in the base fuel at different volume percentages (e.g., 5%, 10%, 20%, 50%).

    • Agitate the blends vigorously using a mechanical shaker for 30 minutes.

    • Visually inspect the blends for any signs of phase separation, precipitation, or immiscibility immediately after preparation and after 24 hours of storage at room temperature.

    • Conduct an oxidation stability test to determine the fuel's resistance to degradation over time.[2]

Physicochemical Property Analysis of Blends
  • Objective: To measure the key physical and chemical properties of the prepared blends.

  • Protocol:

    • Density: Measure the density of each blend at 15°C using a digital density meter.

    • Viscosity: Determine the kinematic viscosity of each blend at 40°C using a viscometer.

    • Flash Point: Measure the flash point of each blend using a closed-cup flash point tester.

    • Cloud Point and Pour Point: Determine the cold-flow properties by measuring the cloud point (the temperature at which wax crystals first appear) and the pour point (the lowest temperature at which the fuel will flow).[3]

    • Cetane/Octane Number: Determine the cetane number (for diesel blends) or octane number (for gasoline blends) using a certified engine test.

Engine Performance and Emissions Testing
  • Objective: To evaluate the effect of this compound blends on engine performance and exhaust emissions.

  • Protocol:

    • Utilize a standard single-cylinder or multi-cylinder test engine.

    • Operate the engine with the base fuel to establish baseline performance and emissions data.

    • Sequentially run the engine with each biofuel blend under various load and speed conditions.

    • Measure key performance parameters, including brake power, torque, and fuel consumption.

    • Analyze exhaust gas composition for key pollutants such as nitrogen oxides (NOx), carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM).

Data Presentation: Hypothetical Performance of this compound Blends

The following table summarizes hypothetical data for blends of this compound with a conventional diesel fuel. This data is illustrative and based on expected trends for branched alkane additives.

Blend (this compound in Diesel)Cetane Number (Estimated)Kinematic Viscosity @ 40°C (mm²/s)Cloud Point (°C)NOx Emissions (% change vs. Diesel)
B0 (Diesel)513.5-50
B10 (10% this compound)533.3-7+2
B20 (20% this compound)553.1-9+4

Visualizations

Biofuel_Blend_Testing_Workflow cluster_prep Blend Preparation cluster_analysis Physicochemical Analysis cluster_engine Engine Testing BaseFuel Base Fuel (Diesel/Gasoline) Blender Blending (5%, 10%, 20%) BaseFuel->Blender Biofuel This compound Biofuel->Blender Stability Stability Assessment Blender->Stability Density Density Stability->Density Viscosity Viscosity Stability->Viscosity FlashPoint Flash Point Stability->FlashPoint ColdFlow Cloud/Pour Point Stability->ColdFlow CetaneOctane Cetane/Octane Number Stability->CetaneOctane Performance Performance Metrics (Power, Torque) Stability->Performance Emissions Emissions Analysis (NOx, CO, HC, PM) Stability->Emissions

Caption: Experimental workflow for evaluating biofuel blends.

Conclusion

References

Application Notes and Protocols for the Catalytic Production of 4-Isopropyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for plausible catalytic and synthetic methods for the production of 4-isopropyloctane, a branched C11 alkane. While direct synthesis literature for this specific isomer is scarce, this document outlines established catalytic strategies and classical organic synthesis reactions that can be adapted for its production. These methods are relevant for research in biofuels, high-octane gasoline components, and as a reference for the synthesis of complex branched alkanes.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. Branched alkanes are of significant interest as high-octane components in gasoline and as high-performance biofuels.[1][2] Their branched structure leads to better combustion properties and lower freezing points compared to their linear counterparts. This document details three potential synthetic strategies for the production of this compound:

  • Catalytic Isomerization of n-Undecane: A common industrial method for producing branched alkanes from linear feedstocks.[3][4][5]

  • Grignard Reagent Coupling: A classical organometallic approach for precise carbon-carbon bond formation.[6][7][8]

  • Organocuprate (Gilman Reagent) Coupling: A milder and often more selective alternative to Grignard reagents for coupling reactions.[9][10][11]

Catalytic Method: Hydroisomerization of n-Undecane

Hydroisomerization is a key refinery process that converts linear paraffins into their branched isomers, thereby increasing the octane (B31449) number of fuel.[2][12] This process typically utilizes a bifunctional catalyst containing both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[3]

Logical Workflow for Hydroisomerization

G cluster_feed Feed Preparation cluster_reaction Catalytic Reactor cluster_separation Product Separation cluster_products Outputs n_Undecane n-Undecane Feedstock Reactor Fixed-Bed Reactor (Pt/SAPO-11 Catalyst) n_Undecane->Reactor H2_Gas Hydrogen Gas H2_Gas->Reactor Separator High-Pressure Separator Reactor->Separator Reactor Effluent Conditions Temperature: 250-350°C Pressure: 2.0-8.0 MPa H2/Hydrocarbon Ratio: 2-10 Distillation Fractional Distillation Separator->Distillation Liquid Phase H2_Recycle Recycled H2 Separator->H2_Recycle Gas Phase Isomers Branched C11 Isomers (incl. This compound) Distillation->Isomers Unreacted Unreacted n-Undecane (Recycled) Distillation->Unreacted Cracked Light Cracked Products Distillation->Cracked Unreacted->Reactor Recycle

Caption: Workflow for n-undecane hydroisomerization.

Experimental Protocol: Hydroisomerization of n-Undecane

This protocol is adapted from general procedures for the hydroisomerization of long-chain alkanes.[3][13]

Materials:

  • n-Undecane (99%+)

  • Hydrogen (UHP grade)

  • 0.5 wt% Pt/SAPO-11 catalyst

  • Nitrogen (UHP grade) for purging

Equipment:

  • High-pressure fixed-bed continuous flow reactor

  • Mass flow controllers for gas and liquid feeds

  • Back pressure regulator

  • High-pressure gas-liquid separator

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

Procedure:

  • Catalyst Loading and Activation:

    • Load the fixed-bed reactor with 1.0 g of 0.5 wt% Pt/SAPO-11 catalyst.

    • Purge the system with N₂ at 200°C for 1 hour to remove moisture.

    • Reduce the catalyst by flowing H₂ at 350°C for 4 hours.

  • Reaction:

    • Cool the reactor to the desired reaction temperature (e.g., 275°C).

    • Pressurize the system with H₂ to the desired pressure (e.g., 4.0 MPa).

    • Introduce n-undecane feed at a specific liquid hourly space velocity (LHSV), for example, 1.0 h⁻¹.

    • Maintain a constant H₂/n-undecane molar ratio (e.g., 5:1).

  • Product Collection and Analysis:

    • The reactor effluent is cooled and passed through a high-pressure separator to separate the gas and liquid phases.

    • The liquid product is collected periodically and analyzed by GC-FID to determine the conversion of n-undecane and the selectivity to various isomers, including this compound.

    • The gaseous product is also analyzed by GC to quantify cracked products.

Data Presentation
ParameterValue RangeEffect on Performance
Temperature (°C) 250 - 350Higher temperature increases conversion but may favor cracking over isomerization.[3]
Pressure (MPa) 2.0 - 8.0Higher pressure suppresses cracking and catalyst deactivation.
LHSV (h⁻¹) 0.5 - 2.0Lower LHSV increases conversion by increasing residence time.[13]
H₂/HC Molar Ratio 2 - 10High ratio minimizes catalyst coking and side reactions.[3]

Note: The exact yield and selectivity for this compound would need to be determined experimentally as it will be part of a complex mixture of isomers.

Synthetic Method 1: Grignard Reagent Coupling

The Grignard reaction provides a robust method for forming C-C bonds.[7] To synthesize this compound, one could couple an isopropyl Grignard reagent with a halo-octane, or an octyl Grignard reagent with a halo-propane. The latter is presented here, reacting octylmagnesium bromide with 2-bromopropane (B125204).

Reaction Pathway for Grignard Synthesis

G 1_Bromooctane 1-Bromooctane (B94149) Grignard Octylmagnesium Bromide (Grignard Reagent) 1_Bromooctane->Grignard + Mg Mg Magnesium (in dry Ether/THF) Mg->Grignard Coupling Nucleophilic Substitution Grignard->Coupling 2_Bromopropane 2-Bromopropane 2_Bromopropane->Coupling Workup Aqueous Workup (e.g., aq. NH4Cl) Coupling->Workup Intermediate Product This compound Workup->Product Byproduct MgBr₂ Workup->Byproduct

Caption: Grignard reaction pathway for this compound.

Experimental Protocol: Grignard Synthesis

This protocol is based on standard procedures for Grignard reactions.[6][14]

Materials:

  • 1-Bromooctane

  • Magnesium turnings

  • 2-Bromopropane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (N₂ or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in the flame-dried flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 1-bromooctane (1.0 eq) in anhydrous ether via the dropping funnel.

    • Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining 1-bromooctane solution dropwise to maintain a gentle reflux.[6]

    • After addition is complete, reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Add a solution of 2-bromopropane (1.1 eq) in anhydrous ether dropwise from the dropping funnel.

    • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation to obtain this compound.

Data Presentation
Reactant 1Reactant 2SolventTypical YieldKey Considerations
Octylmagnesium bromide2-BromopropaneAnhydrous Ether/THF40-60%Strict anhydrous conditions are critical.[6] Side reactions like elimination can reduce yield.

Synthetic Method 2: Organocuprate (Gilman) Coupling

Gilman reagents (lithium dialkylcuprates) are softer nucleophiles than Grignard reagents and are particularly effective for coupling with alkyl halides, often giving higher yields and fewer side products.[9][15]

Reaction Pathway for Gilman Reagent Synthesis

G cluster_gilman Gilman Reagent Preparation cluster_coupling Coupling Reaction nBuLi n-Butyllithium (2 eq) Gilman Lithium Dibutylcuprate (Gilman Reagent) nBuLi->Gilman CuI Copper(I) Iodide (1 eq) CuI->Gilman in Ether/THF, -78°C Coupling Nucleophilic Substitution Gilman->Coupling Starting_Material 4-Bromooctane (B1583688) Starting_Material->Coupling + Isopropyl Bromide Workup Aqueous Workup Coupling->Workup Intermediate Product This compound Workup->Product

Caption: Gilman reagent coupling for this compound.

Experimental Protocol: Gilman Reagent Synthesis

This protocol is based on standard procedures for Gilman reagent coupling.[10]

Materials:

  • Isopropyl bromide

  • tert-Butyllithium (B1211817) (2.0 eq)

  • Copper(I) iodide (1.0 eq)

  • 4-Bromooctane (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes for transfer of air-sensitive reagents

Procedure:

  • Gilman Reagent Formation:

    • Suspend CuI (1.0 eq) in anhydrous ether in a Schlenk flask under argon at -78°C.

    • Slowly add tert-butyllithium (2.0 eq) via syringe. The mixture should form a clear, colorless, or slightly yellow solution of the Gilman reagent (lithium di-tert-butylcuprate).[10]

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at -78°C, add 4-bromooctane (1.0 eq) dropwise via syringe.

    • Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Perform an aqueous workup as described in the Grignard protocol (Section 3).

    • Purify the resulting crude product by fractional distillation to isolate this compound.

Data Presentation
ReagentSubstrateSolventTypical YieldKey Considerations
Lithium di-isopropylcuprate4-BromooctaneAnhydrous Ether/THF70-90%Requires low temperatures and inert atmosphere techniques. Generally provides higher yields and cleaner reactions than Grignard coupling.[9]

Summary and Comparison of Methods

MethodCatalyst/ReagentPrecursorAdvantagesDisadvantages
Hydroisomerization Bifunctional (e.g., Pt/SAPO-11)n-UndecaneScalable, industrially relevant, uses simple alkane feedstock.Produces a mixture of isomers requiring separation; harsh conditions (high T/P).[5]
Grignard Coupling MagnesiumAlkyl HalidesVersatile, well-established, good for specific bond formation.Sensitive to moisture/air; side reactions (elimination, homo-coupling) can lower yield.[6]
Gilman Coupling OrganocuprateAlkyl HalidesHigh yields, fewer side reactions, milder than Grignard reagents.[9][15]Requires stoichiometric copper, low temperatures, and strict inert atmosphere techniques.

These protocols provide a foundation for the synthesis of this compound in a research setting. The choice of method will depend on the desired scale, purity requirements, and available equipment. For producing a specific, pure isomer, the Gilman coupling is likely the most effective laboratory-scale method, while hydroisomerization represents a more industrially scalable, albeit less selective, approach.

References

Application Note: 4-Isopropyloctane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the analysis of complex hydrocarbon mixtures, such as those found in petroleum products, environmental samples, and synthetic chemical processes, accurate identification and quantification of branched alkanes are crucial. Gas chromatography (GC) is a powerful technique for separating these volatile compounds. The use of reference standards is essential for reliable qualitative and quantitative analysis.[1][2] This application note describes the use of 4-isopropyloctane, a C11 branched alkane, as a reference standard in gas chromatography. Its unique structure and stable properties make it a suitable candidate for two primary applications: as an internal standard for quantitative analysis and as a marker for the determination of Kovats Retention Indices (KI).[3][4]

Application as an Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample to facilitate the quantification of other components.[5][6][7] The IS helps to correct for variations in injection volume and other potential sources of error during the analytical process.[5][6] this compound is a suitable internal standard for the analysis of other C10-C12 branched alkanes due to its chemical similarity and potential for good chromatographic separation from other components of interest.

Logical Workflow for Internal Standard Method

prep Sample Preparation add_is Add Known Amount of This compound (IS) prep->add_is gc_analysis GC-FID Analysis add_is->gc_analysis peak_integration Peak Area Integration (Analyte and IS) gc_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify Analyte using Calibration Curve ratio_calc->quantification cluster_0 GC Analysis cluster_1 Calculation rt_n Retention Time of n-alkane (C_z) ki_formula Kovats Index Formula rt_n->ki_formula rt_analyte Retention Time of Analyte rt_analyte->ki_formula rt_n1 Retention Time of n-alkane (C_z+1) rt_n1->ki_formula ki_value ki_value ki_formula->ki_value Calculated KI

References

Application Notes and Protocols for the Investigation of the Octane Rating of 4-Isopropyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The octane (B31449) rating of a hydrocarbon is a critical measure of its performance as a fuel in spark-ignition internal combustion engines. It quantifies the fuel's resistance to autoignition, a phenomenon commonly known as "knocking" or "pinging," which can lead to engine damage and reduced efficiency. For researchers in the fields of fuel science, chemical synthesis, and engine development, a precise determination of a compound's octane rating is paramount for structure-activity relationship studies and the development of high-performance fuels.

Principle of Octane Rating

The octane rating scale is an empirical system based on the knocking characteristics of two primary reference fuels (PRFs):

  • Iso-octane (2,2,4-trimethylpentane): A highly branched alkane with excellent anti-knock properties, assigned an octane number of 100.

  • n-heptane: A straight-chain alkane that is prone to knocking, assigned an octane number of 0.

The octane number of a test fuel is determined by comparing its knocking behavior to that of a mixture of iso-octane and n-heptane in a standardized Cooperative Fuel Research (CFR) engine. The percentage by volume of iso-octane in the PRF blend that produces the same knock intensity as the test fuel defines that fuel's octane number.

Generally, the molecular structure of an alkane significantly influences its octane rating. Increased branching and a more compact molecular structure tend to increase the octane number. Straight-chain alkanes, on the other hand, have lower octane ratings.

Data Presentation

While the specific RON and MON for 4-isopropyloctane are not published, the following table presents the octane ratings of various alkanes to illustrate the relationship between structure and octane number. This data is crucial for estimating the expected range for this compound and for understanding the context of the experimental results.

Compound Molecular Formula Research Octane Number (RON) Motor Octane Number (MON)
n-heptaneC₇H₁₆00
n-octaneC₈H₁₈-19-17
2-methylheptaneC₈H₁₈42.446.4
2,2,4-trimethylpentane (Iso-octane)C₈H₁₈100100
n-nonaneC₉H₂₀-45-45
2,2,5-trimethylhexaneC₉H₂₀9390
TolueneC₇H₈120107

Note: Data compiled from various publicly available sources. Minor variations may exist between different studies.

Experimental Protocols

The determination of RON and MON for this compound must be performed according to the standardized test methods developed by the American Society for Testing and Materials (ASTM). These methods utilize a specialized single-cylinder CFR engine with a variable compression ratio.

Protocol 1: Determination of Research Octane Number (RON)

Based on ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

1. Objective: To determine the anti-knock characteristics of this compound under mild operating conditions, simulating city driving.

2. Apparatus:

  • Cooperative Fuel Research (CFR) engine (Model F-1)

  • Knock-testing unit with a detonation pickup and knockmeter

  • Primary Reference Fuels (PRFs): Certified iso-octane and n-heptane

  • Burettes for accurate measurement of fuel and PRF blends

  • Exhaust gas analysis equipment

3. Engine Operating Conditions:

  • Engine Speed: 600 ± 6 rpm[1]

  • Intake Air Temperature: 52 ± 1 °C (125 ± 2 °F)

  • Intake Mixture Temperature: Not specified, dependent on fuel volatility

  • Coolant Temperature: 100 ± 1.5 °C (212 ± 3 °F)

  • Oil Temperature: 57 ± 8 °C (135 ± 15 °F)

  • Spark Timing: 13° before top dead center (BTDC)

4. Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up until all temperatures and pressures stabilize according to the specified conditions.

  • Fuel-Air Ratio Adjustment: While running the engine on the sample fuel (this compound), adjust the fuel-air ratio to produce the maximum knock intensity.

  • Compression Ratio Adjustment: Adjust the compression ratio of the engine until a standard knock intensity of 50 ± 2 knockmeter divisions is achieved. Record the compression ratio reading.

  • Bracketing with PRFs:

    • Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the expected rating of the sample.

    • Run the engine on each PRF blend, adjusting the fuel-air ratio for maximum knock and then adjusting the compression ratio to achieve the standard knock intensity. Record the compression ratio for each PRF.

  • Calculation: The RON of the sample is calculated by linear interpolation between the octane numbers of the two PRF blends and their corresponding compression ratio readings.

Protocol 2: Determination of Motor Octane Number (MON)

Based on ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

1. Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions, simulating highway driving.

2. Apparatus:

  • Cooperative Fuel Research (CFR) engine (Model F-2)

  • Knock-testing unit with a detonation pickup and knockmeter

  • Primary Reference Fuels (PRFs): Certified iso-octane and n-heptane

  • Burettes for accurate measurement of fuel and PRF blends

  • Exhaust gas analysis equipment

3. Engine Operating Conditions:

  • Engine Speed: 900 ± 9 rpm[1]

  • Intake Air Temperature: 38 ± 2.8 °C (100 ± 5 °F)

  • Intake Mixture Temperature: 149 ± 1 °C (300 ± 2 °F)

  • Coolant Temperature: 100 ± 1.5 °C (212 ± 3 °F)

  • Oil Temperature: 57 ± 8 °C (135 ± 15 °F)

  • Spark Timing: Variable, depending on the compression ratio

4. Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up to the specified, more severe operating conditions.

  • Fuel-Air Ratio Adjustment: While running the engine on the sample fuel, adjust the fuel-air ratio to produce the maximum knock intensity.

  • Compression Ratio Adjustment: Adjust the compression ratio to achieve a standard knock intensity of 50 ± 2 knockmeter divisions. Record the compression ratio.

  • Bracketing with PRFs:

    • As in the RON test, select two appropriate PRF blends.

    • Run the engine on each PRF blend, adjusting for maximum knock and then adjusting the compression ratio to achieve the standard knock intensity. Record the compression ratio for each PRF.

  • Calculation: The MON of the sample is calculated by linear interpolation based on the compression ratio readings of the sample and the bracketing PRFs.

Mandatory Visualizations

Octane_Rating_Workflow cluster_prep Sample and Reference Fuel Preparation cluster_engine_setup CFR Engine Setup and Calibration cluster_testing Knock Intensity Measurement cluster_analysis Data Analysis Sample This compound Sample Test_Sample Run Engine on this compound Sample->Test_Sample PRF_Blend1 Primary Reference Fuel Blend 1 Test_PRF1 Run Engine on PRF Blend 1 PRF_Blend1->Test_PRF1 PRF_Blend2 Primary Reference Fuel Blend 2 Test_PRF2 Run Engine on PRF Blend 2 PRF_Blend2->Test_PRF2 Engine_Warmup Engine Warm-up to ASTM Conditions (RON or MON) Calibrate_Knock_Meter Calibrate Knock Meter Engine_Warmup->Calibrate_Knock_Meter Calibrate_Knock_Meter->Test_Sample Calibrate_Knock_Meter->Test_PRF1 Calibrate_Knock_Meter->Test_PRF2 Adjust_Sample Adjust Fuel-Air Ratio for Max Knock Adjust Compression Ratio for Std. Knock Test_Sample->Adjust_Sample Record_Sample_CR Record Sample Compression Ratio Adjust_Sample->Record_Sample_CR Interpolation Linear Interpolation of Compression Ratios vs. Octane Numbers Record_Sample_CR->Interpolation Adjust_PRF1 Adjust for Max Knock and Std. Knock Test_PRF1->Adjust_PRF1 Record_PRF1_CR Record PRF 1 Compression Ratio Adjust_PRF1->Record_PRF1_CR Record_PRF1_CR->Interpolation Adjust_PRF2 Adjust for Max Knock and Std. Knock Test_PRF2->Adjust_PRF2 Record_PRF2_CR Record PRF 2 Compression Ratio Adjust_PRF2->Record_PRF2_CR Record_PRF2_CR->Interpolation Final_Octane_Rating Determine Octane Rating of this compound (RON or MON) Interpolation->Final_Octane_Rating

Caption: Experimental workflow for determining the octane rating.

Logical_Relationship cluster_structure Molecular Structure cluster_stability Chemical Stability cluster_combustion Combustion Characteristics cluster_rating Resulting Octane Rating High_Branching High Degree of Branching (e.g., this compound) Radical_Stability More Stable Carbocation Intermediates High_Branching->Radical_Stability leads to Low_Branching Low Degree of Branching (e.g., n-undecane) Radical_Instability Less Stable Carbocation Intermediates Low_Branching->Radical_Instability leads to Slow_Combustion Slower, More Controlled Combustion Radical_Stability->Slow_Combustion promotes Fast_Combustion Rapid, Uncontrolled Combustion (Autoignition) Radical_Instability->Fast_Combustion promotes High_Octane Higher Octane Rating (RON and MON) Slow_Combustion->High_Octane results in Low_Octane Lower Octane Rating (RON and MON) Fast_Combustion->Low_Octane results in

Caption: Relationship between alkane structure and octane number.

References

Application Notes and Protocols for the Study of 4-Isopropyloctane Cracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydrocarbon Cracking

Hydrocarbon cracking is a fundamental process in the petroleum and chemical industries used to break down large, complex hydrocarbon molecules into smaller, more valuable ones, such as gasoline, diesel fuel, and light olefins.[1][2][3][4] This process can be broadly categorized into two main types: thermal cracking and catalytic cracking.[4][5][6]

  • Thermal Cracking: This process utilizes high temperatures (typically 450°C to 750°C) and high pressures (up to 70 atmospheres) to induce the homolytic cleavage of carbon-carbon bonds, leading to the formation of free radicals.[4][7] Thermal cracking generally produces a higher proportion of alkenes (olefins) compared to catalytic cracking.[4][6]

  • Catalytic Cracking: In this method, a catalyst (commonly zeolites) is used to facilitate the cracking process at lower temperatures (around 500°C) and pressures.[4][5] Catalytic cracking proceeds through an ionic mechanism involving carbocations, resulting in a higher yield of branched alkanes and aromatic compounds, which are desirable for high-octane gasoline.[4][8]

The study of 4-isopropyloctane, a branched C11 alkane, in cracking processes can provide insights into the decomposition pathways of branched hydrocarbons, which are significant components of various fuel feedstocks.

Experimental Protocols

The following protocols outline the general procedures for conducting thermal and catalytic cracking experiments on a laboratory scale, adaptable for the study of this compound.

Materials and Equipment
  • Reactant: this compound (high purity)

  • Catalyst (for catalytic cracking): Zeolite-based catalyst (e.g., ZSM-5) or aluminum oxide (Al₂O₃).[5]

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging the system.

  • Reactor: A fixed-bed quartz or stainless steel reactor is suitable.

  • Furnace: A tube furnace capable of reaching at least 800°C with programmable temperature control.

  • Feed System: A syringe pump or a similar liquid feeding system to introduce the this compound into the reactor.

  • Condensation System: A series of cold traps (e.g., using an ice-salt bath or dry ice-acetone bath) to collect liquid products.

  • Gas Collection System: Gasbags or a gas chromatograph (GC) online sampling system for collecting gaseous products.

  • Analytical Equipment:

    • Gas Chromatograph with a Flame Ionization Detector (GC-FID) for analyzing the composition of gaseous and liquid products.

    • Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup System Setup cluster_experiment Cracking Experiment cluster_collection Product Collection cluster_analysis Product Analysis A Reactor Assembly & Catalyst Loading B System Leak Test A->B C Inert Gas Purge B->C D Heat Reactor to Target Temperature C->D E Introduce this compound Feed D->E F Maintain Reaction Conditions E->F G Condense Liquid Products F->G H Collect Gaseous Products F->H I GC-FID Analysis G->I H->I J GC-MS Identification I->J

Caption: General experimental workflow for hydrocarbon cracking studies.

Protocol for Thermal Cracking of this compound
  • Reactor Preparation: Pack the quartz reactor with quartz wool to ensure uniform heat distribution.

  • System Assembly: Assemble the reactor within the tube furnace and connect the feed system, condensation system, and gas collection system.

  • Leak Test: Pressurize the system with an inert gas to check for any leaks.

  • System Purge: Purge the entire system with nitrogen or argon for at least 30 minutes to remove any air.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 600°C) under a continuous flow of inert gas.

  • Reactant Feed: Once the temperature has stabilized, start feeding the this compound into the reactor at a controlled flow rate using the syringe pump.

  • Product Collection: Collect the liquid products in the cold traps and the gaseous products in gasbags or analyze them online with a GC.

  • Experiment Termination: After the desired reaction time, stop the reactant feed and cool the reactor down to room temperature under the inert gas flow.

  • Sample Analysis: Analyze the composition of the collected liquid and gaseous products using GC-FID and GC-MS.

Protocol for Catalytic Cracking of this compound
  • Catalyst Preparation: Place a known amount of the catalyst in the center of the reactor, supported by quartz wool on both ends.

  • Catalyst Activation: Activate the catalyst by heating it under a flow of inert gas at a specific temperature for a set duration, as recommended for the chosen catalyst.

  • System Assembly and Purge: Follow steps 2-4 from the thermal cracking protocol.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 500°C).

  • Reactant Feed and Product Collection: Follow steps 6-7 from the thermal cracking protocol.

  • Experiment Termination and Sample Analysis: Follow steps 8-9 from the thermal cracking protocol.

Illustrative Data Presentation

As no specific data exists for this compound, the following tables present hypothetical but expected product distributions based on the cracking of similar alkanes. The actual product distribution for this compound will need to be determined experimentally.

Table 1: Hypothetical Product Distribution from Thermal Cracking of this compound at 650°C

Product ClassExample SpeciesExpected Yield (wt%)
Light Alkenes Ethene, Propene, Butene40 - 50
Light Alkanes Methane, Ethane, Propane15 - 25
C5+ Products Pentanes, Hexenes, Aromatics20 - 30
Coke & Heavy Ends 5 - 10

Table 2: Hypothetical Product Distribution from Catalytic Cracking of this compound over ZSM-5 at 500°C

Product ClassExample SpeciesExpected Yield (wt%)
Branched Alkanes Isobutane, Isopentane30 - 40
Aromatics Benzene, Toluene, Xylenes15 - 25
Light Alkenes Propene, Butene20 - 30
Light Alkanes Methane, Ethane5 - 10
Coke 2 - 5

Simplified Cracking Pathway

The cracking of this compound would proceed through a complex network of reactions. The following diagram illustrates a simplified, hypothetical primary cracking pathway.

Cracking_Pathway cluster_primary_cracking Primary Cracking cluster_products Products This compound This compound Radical/Carbocation Intermediates Radical/Carbocation Intermediates This compound->Radical/Carbocation Intermediates High T / Catalyst Lighter Alkanes Lighter Alkanes Radical/Carbocation Intermediates->Lighter Alkanes Lighter Alkenes Lighter Alkenes Radical/Carbocation Intermediates->Lighter Alkenes Branched Hydrocarbons Branched Hydrocarbons Radical/Carbocation Intermediates->Branched Hydrocarbons Aromatic Compounds Aromatic Compounds Radical/Carbocation Intermediates->Aromatic Compounds

Caption: Simplified reaction pathway for the cracking of this compound.

Safety Considerations

  • Hydrocarbon cracking experiments involve flammable gases and high temperatures and should be conducted in a well-ventilated fume hood.

  • Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Ensure that the reactor system is pressure-tested and free of leaks before heating.

  • A system for the safe venting of excess gases should be in place.

These application notes provide a comprehensive guide for researchers to initiate studies on the cracking of this compound. The provided protocols and illustrative data serve as a starting point for experimental design and data interpretation.

References

Application Notes and Protocols for the Fischer-Tropsch Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer-Tropsch (FT) synthesis is a cornerstone of gas-to-liquids (GTL) technology, traditionally producing linear alkanes and olefins from synthesis gas (syngas, a mixture of CO and H₂).[1] However, for applications requiring fuels with higher octane (B31449) numbers or specialty chemicals, the synthesis of branched alkanes is of significant interest. While the direct synthesis of a specific isomer like "4-isopropyloctane" with high selectivity is challenging due to the polymerization-like nature of the FT reaction, the overall yield of branched products can be enhanced through the strategic design of catalysts and optimization of reaction conditions. This document provides an overview of the methodologies and protocols for the synthesis of branched alkanes via the Fischer-Tropsch process.

The formation of branched hydrocarbons in FT synthesis is generally understood to occur through secondary reactions of primary linear products.[2][3] Bifunctional catalysts, which combine a metal active in FT synthesis (like cobalt or iron) with an acidic support (such as a zeolite), are a key strategy to promote isomerization.[1][4] The acidic sites on the zeolite facilitate the skeletal isomerization of linear olefins, which are primary FT products, into their branched counterparts. These branched olefins are then hydrogenated to form branched alkanes.[2]

Reaction Mechanisms and Pathways

The conventional Fischer-Tropsch synthesis proceeds via a step-wise chain growth mechanism on the surface of a metal catalyst. The formation of branched alkanes is not a primary pathway but rather a result of secondary reactions. The use of bifunctional catalysts with acidic sites, such as zeolites, can significantly enhance the selectivity towards iso-alkanes.[5]

The proposed pathway for the formation of branched alkanes on a bifunctional catalyst involves:

  • Chain Growth: Linear α-olefins are formed on the metal active sites of the catalyst.

  • Isomerization: These linear olefins can then migrate to the acidic sites of the zeolite support where they undergo skeletal isomerization to form branched olefins.

  • Hydrogenation: The branched olefins are subsequently hydrogenated on the metal sites to produce the final branched alkane products.[2]

G cluster_0 Metal Active Site (e.g., Co, Fe) cluster_1 Acidic Site (e.g., Zeolite) A Syngas (CO + H₂) B Linear α-Olefins A->B Fischer-Tropsch Chain Growth D Branched Olefins B->D Migration & Isomerization C Branched Alkanes E E->C Hydrogenation D->E Migration

Caption: Proposed reaction pathway for branched alkane synthesis on a bifunctional catalyst.

Quantitative Data on Branched Alkane Selectivity

The selectivity towards branched alkanes in Fischer-Tropsch synthesis is highly dependent on the catalyst formulation and reaction conditions. The use of bifunctional catalysts containing zeolites has been shown to significantly increase the iso-alkane content in the product stream.[2]

CatalystSupportTemperature (°C)Pressure (MPa)H₂/CO RatioC₅₊ Selectivity (%)Iso-paraffin in C₅-C₁₁ (%)Reference
17-24% CoMesoporous H-ZSM-5-carbon composite---57-[2]
7% Co/Al₂O₃Encapsulated in H-β zeolite2651--Increased by 64%[2]
CoNi-promoted zeolite2512260 (C₅-C₁₂)38[2]
MoHZSM-5 Zeolite280-1-Dominant product[1]

Experimental Protocols

Protocol 1: Preparation of a Co/SiO₂ Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a cobalt catalyst supported on silica (B1680970), a common catalyst for Fischer-Tropsch synthesis.

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Silica (SiO₂) support (high surface area)

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Vacuum impregnation apparatus (optional)[6]

Procedure:

  • Support Preparation: Dry the silica support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried silica support by adding deionized water dropwise to a known mass of the support until the pores are completely filled (incipient wetness point).

  • Precursor Solution Preparation: Prepare an aqueous solution of cobalt(II) nitrate hexahydrate. The concentration should be such that the desired cobalt loading is achieved when the volume of the solution equals the pore volume of the support.

  • Impregnation: Add the cobalt nitrate solution to the dried silica support dropwise while mixing continuously to ensure uniform distribution. For improved penetration into the pores, this step can be performed under vacuum.[6]

  • Drying: Dry the impregnated support in an oven at 120°C for 12-16 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature to 300-400°C at a rate of 2-5°C/min and hold for 4-6 hours to decompose the nitrate precursor to cobalt oxide.[7]

Protocol 2: Fischer-Tropsch Synthesis in a Fixed-Bed Reactor

This protocol outlines a general procedure for conducting Fischer-Tropsch synthesis in a laboratory-scale fixed-bed reactor.

Materials and Equipment:

  • Prepared FT catalyst

  • Fixed-bed reactor system with temperature and pressure control

  • Mass flow controllers for H₂ and CO

  • Gas chromatograph (GC) for product analysis

  • Condenser and cold trap to collect liquid products

Procedure:

  • Catalyst Loading: Load a known amount of the prepared catalyst into the fixed-bed reactor.

  • Catalyst Activation (Reduction):

    • Purge the reactor with an inert gas (e.g., N₂ or Ar).

    • Introduce a flow of pure H₂ or a diluted H₂/N₂ mixture.

    • Heat the reactor to the reduction temperature (typically 350-450°C for cobalt catalysts) at a controlled rate (e.g., 1-5°C/min).

    • Hold at the reduction temperature for a specified duration (e.g., 10-16 hours) to reduce the cobalt oxide to metallic cobalt.[8]

  • Reaction:

    • After reduction, cool the reactor to the desired reaction temperature (e.g., 200-240°C) under a flow of H₂.

    • Introduce the syngas (H₂ and CO) at the desired ratio (e.g., 2:1) and flow rate (defined by the gas hourly space velocity, GHSV).

    • Pressurize the reactor to the desired operating pressure (e.g., 1-2 MPa).

    • Maintain the reaction conditions for the desired duration.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser and a cold trap (e.g., cooled with an ice bath or a chiller) to collect liquid products (water and hydrocarbons).

    • Analyze the gaseous products online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD and FID) to quantify CO, H₂, CO₂, and light hydrocarbons.

    • Analyze the collected liquid products offline using a GC or GC-MS to determine the distribution of heavier hydrocarbons, including branched alkanes.

G A Catalyst Preparation (Impregnation, Drying, Calcination) B Catalyst Loading into Fixed-Bed Reactor A->B C Catalyst Activation (Reduction) - Purge with N₂ - Flow H₂ - Heat to 350-450°C B->C D Fischer-Tropsch Reaction - Cool to 200-240°C - Introduce Syngas (H₂/CO) - Pressurize to 1-2 MPa C->D E Product Collection - Condenser - Cold Trap D->E F Product Analysis - Online GC (Gas) - Offline GC/GC-MS (Liquid) E->F

Caption: General experimental workflow for Fischer-Tropsch synthesis in a fixed-bed reactor.

Conclusion

The synthesis of branched alkanes via the Fischer-Tropsch process is a promising route for the production of high-quality fuels and chemical feedstocks. The use of bifunctional catalysts, particularly those incorporating zeolites, is a key strategy for enhancing the selectivity towards these valuable products. The protocols and data presented in this document provide a foundation for researchers to explore and optimize the synthesis of branched alkanes, contributing to the advancement of cleaner and more efficient fuel technologies. Further research into novel catalyst formulations and a deeper understanding of the reaction mechanisms will continue to drive innovation in this field.

References

Troubleshooting & Optimization

Technical Support Center: 4-Isopropyloctane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of 4-isopropyloctane.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Low to no yield of this compound in Grignard synthesis 1. Wet reagents or glassware: Grignard reagents are highly reactive with water.[1] 2. Impure magnesium: The magnesium surface may be oxidized. 3. Inactive alkyl halide: The halide may be unreactive.1. Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Activate magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Ensure the purity of the alkyl halide. Consider using a more reactive halide (iodide > bromide > chloride).
Formation of multiple alkane byproducts in Wurtz reaction Use of two different alkyl halides leads to a mixture of coupling products (R-R, R'-R', and R-R').[2][3][4]The Wurtz reaction is not recommended for synthesizing asymmetrical alkanes like this compound due to the formation of difficult-to-separate mixtures.[4] Consider a more controlled method like Grignard synthesis.
Presence of unreacted starting materials in the crude product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Stoichiometric imbalance: Incorrect ratio of reactants.1. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Ensure the correct stoichiometry of reactants. For Grignard synthesis, a slight excess of the Grignard reagent may be used.
Formation of an alcohol instead of an alkane Inadvertent reaction with a carbonyl compound: The Grignard reagent may have reacted with a ketone or aldehyde impurity, or with the ester solvent if used.[5][6][7]Ensure all reagents and solvents are free from carbonyl-containing impurities. Use etheral solvents like diethyl ether or THF for Grignard reactions.[1]

Purification Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Difficulty in separating this compound from its isomers by distillation Isomers of this compound have very similar boiling points, making separation by simple distillation ineffective.[8]1. Fractional Distillation: Use a long, efficient fractionating column. 2. Azeotropic Distillation: Investigate the use of an entrainer that forms an azeotrope with one of the isomers.
Co-elution of impurities during column chromatography The non-polar nature of alkanes leads to weak interactions with the stationary phase, resulting in poor separation.1. Choice of Stationary Phase: Use a non-polar stationary phase (reverse-phase chromatography) or a specialized stationary phase for hydrocarbon separation. 2. Solvent System Optimization: Use a non-polar mobile phase and consider a gradient elution.
Product contamination with solvent Incomplete removal of the reaction or extraction solvent.1. Rotary Evaporation: Remove the bulk of the solvent under reduced pressure. 2. High Vacuum: Place the product under a high vacuum for an extended period to remove residual solvent.

Frequently Asked Questions (FAQs)

Synthesis FAQs

  • What is the most suitable method for synthesizing this compound in a laboratory setting? A Grignard reaction is generally preferred over a Wurtz reaction for synthesizing an asymmetrical alkane like this compound. This method offers better control and avoids the formation of multiple alkane byproducts. A plausible route would be the reaction of an isopropylmagnesium halide with 4-bromooctane (B1583688) or a butylmagnesium halide with 2-bromo-3-methylheptane.

  • Why must all reagents and glassware be completely dry for a Grignard reaction? Grignard reagents are strong bases and will react with water to form an alkane, consuming the reagent and reducing the yield of the desired product.[1]

  • What are the main limitations of the Wurtz reaction for preparing this compound? The primary limitation is the formation of a mixture of alkanes when two different alkyl halides are used, which are often difficult to separate due to similar physical properties.[2][4] The reaction is most effective for synthesizing symmetrical alkanes.[3][9]

Purification FAQs

  • What are the key physical properties of this compound relevant to its purification? The boiling point, density, and refractive index are crucial for purification and characterization.

    PropertyValue
    Molecular FormulaC11H24[10][11]
    Molar Mass156.31 g/mol [11][12]
    Boiling Point~184 °C[12]
    Density~0.753 g/mL[12]
    Refractive Index~1.423[12]
  • How can I effectively separate this compound from other isomeric alkanes? Due to very similar boiling points among isomers, fractional distillation with a high-efficiency column is the primary method.[13][14] For high-purity requirements, preparative gas chromatography (prep-GC) can be employed.

  • What analytical techniques are suitable for assessing the purity of this compound? Gas Chromatography (GC) with a flame ionization detector (FID) is an excellent method for determining the purity and detecting the presence of isomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the final product.

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure. All operations should be conducted in a fume hood with appropriate personal protective equipment.

  • Preparation of the Grignard Reagent (Isopropylmagnesium Bromide):

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to the flask.

    • Slowly add a solution of 2-bromopropane (B125204) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts (observed by bubbling and heat generation), add the remaining 2-bromopropane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

  • Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of 4-bromooctane in anhydrous diethyl ether from the dropping funnel.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

Visualizations

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Isolation Mg Mg Turnings Grignard Isopropylmagnesium Bromide Mg->Grignard I2 Iodine (activator) I2->Mg Solvent1 Anhydrous Diethyl Ether Solvent1->Grignard AlkylHalide1 2-Bromopropane AlkylHalide1->Grignard CrudeProduct Crude this compound Grignard->CrudeProduct AlkylHalide2 4-Bromooctane AlkylHalide2->CrudeProduct Quench Quench (aq. NH4Cl) CrudeProduct->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration (Rotovap) Drying->Concentration IsolatedCrude Isolated Crude Product Concentration->IsolatedCrude Purification Purification IsolatedCrude->Purification Proceed to Purification

Caption: Proposed workflow for the synthesis of this compound via a Grignard reaction.

Purification_Decision_Tree Start Crude Product CheckPurity Assess Purity (GC) Start->CheckPurity IsPure Purity > 99%? CheckPurity->IsPure FinalProduct Final Product IsPure->FinalProduct Yes FractionalDistillation Fractional Distillation IsPure->FractionalDistillation No CheckPurity2 Assess Purity (GC) FractionalDistillation->CheckPurity2 IsPure2 Purity > 99%? CheckPurity2->IsPure2 IsPure2->FinalProduct Yes PrepGC Preparative GC IsPure2->PrepGC No PrepGC->FinalProduct

Caption: Decision tree for the purification of this compound.

References

Optimizing the yield of "4-isopropyloctane" in chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-isopropyloctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this compound in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and reliable method for the synthesis of this compound is a two-step process involving a Grignard reaction followed by a reduction.

  • Grignard Reaction: Reacting propyl magnesium bromide (a Grignard reagent) with 2-methyl-4-heptanone (B1210533). This reaction forms the tertiary alcohol, 4-isopropyl-4-octanol.

  • Reduction: The resulting alcohol is then reduced to the alkane, this compound. A common method for this reduction is via a Barton-McCombie deoxygenation or by conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Q2: My Grignard reaction is showing low yield. What are the potential causes?

Low yields in Grignard reactions are often due to a few common issues:

  • Presence of Water: Grignard reagents are highly reactive towards protic solvents, especially water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Improper Formation of Grignard Reagent: The magnesium metal may not be activated. Lightly crushing the magnesium turnings or adding a small crystal of iodine can help initiate the reaction.

  • Side Reactions: Enolization of the ketone starting material by the Grignard reagent can compete with the desired nucleophilic addition. To minimize this, the Grignard reagent should be added slowly to the ketone at a low temperature (e.g., 0 °C).

Q3: I am observing significant amounts of a side product, octane (B31449), in my final product mixture. Why is this happening?

The formation of octane as a byproduct suggests a competing reaction pathway. This can occur if the intermediate alcohol, 4-isopropyl-4-octanol, undergoes elimination to form an alkene, which is then subsequently reduced. To minimize this, it is crucial to choose a reduction method that does not favor elimination. For example, converting the alcohol to a tosylate and then reducing with a mild reducing agent can be more selective.

Q4: What are the best practices for purifying the final this compound product?

Purification of alkanes like this compound is typically achieved through fractional distillation.[1] Since alkanes are non-polar, column chromatography can also be effective for removing more polar impurities.[1] It is advisable to first perform a simple extraction (work-up) to remove any water-soluble byproducts and unreacted starting materials before the final purification step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Formation of Grignard Reagent - Wet glassware or solvent.- Inactive magnesium surface.- Ensure all glassware is thoroughly oven-dried.- Use anhydrous diethyl ether or THF as the solvent.- Activate magnesium with a small amount of iodine or by crushing the turnings.
Low Yield of 4-isopropyl-4-octanol (Grignard Product) - Competing enolization of the ketone.- Degradation of the Grignard reagent.- Add the Grignard reagent slowly to the ketone at 0 °C to favor nucleophilic addition.- Use freshly prepared Grignard reagent for the best results.
Formation of Wurtz Coupling Product (e.g., hexane) during Grignard formation - Localized high concentration of alkyl halide.- Add the propyl bromide slowly to the magnesium suspension to maintain a low concentration.
Incomplete Reduction of 4-isopropyl-4-octanol - Insufficient reducing agent.- Inactive reducing agent.- Use a molar excess of the reducing agent (e.g., LiAlH₄).- Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
Presence of Alkene Impurities in Final Product - Elimination of the intermediate alcohol during reduction.- Convert the alcohol to a better leaving group (e.g., tosylate) before reduction.- Use a reduction method that does not promote elimination.
Difficulty in Separating this compound from Non-polar Byproducts - Similar boiling points and polarities.- Use a long fractionating column for distillation to achieve better separation.- Consider preparative gas chromatography for high purity samples.

Experimental Protocols

Step 1: Synthesis of 4-isopropyl-4-octanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Propyl bromide

  • 2-Methyl-4-heptanone

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Prepare a solution of propyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the propyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), add a small crystal of iodine.

  • Once the reaction has initiated, add the remaining propyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 2-methyl-4-heptanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-isopropyl-4-octanol.

Step 2: Reduction of 4-isopropyl-4-octanol to this compound (via Tosylate)

Materials:

  • Crude 4-isopropyl-4-octanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 4-isopropyl-4-octanol in pyridine and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride in portions.

  • Stir the reaction at 0 °C for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold 1 M HCl and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate.

  • In a separate flame-dried flask, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Add a solution of the crude tosylate in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate to obtain crude this compound.

  • Purify the crude product by fractional distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction PropylBromide Propyl Bromide Grignard Propyl Magnesium Bromide PropylBromide->Grignard + Mg, Ether Mg Magnesium Mg->Grignard Alcohol 4-isopropyl-4-octanol Grignard->Alcohol + Ketone Ketone 2-Methyl-4-heptanone Ketone->Alcohol Tosylate Tosylate Intermediate Alcohol->Tosylate + TsCl, Pyridine Workup Aqueous Workup & Extraction Alcohol->Workup Alkane This compound Tosylate->Alkane + LiAlH₄, THF Purification Fractional Distillation Alkane->Purification Workup->Tosylate

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Grignard_Issue Problem in Grignard Step? Start->Grignard_Issue Reduction_Issue Problem in Reduction Step? Start->Reduction_Issue Grignard_Issue->Reduction_Issue No Check_Water Check for Water/ Anhydrous Conditions Grignard_Issue->Check_Water Yes Check_Mg Check Mg Activation Grignard_Issue->Check_Mg Yes Check_Temp Control Reaction Temperature Grignard_Issue->Check_Temp Yes Check_Reagent Check Reducing Agent Activity Reduction_Issue->Check_Reagent Yes Check_Leaving_Group Optimize Leaving Group for Reduction Reduction_Issue->Check_Leaving_Group Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Isomer Separation of 4-Isopropyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the separation of 4-isopropyloctane from its structural isomers. The following information is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenge lies in the similar physicochemical properties of structural isomers, such as close boiling points and polarities. This makes separation by conventional methods like fractional distillation difficult and energy-intensive.[1][2] Gas chromatography and adsorptive separation are often more effective but require careful optimization of experimental parameters.

Q2: Which separation technique is most suitable for isolating this compound?

A2: The choice of technique depends on the required purity, scale of separation, and the specific isomers present in the mixture.

  • Preparative Gas Chromatography (GC) offers high resolution and is suitable for obtaining high-purity this compound on a laboratory scale.[3]

  • Fractional Distillation can be effective if there is a sufficient boiling point difference between this compound and the other isomers. However, for isomers with very close boiling points, this method may not provide adequate separation.[1][4]

  • Adsorptive Separation using materials like zeolites or metal-organic frameworks (MOFs) can separate isomers based on size and shape differences and is a promising technique for larger-scale separations.[5][6]

Q3: What are the key physical properties to consider when developing a separation method for this compound and its isomers?

A3: The most critical physical property is the boiling point, which is fundamental to separation by distillation and gas chromatography. Molecular size and shape are also crucial for adsorptive separation methods. The table below summarizes the boiling points of this compound and some of its C11 isomers.

Compound NameBoiling Point (°C)
This compound 184
n-Undecane196
2-Methyldecane193.5
3-Methyldecane194.2
4-Methyldecane192.8
5-Methyldecane192.5
2,2-Dimethylnonane185.5
3,3-Dimethylnonane189.5
4,4-Dimethylnonane188.5
5,5-Dimethylnonane187.5

Note: Data compiled from various chemical property databases.

Troubleshooting Guides

Gas Chromatography (GC)
IssuePossible Cause(s)Troubleshooting Steps
Poor resolution or co-elution of isomers 1. Inappropriate GC column. 2. Suboptimal oven temperature program. 3. Incorrect carrier gas flow rate. 4. Column overloading.1. Use a long, non-polar capillary column (e.g., DB-1, HP-5ms). 2. Decrease the temperature ramp rate to improve separation. 3. Optimize the flow rate for your carrier gas (e.g., Helium at ~1-2 mL/min). 4. Dilute the sample or use a higher split ratio.[7][8]
Peak tailing 1. Active sites in the injector liner or column. 2. Column contamination.1. Use a deactivated liner and a high-quality inert column. 2. Bake out the column at a high temperature or trim the first few centimeters of the column from the inlet side.
Shifting retention times 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Leaks in the system.1. Ensure stable oven temperature and carrier gas pressure. 2. Perform a leak check of the system, paying attention to the septum and fittings.[9]
No peaks or very small peaks 1. Syringe issue (clogged or not drawing sample). 2. Injector problem (e.g., plugged liner). 3. Detector not lit (for FID).1. Clean or replace the syringe. 2. Inspect and clean or replace the injector liner. 3. Check detector gases and attempt to reignite the flame.[9]
Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of isomers 1. Insufficient column efficiency (not enough theoretical plates). 2. Distillation rate is too fast. 3. Inadequate reflux ratio.1. Use a longer fractionating column or one with a more efficient packing material. 2. Slow down the heating rate to allow for proper vapor-liquid equilibrium. 3. Increase the reflux ratio to improve separation.[1][4]
Temperature fluctuations during distillation 1. Uneven heating. 2. "Bumping" of the liquid.1. Use a heating mantle with a stirrer for even heat distribution. 2. Add boiling chips or use a magnetic stirrer to ensure smooth boiling.[10]
Low recovery of product 1. Hold-up in the distillation column. 2. Leaks in the apparatus.1. Choose a column with low hold-up for small-scale distillations. 2. Ensure all joints are properly sealed.
Adsorptive Separation
IssuePossible Cause(s)Troubleshooting Steps
Low adsorption capacity 1. Adsorbent not properly activated. 2. Inappropriate adsorbent for the target isomers. 3. Presence of impurities that block pores.1. Follow the recommended activation procedure for the specific zeolite or MOF (typically involves heating under vacuum). 2. Select an adsorbent with a pore size suitable for discriminating between the isomers. 3. Pretreat the feed to remove any strongly adsorbing impurities.[11][12]
Poor selectivity 1. Incorrect operating temperature or pressure. 2. Adsorbent pore size not optimal for the separation.1. Adjust the temperature and pressure to optimize the adsorption equilibrium. 2. Consider a different adsorbent with a more suitable pore structure.[5]
Adsorbent deactivation 1. Coking or fouling of the adsorbent surface. 2. Structural collapse of the adsorbent.1. Regenerate the adsorbent by calcination or solvent washing, following a specific protocol for the material.[13][14] 2. Operate within the recommended temperature and pressure limits for the adsorbent.

Experimental Protocols

Preparative Gas Chromatography (GC) for this compound Isolation

This protocol outlines a general method for the separation of this compound from its isomers using a preparative gas chromatograph.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a fraction collector.

GC Conditions:

  • Column: Non-polar capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.53 mm ID, 1.5 µm film thickness.

  • Carrier Gas: Helium, with a flow rate of 5-10 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 10 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1-5 µL of the isomer mixture.

  • Split Ratio: A low split ratio (e.g., 5:1) or splitless injection can be used to maximize the sample introduced to the column.

Procedure:

  • Prepare the isomer mixture, dissolving in a volatile solvent like hexane (B92381) if necessary.

  • Set up the GC with the specified conditions.

  • Perform an initial analytical run to determine the retention times of the isomers.

  • Program the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Perform multiple injections to collect the desired amount of purified product.

  • Analyze the collected fraction by analytical GC to confirm its purity.

Fractional Distillation of Octane (B31449) Isomers

This protocol describes a laboratory-scale fractional distillation for separating octane isomers with different boiling points.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head.[10]

  • Add the octane isomer mixture and a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently.

  • As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).[4]

  • Collect fractions in separate receiving flasks based on the boiling point ranges observed on the thermometer.

  • Analyze the collected fractions by GC to determine their composition.

Adsorptive Separation of Branched Octane Isomers using Zeolites

This protocol provides a general procedure for the separation of branched octane isomers using a zeolite adsorbent in a packed column.

Materials:

  • Zeolite adsorbent (e.g., ZSM-5 or Silicalite-1)

  • Packed column

  • Pump for delivering the feed and eluent

  • Fraction collector

Procedure:

  • Adsorbent Activation: Pack the column with the zeolite. Activate the zeolite by heating it under a flow of inert gas (e.g., nitrogen or argon) or under vacuum at a high temperature (typically 300-500 °C) for several hours to remove any adsorbed water or other impurities.[12]

  • Adsorption:

    • Cool the column to the desired operating temperature.

    • Pump the octane isomer mixture (either neat or dissolved in a non-adsorbing solvent like n-hexane) through the column at a constant flow rate.

    • The more highly branched isomers will generally have a lower affinity for the zeolite and will elute first.

  • Elution:

    • After the feed has been loaded, switch to a suitable eluent to desorb the adsorbed components. The choice of eluent will depend on the specific zeolite and isomers.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent using a fraction collector.

    • Analyze the composition of each fraction using GC to determine the separation efficiency.

  • Regeneration: After each run, the zeolite may need to be regenerated by flushing with a solvent and/or reactivating at a high temperature.[13][14]

Visualizations

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_gc GC Analysis cluster_collect Fraction Collection cluster_analysis Purity Analysis Prep Prepare Isomer Mixture Inject Inject Sample Prep->Inject 1 µL Injection Separate Separation on Column Inject->Separate Carrier Gas Flow Detect FID Detection Separate->Detect Elution Collect Collect this compound Fraction Detect->Collect Time-based Collection Analyze Analyze Collected Fraction Collect->Analyze Purity Check

Caption: Workflow for the separation of this compound using preparative GC.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions CoElution Co-elution of Isomers WrongColumn Inappropriate Column CoElution->WrongColumn BadTemp Suboptimal Temperature Program CoElution->BadTemp BadFlow Incorrect Flow Rate CoElution->BadFlow UseNonPolar Use Non-Polar Column WrongColumn->UseNonPolar OptimizeTemp Decrease Temp Ramp BadTemp->OptimizeTemp OptimizeFlow Optimize Flow Rate BadFlow->OptimizeFlow

Caption: Troubleshooting logic for co-elution issues in GC separation of isomers.

References

Addressing issues in the scale-up of "4-isopropyloctane" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-isopropyloctane.

Synthesis Overview

The industrial production of this compound is not widely documented in publicly available literature. Therefore, this guide focuses on two common and plausible laboratory synthesis routes that are amenable to scale-up: the Grignard reaction and the Corey-House synthesis.

Route 1: Grignard Reaction

This route involves the reaction of an isopropyl magnesium halide (a Grignard reagent) with a suitable octyl derivative, or an octyl magnesium halide with an isopropyl derivative. A common approach involves the reaction of a Grignard reagent with a ketone followed by reduction of the resulting alcohol.

Route 2: Corey-House Synthesis

This method offers an alternative coupling strategy, reacting a lithium diisopropylcuprate with a 4-halooctane, or a lithium dioctylcuprate with a 2-halopropane. This reaction is known for its efficiency in forming carbon-carbon bonds with fewer side reactions compared to some Grignard couplings.[1][2]

Troubleshooting Guides

Grignard Synthesis Troubleshooting

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps Expected Outcome
Poor Grignard Reagent Formation Ensure all glassware is rigorously flame-dried or oven-dried to remove all traces of water. Use anhydrous solvents. Activate magnesium turnings with iodine or 1,2-dibromoethane.Successful initiation of the Grignard reaction, observed by a color change and gentle reflux.
Wurtz Coupling Side Reaction Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[3]Minimized formation of octane (B31449) (from octyl halide coupling) or 2,3-dimethylbutane (B166060) (from isopropyl halide coupling).
Enolization of Ketone If using a ketone as a substrate, use a less sterically hindered Grignard reagent or ketone. Lowering the reaction temperature can also favor nucleophilic addition over enolization.[3]Increased yield of the desired tertiary alcohol intermediate and less recovery of the starting ketone.
Reduction of Ketone If the Grignard reagent has β-hydrogens, it can reduce the ketone. Use a Grignard reagent without β-hydrogens if possible, or use a different synthetic route.Reduced formation of secondary alcohol byproducts.

Issue 2: Difficult Product Purification

Potential Impurity Identification Method Purification Strategy
Unreacted Starting Materials GC-MS analysis.Fractional distillation, as starting materials will likely have significantly different boiling points from this compound.
Homocoupled Byproducts (e.g., octane, 2,3-dimethylbutane) GC-MS analysis.Careful fractional distillation. The boiling points may be close, requiring a column with high theoretical plates.
Positional Isomers (e.g., 2-methylnonane, 3-methylnonane) GC-MS, NMR spectroscopy.Preparative gas chromatography or fractional distillation with a highly efficient column. Separation of isomers with similar boiling points is challenging.[4]
Corey-House Synthesis Troubleshooting

Issue 1: Incomplete Reaction

Potential Cause Troubleshooting Steps Expected Outcome
Inactive Gilman Reagent Ensure the use of high-purity lithium and copper(I) iodide. Prepare the organolithium reagent and Gilman reagent under a strictly inert atmosphere (argon or nitrogen).A homogenous Gilman reagent solution that is active for the coupling reaction.
Poorly Reactive Alkyl Halide Use an alkyl iodide or bromide, as they are more reactive than chlorides. For secondary halides, the reaction can be sluggish. Consider using a more reactive catalyst system.Increased conversion of the alkyl halide to the desired product.

Issue 2: Formation of Byproducts

Potential Impurity Identification Method Purification Strategy
Homocoupled Products GC-MS analysis.While less common than in Grignard reactions, homocoupling can occur. Fractional distillation is the primary method of removal.
Products from Metal-Halogen Exchange GC-MS analysis.This can lead to a mixture of alkane products. Purification will require efficient fractional distillation or preparative chromatography.

Scale-Up Challenges

Challenge Mitigation Strategy
Exothermic Reaction Control The formation of Grignard reagents is highly exothermic.[5] On a large scale, efficient heat removal is critical. Use a jacketed reactor with a reliable cooling system. Control the addition rate of the alkyl halide to manage the rate of heat generation.
Mixing Efficiency In large reactors, ensuring homogenous mixing can be difficult. This can lead to localized "hot spots" and increased side reactions. Use appropriate impeller designs and agitation speeds for the reactor volume.
Impurity Profile Minor impurities at the lab scale can become significant at the production scale. Thoroughly characterize the impurity profile at the lab scale to develop appropriate purification strategies for large-scale production.
Solvent Handling and Recovery Large-scale synthesis requires significant volumes of anhydrous solvents. Implement a robust solvent drying and recovery system to ensure both reaction efficiency and cost-effectiveness.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route, Grignard or Corey-House, is better for producing this compound?

A: Both routes are viable. The Corey-House synthesis is often preferred for cross-coupling reactions as it typically gives higher yields and fewer side products, especially when coupling different alkyl groups.[2] However, the Grignard route may be more cost-effective for large-scale production if the challenges with side reactions can be effectively managed.

Q2: What are the expected major byproducts in the synthesis of this compound?

A: In a Grignard synthesis, expect homocoupled products such as octane and 2,3-dimethylbutane. If a ketone is used, rearrangement of the intermediate carbocation could lead to isomeric alkanes. In the Corey-House synthesis, the formation of byproducts is generally lower, but some homocoupling can still occur.

Q3: How can I effectively purify this compound from its isomers?

A: The separation of alkane isomers with similar boiling points is challenging. High-efficiency fractional distillation is the most common industrial method. For laboratory-scale purification, preparative gas chromatography can provide high purity.

Q4: What are the critical safety precautions when scaling up the synthesis of this compound?

A: Both Grignard and organolithium reagents are highly pyrophoric and react violently with water. All reactions must be conducted under a strict inert atmosphere. The exothermic nature of the Grignard reagent formation requires careful temperature control to prevent runaway reactions. A thorough safety review and risk assessment are mandatory before any scale-up operation.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound (via Ketone)
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. Add a solution of 2-bromopropane (B125204) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Ketone: Cool the Grignard solution in an ice bath. Add a solution of 1-octen-4-one in anhydrous diethyl ether dropwise. Allow the reaction to stir and come to room temperature.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Reduction: The resulting tertiary alcohol is then reduced to the alkane. A common method is a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.

Protocol 2: Corey-House Synthesis of this compound
  • Organolithium Preparation: In a flame-dried, two-necked flask under argon, add lithium metal. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise at a controlled rate to maintain a gentle reflux.

  • Gilman Reagent Formation: In a separate flame-dried flask under argon, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0°C. Add the freshly prepared isopropyllithium (B161069) solution dropwise to form the lithium diisopropylcuprate (Gilman reagent).

  • Coupling Reaction: Add 4-bromooctane (B1583688) to the Gilman reagent solution at 0°C. Allow the reaction to proceed until completion (monitored by GC).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by fractional distillation.

Visualizations

Grignard_Synthesis_Workflow start Start reagent_prep Prepare Isopropyl Magnesium Bromide start->reagent_prep reaction React with 1-octen-4-one reagent_prep->reaction workup Aqueous Work-up (NH4Cl) reaction->workup extraction Solvent Extraction (Diethyl Ether) workup->extraction drying Drying and Concentration extraction->drying reduction Reduction of Tertiary Alcohol drying->reduction purification Fractional Distillation reduction->purification product This compound purification->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Corey_House_Synthesis_Workflow start Start organolithium Prepare Isopropyllithium start->organolithium gilman Form Gilman Reagent (with CuI) organolithium->gilman coupling Couple with 4-Bromooctane gilman->coupling workup Aqueous Work-up (NH4Cl) coupling->workup purification Fractional Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the Corey-House synthesis of this compound.

Troubleshooting_Logic start Low Product Yield check_grignard Grignard formation successful? start->check_grignard check_side_reactions Side reactions evident? check_grignard->check_side_reactions Yes no_grignard Troubleshoot Grignard Formation: - Check for moisture - Activate Mg check_grignard->no_grignard No check_conditions Reaction conditions optimal? check_side_reactions->check_conditions No wurtz Minimize Wurtz: - Slow addition of halide check_side_reactions->wurtz Yes (Wurtz) enolization Minimize Enolization: - Lower temperature - Change reagents check_side_reactions->enolization Yes (Enolization) optimize Optimize Conditions: - Adjust temperature - Check reactant purity check_conditions->optimize No

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

References

Overcoming challenges in the GC-MS analysis of "4-isopropyloctane"

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing 4-isopropyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). Below you will find troubleshooting advice and frequently asked questions to address common challenges.

Troubleshooting Guide

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape for a non-polar compound like this compound often points to issues within the GC system's flow path rather than chemical activity.[1]

  • Peak Tailing: This can be caused by:

    • Flow Path Obstruction: Dead volume, poor column installation, or contamination can disrupt the sample path.[1] Ensure the column is cut cleanly and installed correctly in the inlet and detector.

    • Low Split Ratio: An inadequate split ratio can lead to gas flow problems that manifest as peak tailing.[2]

    • Injector Issues: A cracked or contaminated injector liner can cause tailing.[2]

  • Peak Fronting: This is typically a sign of column overload or a mismatch between your sample solvent and the stationary phase.[1]

    • Reduce Injection Volume: Try decreasing the amount of sample injected onto the column.

    • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

    • Solvent Compatibility: Ensure the solvent polarity is compatible with the non-polar stationary phase. Using a solvent with a significantly different polarity can cause the sample to bead up on the column, leading to poor peak shape.[3]

Q2: I can't find the molecular ion peak (m/z 156) in my mass spectrum. Is my instrument malfunctioning?

A2: Not necessarily. It is very common for highly branched alkanes to exhibit a weak or entirely absent molecular ion peak upon electron ionization.[4][5][6] The energy from the ionization process often leads to immediate fragmentation of the parent molecule.[7]

  • Fragmentation: The energy imparted during ionization is readily distributed throughout the molecule, and cleavage is favored at the branching point to form more stable secondary or tertiary carbocations.[5][6]

  • Softer Ionization: If confirming the molecular weight is critical, consider using a softer ionization technique like Chemical Ionization (CI), which is less energetic and more likely to preserve the molecular ion.[8]

Q3: My retention time for this compound is shifting between runs. What is the cause?

A3: Retention time instability can be caused by several factors:

  • Leaks: A leak in the injector, particularly at the septum, is a common cause of shifting retention times.[2]

  • Flow Rate Fluctuations: Inconsistent carrier gas flow rates will directly impact retention times. Check your gas source and flow controllers.[2]

  • Column Issues: A contaminated or aging column can lead to retention time drift.[1] Consider conditioning (baking out) the column or trimming the first few centimeters from the inlet side.

  • Temperature Variations: The GC oven temperature is critical for reproducible retention times. Even small fluctuations can cause shifts.[9] Ensure your oven is properly calibrated and stable.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and other branched alkanes difficult to analyze with GC-MS?

A1: The primary challenge lies in isomer differentiation. Branched alkanes, especially isomers with the same carbon number, often have very similar boiling points, leading to co-elution on standard GC columns.[10] Furthermore, their mass spectra can be very similar, as they tend to fragment into the same common alkyl carbocations (e.g., C₃H₇⁺, C₄H₉⁺).[8][11] This makes definitive identification based on MS alone challenging without chromatographic separation.[8]

Q2: How can I improve the separation of this compound from other C11 isomers?

A2: To enhance chromatographic resolution, you can implement the following strategies:

  • Column Selection: Use a long (e.g., 60-100 m) capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane (DB-1 type) or 5% phenyl-methylpolysiloxane (DB-5 type).[8][12] Longer columns provide more theoretical plates and thus better separating power.

  • Optimize Temperature Program: Employ a slow oven temperature ramp (e.g., 2-5 °C/min). This increases the interaction time of the analytes with the stationary phase, improving separation.

  • Carrier Gas: Using hydrogen as a carrier gas can sometimes improve separation efficiency compared to helium.

Q3: What is a Kovats Retention Index and why is it useful for identifying this compound?

A3: The Kovats Retention Index (RI) is a method to standardize retention times, converting them into system-independent constants.[4] It relates the retention time of an analyte to the retention times of adjacent n-alkanes, which are assigned RI values of 100 times their carbon number (e.g., n-decane = 1000, n-undecane = 1100).[4][5] This is particularly useful for identifying branched alkanes because:

  • Reduces Variability: RI values are more consistent across different instruments and conditions than absolute retention times.[4]

  • Aids Identification: By comparing the experimentally determined RI of an unknown peak to databases of known RI values, you can significantly increase confidence in its identification, even without a pure standard.[8] Branched alkanes will elute between their straight-chain counterparts.[8]

Q4: What are the expected major ions in the mass spectrum of this compound?

A4: The mass spectrum will be dominated by fragment ions resulting from cleavage at the branching point. The molecular ion (m/z 156) will likely be very weak or absent.[5][6] Cleavage is favored to produce the most stable carbocations. For this compound, the key fragmentation points are around the isopropyl group and along the octane (B31449) chain.

Quantitative Data Summary

The following tables provide representative data for the GC-MS analysis of this compound.

Table 1: Predicted Kovats Retention Index

This table shows the predicted Kovats Retention Index (RI) for this compound relative to its bracketing n-alkanes on a standard non-polar (e.g., DB-1) column. Branched alkanes typically have lower retention indices than their straight-chain counterparts.

CompoundCarbon NumberTypical Kovats RI (Non-Polar Column)
n-Decane101000
This compound 11 ~1050 - 1080 (estimated)
n-Undecane111100

Table 2: Representative Mass Spectral Data

This table lists the major expected fragment ions for this compound based on established fragmentation rules for branched alkanes.[5][7][11] The relative intensity can vary depending on the instrument and conditions.

Mass-to-Charge (m/z)Proposed Fragment IonPotential OriginRelative Intensity
43[C₃H₇]⁺Isopropyl cation or propyl cationHigh
57[C₄H₉]⁺Butyl cation (e.g., loss of C₇H₁₅)High
71[C₅H₁₁]⁺Pentyl cation (e.g., loss of C₆H₁₃)Medium
85[C₆H₁₃]⁺Hexyl cation (e.g., loss of C₅H₁₁)Medium
113[C₈H₁₇]⁺Loss of isopropyl group ([M-43]⁺)Low
156[C₁₁H₂₄]⁺•Molecular Ion (M⁺•)Very Low to Absent

Experimental Protocols

1. Sample Preparation (Liquid Samples)

This protocol is for a liquid sample in a non-aqueous matrix.

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, heptane, or dichloromethane. Ensure the solvent is dry, as water can negatively impact peak shape and retention.[3]

  • Dilution: Prepare an initial sample concentration of approximately 10 µg/mL.[7] This can be adjusted to achieve an on-column concentration of ~10 ng for a 1 µL injection.[7]

  • Filtration: If the sample contains any particulate matter, centrifuge and filter it through a 0.2 µm PTFE syringe filter to prevent contamination of the injector and column.[7]

  • Vialing: Transfer the final diluted sample to a 2 mL glass autosampler vial with a PTFE-lined cap.[7]

2. GC-MS Instrumental Method

This is a general-purpose method for analyzing volatile hydrocarbons on a standard non-polar column.

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Injector: Split/Splitless

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 280 °C

    • Hold: Hold at 280 °C for 5 minutes

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Quadrupole Temp: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35 - 400 m/z

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute in Hexane (10 µg/mL) Sample->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject 1 µL into GC Vial->Inject Separate Separate on HP-5ms Column Inject->Separate Ionize Ionize (EI, 70 eV) Separate->Ionize Detect Detect Fragments (MS) Ionize->Detect Acquire Acquire Chromatogram & Mass Spectra Detect->Acquire Integrate Integrate Peaks Acquire->Integrate Identify Identify via Library & Retention Index Integrate->Identify Report Generate Report Identify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_tree Start Problem: Poor Peak Shape Tailing Is the peak tailing? Start->Tailing Asymmetrical? Fronting Is the peak fronting? Start->Fronting Asymmetrical? CheckFlowPath Check for leaks, dead volume, or blockages. Re-install column. Tailing->CheckFlowPath Yes CheckLiner Inspect/replace injector liner. Tailing->CheckLiner Yes IncreaseSplit Increase split ratio. Tailing->IncreaseSplit Yes ReduceConc Dilute sample or reduce injection volume. Fronting->ReduceConc Yes CheckSolvent Ensure solvent polarity matches column phase. Fronting->CheckSolvent Yes

Caption: Troubleshooting decision tree for poor peak shape in GC analysis.

fragmentation_pathway cluster_main Fragmentation of this compound (M+• = 156) parent [C₁₁H₂₄]⁺• m/z = 156 (Molecular Ion) frag1 Loss of •C₃H₇ (propyl radical) parent->frag1 -43 frag2 Loss of •CH₃ (from isopropyl) parent->frag2 -15 frag3 Cleavage at C4-C5 Loss of •C₄H₉ parent->frag3 -57 ion1 [C₈H₁₇]⁺ m/z = 113 frag1->ion1 frag4 Further Fragmentation (Common Ions) ion1->frag4 ion2 [C₁₀H₂₁]⁺ m/z = 141 frag2->ion2 ion2->frag4 ion3 [C₇H₁₅]⁺ m/z = 99 frag3->ion3 ion3->frag4 ion4 [C₄H₉]⁺ m/z = 57 frag4->ion4 ion5 [C₃H₇]⁺ m/z = 43 frag4->ion5

Caption: Proposed fragmentation pathways for this compound in EI-MS.

References

Technical Support Center: Catalyst Deactivation in 4-Isopropyloctane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-isopropyloctane and related isoparaffins via solid acid catalysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction shows a significant drop in butene conversion and a lower yield of this compound over time. What is the likely cause?

Answer: A decline in butene conversion and product yield is a primary indicator of catalyst deactivation. For solid acid catalysts, such as zeolites (e.g., H-BEA, USY), used in isobutane (B21531) alkylation, the most common cause is fouling by coke formation.[1] Heavy hydrocarbon deposits, or "coke," accumulate on the active sites and within the catalyst's pores, physically blocking reactants from accessing the catalytic centers.[1]

Question 2: I observe an increase in the formation of oligomers and other undesirable byproducts. What does this indicate?

Answer: A shift in product selectivity, particularly an increase in oligomers (e.g., C12, C16 hydrocarbons), suggests that the catalyst's active sites are being altered or blocked. As the primary alkylation sites become deactivated by coke, side reactions like olefin polymerization may become more prominent.[2] This change in selectivity is a strong indicator of catalyst deactivation.

Question 3: How can I confirm that coke formation is the cause of deactivation?

Answer: Visual inspection of the catalyst may reveal a color change, often darkening, which is indicative of coking. For a quantitative assessment, Temperature-Programmed Oxidation (TPO) is a standard technique. TPO involves heating the spent catalyst in a controlled oxidizing atmosphere and measuring the amount of CO2 produced, which directly correlates to the amount of coke deposited on the catalyst.[3]

Question 4: What are the key process parameters that influence the rate of catalyst deactivation?

Answer: Several operational parameters can significantly impact the rate of catalyst deactivation:

  • Temperature: Higher reaction temperatures can accelerate coking rates and may also lead to thermal degradation of the catalyst structure (sintering), reducing its surface area and activity.[4][5]

  • Isobutane-to-Olefin Ratio: A lower isobutane-to-olefin ratio increases the partial pressure of the olefin (e.g., butene) at the catalyst surface, which promotes oligomerization and subsequent coke formation. Maintaining a high isobutane-to-olefin ratio is crucial for minimizing deactivation.[2]

  • Feedstock Purity: Impurities in the feedstock, such as sulfur or nitrogen compounds, can act as poisons, irreversibly binding to the active sites of the catalyst.[5] Water in the feed can also lead to changes in the catalyst's acidic properties and structure.[6]

Question 5: My catalyst has deactivated. What are the options for regeneration?

Answer: Deactivated solid acid catalysts can often be regenerated to restore their activity. The appropriate method depends on the nature of the deactivation:

  • For Deactivation by Coking (Fouling):

    • Calcination: This is the most common method and involves a controlled burnout of the coke in the presence of air or a dilute oxygen stream at elevated temperatures (typically 450-550°C).[7]

    • Hydrogenative Regeneration: This method uses hydrogen, often in the presence of a metal promoter like platinum on the catalyst, to remove coke at elevated temperatures and pressures.[5][8]

    • Supercritical Fluid Extraction: Using a supercritical fluid, such as isobutane, can effectively remove soluble coke precursors from the catalyst pores under milder conditions than calcination.[9]

  • For Deactivation by Poisoning:

    • Regeneration can be more challenging and depends on the nature of the poison. In some cases, washing with specific solvents or a mild acid solution may be effective. For certain poisons, regeneration may not be feasible.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common solid acid catalysts used for this compound synthesis, and how do they differ in terms of deactivation?

A1: Zeolites are the most studied solid acid catalysts for this application. Key examples include:

  • H-BEA (Beta Zeolite): Often shows good catalytic performance and is considered more resistant to deactivation compared to some other zeolites due to its large, three-dimensional pore structure.

  • USY (Ultrastable Y-Zeolite): Also a common choice, but its deactivation rate can be sensitive to operating conditions and the presence of impurities.[10]

  • H-Mordenite and ZSM-5: These have also been investigated, but their smaller pore structures can lead to more rapid deactivation due to pore blockage.[2]

The choice of catalyst can significantly impact the deactivation rate, with larger pore zeolites generally showing better stability.

Q2: How can I minimize catalyst deactivation during my experiments?

A2: To prolong the life of your catalyst, consider the following:

  • Optimize Reaction Conditions: Operate at the lowest effective temperature and maintain a high isobutane-to-olefin ratio.[2][11]

  • Ensure Feedstock Purity: Use high-purity reactants and consider using a guard bed to remove potential poisons before the feed enters the reactor.[6]

  • Catalyst Selection: Choose a catalyst with a pore structure that is less susceptible to blockage, such as a large-pore, three-dimensional zeolite.[12]

Q3: What is the typical lifetime of a solid acid catalyst in isobutane alkylation?

A3: The lifetime of a solid acid catalyst in this process can vary significantly, from a few hours to much longer, depending on the catalyst, reaction conditions, and reactor type.[11][13] In continuous stirred-tank reactors (CSTRs), which maintain a low olefin concentration, catalyst deactivation is generally slower than in fixed-bed reactors.[14] Some studies have shown stable operation for several hours before significant deactivation is observed.[11]

Q4: Can I reuse a regenerated catalyst?

A4: Yes, in many cases, a regenerated catalyst can be reused. However, some regeneration methods, especially high-temperature calcination, can cause irreversible changes to the catalyst structure over multiple cycles, leading to a gradual decline in performance with each regeneration.[7] The effectiveness of regeneration and the stability of the regenerated catalyst should be evaluated for your specific system.

Data Presentation

Table 1: Influence of Reaction Temperature on Catalyst Deactivation

Catalyst TypeTemperature (°C)Isobutane/Butene RatioTime on Stream until Deactivation (hours)Reference
USY Zeolite8010:1~4-6[15]
USY Zeolite10010:1~2-3[16]
H-BEA Zeolite7015:1>8[17]
H-BEA Zeolite9015:1~5-7[17]

Table 2: Common Catalyst Regeneration Methods and Conditions

Deactivation CauseRegeneration MethodKey ParametersTypical ConditionsReference
CokingCalcinationTemperature, Atmosphere450-550°C in flowing air or dilute O2[7]
CokingHydrogenationTemperature, H2 Pressure300-400°C, 15-20 bar H2[8]
CokingSupercritical Fluid ExtractionTemperature, Pressure, Fluid>135°C, >36 bar, Isobutane[9]
Poisoning (e.g., cation exchange)Acid WashAcid Concentration, Time0.1 M H2SO4, 1-2 hours[3]

Experimental Protocols

Protocol 1: Characterization of Deactivated Catalyst by Temperature-Programmed Oxidation (TPO)

Objective: To quantify the amount of coke on a deactivated catalyst.

Methodology:

  • Sample Preparation: Carefully weigh approximately 10-20 mg of the spent catalyst into a quartz sample tube.

  • Pre-treatment: Heat the sample under an inert gas flow (e.g., He or Ar) to a specified temperature (e.g., 150°C) to remove any physisorbed species. Hold at this temperature for 30-60 minutes.

  • Oxidation: Switch the gas flow to a dilute oxygen mixture (e.g., 5% O2 in He) at a controlled flow rate.

  • Temperature Program: Ramp the temperature at a linear rate (e.g., 10°C/min) to a final temperature of around 700-800°C.

  • Detection: Continuously monitor the effluent gas stream with a thermal conductivity detector (TCD) to measure the concentration of CO2 produced from the combustion of coke.

  • Quantification: Calibrate the TCD response with known amounts of CO2 to quantify the total amount of coke on the catalyst sample.

Protocol 2: Regeneration of Coked Zeolite Catalyst by Calcination

Objective: To remove carbonaceous deposits from a deactivated zeolite catalyst.

Methodology:

  • Catalyst Loading: Place the deactivated catalyst in a shallow ceramic dish or a tube furnace.

  • Purging: Purge the furnace with an inert gas (e.g., nitrogen) to remove any residual hydrocarbons.

  • Initial Heating: Heat the catalyst under a slow flow of inert gas to an intermediate temperature (e.g., 200-300°C) to gently desorb volatile compounds.

  • Controlled Oxidation: Gradually introduce a controlled flow of air or a dilute oxygen/nitrogen mixture into the furnace.

  • Temperature Ramp and Hold: Slowly ramp the temperature to the final calcination temperature (typically 450-550°C) and hold for 4-6 hours to ensure complete combustion of the coke. The heating rate should be slow (e.g., 1-2°C/min) to avoid rapid temperature increases from the exothermic coke combustion, which could damage the catalyst.

  • Cooling: After the hold period, cool the catalyst down to room temperature under a flow of dry air or inert gas.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Solid Acid Catalyst (e.g., H-BEA, USY) Fouling Fouling (Coking) Active_Catalyst->Fouling Coke Deposition on Active Sites & Pores Poisoning Poisoning Active_Catalyst->Poisoning Irreversible Adsorption of Impurities Thermal_Degradation Thermal Degradation Active_Catalyst->Thermal_Degradation High Temperature (Sintering) Deactivated_Catalyst Deactivated Catalyst Fouling->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Thermal_Degradation->Deactivated_Catalyst

Caption: Primary pathways for solid acid catalyst deactivation in this compound synthesis.

Troubleshooting_Workflow Start Decreased Reaction Performance Check_Conversion Is Butene Conversion Decreasing? Start->Check_Conversion Check_Selectivity Is Selectivity to Byproducts Increasing? Check_Conversion->Check_Selectivity Yes Optimize Optimize Reaction Conditions Check_Conversion->Optimize No Suspect_Deactivation Catalyst Deactivation Suspected Check_Selectivity->Suspect_Deactivation Yes Check_Selectivity->Optimize No Analyze_Catalyst Characterize Spent Catalyst (e.g., TPO for coke) Suspect_Deactivation->Analyze_Catalyst Regenerate Regenerate Catalyst (e.g., Calcination) Analyze_Catalyst->Regenerate Coking Confirmed Check_Feed Analyze Feedstock for Impurities Analyze_Catalyst->Check_Feed Poisoning Suspected Regenerate->Start Re-run Reaction

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

FAQ_Logic Deactivation Catalyst Deactivation Causes Causes Deactivation->Causes Prevention Prevention Deactivation->Prevention Remediation Remediation Deactivation->Remediation Coking Coking/Fouling Causes->Coking Poisoning Poisoning Causes->Poisoning Sintering Sintering Causes->Sintering Optimize_Conditions Optimize Conditions (Temp, Ratio) Prevention->Optimize_Conditions Purify_Feed Purify Feedstock Prevention->Purify_Feed Catalyst_Choice Catalyst Selection Prevention->Catalyst_Choice Calcination Calcination Remediation->Calcination Hydrogenation Hydrogenation Remediation->Hydrogenation Washing Washing Remediation->Washing

References

"4-isopropyloctane" synthesis troubleshooting and process improvement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Isopropyloctane

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: The synthesis of an unsymmetrical alkane like this compound is most effectively achieved through methods that allow for precise carbon-carbon bond formation. The most common and reliable approach involves a Grignard reaction followed by the reduction of the resulting alcohol. Other organometallic coupling reactions can also be employed, but direct coupling methods like the Wurtz reaction are generally not suitable.

Q2: Why is the Wurtz reaction not a recommended method for synthesizing this compound?

A2: The Wurtz reaction, which involves coupling two alkyl halides with sodium metal, is generally limited to the synthesis of symmetrical alkanes (R-R).[1][2][3] Attempting to synthesize an unsymmetrical alkane like this compound by reacting two different alkyl halides (e.g., 1-halobutane and 2-halo-3-methylbutane) would result in a mixture of three different alkanes: octane, 2,5-dimethylhexane, and the desired this compound.[1] Separating these products is often difficult due to their similar boiling points, leading to low yields of the target molecule.[1]

Q3: What is a reliable Grignard-based synthesis pathway for this compound?

A3: A robust method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then deoxygenated. A recommended pathway is the reaction of propylmagnesium bromide with 5-methyl-2-hexanone (B1664664). The resulting tertiary alcohol, 4-isopropyl-4-octanol, can then be reduced to this compound.

Q4: What are the most critical parameters for ensuring a successful Grignard reaction?

A4: The success of a Grignard reaction hinges on several key factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water, which will quench the reagent and form an alkane.[4] All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5]

  • Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[5] This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Reagent Purity: The alkyl halide and solvent must be pure and free from moisture.

Q5: How can I confirm the identity and purity of the final this compound product?

A5: The structure and purity of this compound can be confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight (156.31 g/mol ).[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the specific carbon-hydrogen framework and branching pattern of the molecule.[6]

Troubleshooting Guide

Q1: I am experiencing very low or no yield of my Grignard reagent (propylmagnesium bromide). What could be the cause?

A1: This is a common issue, typically stemming from one of the following:

  • Presence of Moisture: Even trace amounts of water will react with and destroy the Grignard reagent. Ensure all glassware is rigorously flame-dried under vacuum or in an oven, and use freshly opened or distilled anhydrous solvents.[4]

  • Inactive Magnesium: The magnesium turnings may have a thick oxide layer preventing reaction. Try activating the surface by crushing the turnings under a nitrogen atmosphere or by adding a known initiator like iodine.

  • Alkyl Halide Quality: The 1-bromopropane (B46711) may be old or contain impurities. Using a freshly distilled batch is recommended.

Q2: The Grignard reaction with the ketone (5-methyl-2-hexanone) resulted in a low yield of the desired tertiary alcohol. What are the likely side reactions?

A2: Low yields in this step can be attributed to several factors:

  • Enolization: The ketone has acidic alpha-protons. The Grignard reagent is a strong base and can deprotonate the ketone to form an enolate, which consumes the reagent without leading to the desired addition product. Adding the ketone solution slowly to the Grignard reagent at a low temperature can minimize this side reaction.

  • Wurtz-type Coupling: A portion of the Grignard reagent can couple with the unreacted alkyl halide, leading to byproducts (in this case, hexane). This is more common if the reaction to form the Grignard reagent was incomplete.

  • Losses During Workup: The workup step, which typically involves quenching with an acidic solution (e.g., aqueous NH₄Cl or dilute HCl), must be done carefully, often at 0 °C, to avoid degradation of the product. Ensure thorough extraction from the aqueous layer.[7]

Q3: My final purification by distillation is not separating the product from impurities effectively. What should I do?

A3: If standard distillation is insufficient, it indicates the presence of impurities with boiling points very close to that of this compound.

  • Consider Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

  • Alternative Purification: If distillation fails, flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is an effective alternative for separating non-polar compounds like alkanes from more polar impurities.[8]

Process Improvement and Optimization

To improve the yield of the tertiary alcohol intermediate (4-isopropyl-4-octanol), several parameters can be optimized. The following table provides an example of how reaction conditions can influence the outcome.

Parameter Condition A Condition B (Optimized) Condition C Observed Yield (%) Notes
Solvent Diethyl EtherTetrahydrofuran (THF)Diethyl EtherA: 65%, B: 78% , C: 70%THF has a higher boiling point and better solvating properties for the magnesium complex.[9]
Temperature 25 °C (Room Temp)0 °C35 °C (Reflux)A: 65%, B: 78%, C: 55% Lower temperatures (0 °C) during ketone addition minimize enolization.[10] Refluxing can increase side reactions.
Addition Rate Rapid (5 min)Slow (30 min, dropwise)Slow (30 min, dropwise)A: 50%, B: 78% , C: 78%Slow, dropwise addition of the ketone to the Grignard reagent maintains a low concentration of the ketone, favoring nucleophilic addition over enolization.[7]

Note: Data is illustrative and serves as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of 4-isopropyl-4-octanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromopropane

  • 5-Methyl-2-hexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask, flame-dried under vacuum, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. Flush the system with dry nitrogen. Add a small portion of anhydrous THF via syringe.

  • Add a solution of 1-bromopropane in anhydrous THF to the dropping funnel. Add a few milliliters to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, gentle reflux).

  • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of 5-methyl-2-hexanone in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard solution over 30 minutes.

  • After addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude tertiary alcohol.

Visualizations

Synthesis_Pathway reagents1 1-Bromopropane + Mg grignard Propylmagnesium Bromide (Grignard Reagent) reagents1->grignard Formation solvent1 Anhydrous THF solvent1->reagents1 intermediate Tertiary Alkoxide Intermediate grignard->intermediate ketone 5-Methyl-2-hexanone ketone->intermediate alcohol 4-Isopropyl-4-octanol intermediate->alcohol Protonation workup 1. Add Ketone 2. Aqueous Workup (NH4Cl) product This compound (Final Product) alcohol->product Deoxygenation reduction Reduction (e.g., H2/Pd or HI/P)

Caption: Grignard synthesis pathway for this compound.

Troubleshooting_Workflow start Low Product Yield q_grignard Grignard Formation Failed? start->q_grignard q_reaction Low Yield After Ketone Addition? start->q_reaction cause_wet Wet Solvent/Glassware q_grignard->cause_wet Yes cause_mg Inactive Mg Surface q_grignard->cause_mg Yes sol_dry Solution: Flame-dry all glassware. Use anhydrous solvent. cause_wet->sol_dry sol_mg Solution: Activate Mg with Iodine or 1,2-dibromoethane. cause_mg->sol_mg cause_enol Enolization of Ketone q_reaction->cause_enol Yes cause_workup Losses During Workup q_reaction->cause_workup Yes sol_enol Solution: Add ketone slowly at low temperature (0 °C). cause_enol->sol_enol sol_workup Solution: Careful quenching at 0 °C. Thorough extraction. cause_workup->sol_workup

Caption: Troubleshooting workflow for low yield synthesis.

Purification_Strategy cluster_impurities Impurities crude Crude Product Mixture (Post-Workup) extraction Aqueous Wash (Separatory Funnel) crude->extraction Removes salts, water-soluble impurities ketone Unreacted Ketone coupling Coupling Byproducts (e.g., Hexane) alcohol Tertiary Alcohol distillation Fractional Distillation extraction->distillation Separates by boiling point chromatography Column Chromatography (if needed) distillation->chromatography If separation is poor final final distillation->final Product Fraction chromatography->final

Caption: Logical workflow for product purification.

References

Validation & Comparative

A Comparative Analysis of Octane Isomers and the Structurally Related Undecane Isomer, 4-Isopropyloctane

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Isomeric Classification: It is essential to clarify a fundamental point of chemical nomenclature at the outset. The subject of this guide, "4-isopropyloctane," is, by its IUPAC name, an isomer of undecane (B72203) (C₁₁H₂₄), not octane (B31449). Octane isomers possess the chemical formula C₈H₁₈. This guide will therefore provide a comparative study of several key octane isomers and will also include data for this compound to highlight the differences in physicochemical properties that arise from the variance in carbon chain length and structure. This comparison is particularly relevant for researchers in drug development and chemical synthesis, where such properties can significantly influence reaction kinetics, solubility, and biological interactions.

This guide presents a comparative overview of the physicochemical properties, performance characteristics, and relevant experimental protocols for n-octane, isooctane (B107328) (2,2,4-trimethylpentane), 2-methylheptane, 3-methylheptane, 2,3-dimethylhexane, and this compound.

Physicochemical Properties: A Tabular Comparison

The following tables summarize key quantitative data for the selected hydrocarbons, facilitating a direct comparison of their physical and chemical characteristics.

Table 1: General and Physical Properties

Propertyn-OctaneIsooctane (2,2,4-Trimethylpentane)2-Methylheptane3-Methylheptane2,3-DimethylhexaneThis compound
Molecular Formula C₈H₁₈C₈H₁₈C₈H₁₈C₈H₁₈C₈H₁₈C₁₁H₂₄
Molar Mass ( g/mol ) 114.23114.23114.23114.23114.23156.31
Boiling Point (°C) 125.799.2117.6118.9115.6178-184
Melting Point (°C) -56.8-107.4-109-120.5-110-57.06 (estimate)
Density (g/mL at 20°C) 0.7030.6920.6980.7060.7190.748-0.753
Refractive Index (n_D²⁰) 1.3981.3911.3951.3981.400-1.4021.420-1.423

Table 2: Performance and Safety Characteristics

Propertyn-OctaneIsooctane (2,2,4-Trimethylpentane)2-Methylheptane3-Methylheptane2,3-DimethylhexaneThis compound
Research Octane Number (RON) -1910046.452.091.3Not Applicable
Solubility in Water InsolubleInsolubleInsolubleInsolubleInsolubleInsoluble
Solubility in Organic Solvents SolubleSolubleSolubleSolubleSolubleSoluble
General Reactivity LowLowLowLowLowLow
General Toxicity LowLowLowLowLowLow (Assumed)

Performance Characteristics: A Deeper Dive

Octane Rating and Branching:

The Research Octane Number (RON) is a critical measure of a fuel's ability to resist knocking or premature detonation in a spark-ignition engine. A higher octane number indicates greater stability under compression. As illustrated in the data, there is a strong correlation between the degree of branching in the octane isomers and their RON.

  • n-Octane , a straight-chain alkane, has a very low RON, making it a poor fuel for modern engines.

  • Isooctane (2,2,4-trimethylpentane) , with its highly branched structure, is the reference standard for the 100-point on the octane scale.[1]

  • The other branched isomers, such as 2-methylheptane , 3-methylheptane , and 2,3-dimethylhexane , exhibit intermediate octane numbers that generally increase with the degree of branching and the centralization of the branches.

This relationship is a key principle in the refining of gasoline, where isomerization processes are employed to convert straight-chain alkanes into their more highly branched, higher-octane isomers.

Solubility, Reactivity, and Toxicity:

As nonpolar hydrocarbons, all the compounds listed are practically insoluble in water but are soluble in nonpolar organic solvents.[2] Their reactivity is generally low, characteristic of alkanes, which lack functional groups and are composed of strong C-C and C-H single bonds. Reactions typically require significant energy input, such as high temperatures or UV light, to initiate processes like combustion or free-radical halogenation.[3]

In terms of toxicity, these alkanes are considered to have low acute toxicity.[4] However, inhalation of high concentrations of their vapors can lead to central nervous system depression, and they can be irritating to the respiratory tract.[4] Aspiration of the liquid into the lungs can cause chemical pneumonitis.

Experimental Protocols

Detailed methodologies for determining the key performance indicators are outlined below.

1. Determination of Research Octane Number (RON)

  • Principle: The RON of a sample is determined by comparing its knocking characteristics to that of primary reference fuels (blends of isooctane and n-heptane) in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • Apparatus: A CFR engine with a variable compression ratio.

  • Procedure (summarized from ASTM D2699):

    • The CFR engine is operated under standardized conditions (600 rpm, specific intake air temperature and humidity).[5]

    • The compression ratio of the engine is adjusted while running on the sample fuel until a standard level of knock intensity is achieved.

    • Primary reference fuels of known octane numbers are then tested under the same conditions, bracketing the knock intensity of the sample.

    • The octane number of the reference fuel that matches the knock intensity of the sample is assigned as the RON of the sample.

2. Determination of Solubility

  • Principle: The solubility of a substance is determined by observing its behavior when mixed with a solvent. For alkanes, this is typically a qualitative assessment of miscibility with polar (e.g., water) and nonpolar (e.g., other hydrocarbons, ethers) solvents.

  • Apparatus: Test tubes, vortex mixer.

  • Procedure:

    • Add a small, measured volume of the alkane to a test tube.

    • Add an equal volume of the solvent to be tested (e.g., water, ethanol, hexane).

    • Agitate the mixture vigorously for a set period (e.g., 1 minute).

    • Allow the mixture to stand and observe for the formation of a single phase (soluble/miscible) or distinct layers (insoluble/immiscible).[1]

3. Assessment of Chemical Reactivity (e.g., with Bromine Water)

  • Principle: The reactivity of alkanes with reagents like bromine water is assessed by observing any chemical change, typically under conditions that can initiate a reaction (e.g., UV light).

  • Apparatus: Test tubes, UV lamp.

  • Procedure:

    • Add a small volume of the alkane to a test tube.

    • Add a few drops of bromine water (a yellow-orange solution).

    • Observe for any immediate color change. Alkanes are unreactive under normal conditions.

    • Expose the test tube to UV light for a period. A slow discoloration of the bromine water indicates a substitution reaction has occurred.[3]

Visualizing Relationships and Workflows

Isomer Structure and Octane Number Relationship

The following diagram illustrates the relationship between the degree of branching in octane isomers and their corresponding Research Octane Number (RON).

Octane_Isomers cluster_properties Property n_octane n-Octane (Straight Chain) RON: -19 branching Degree of Branching methylheptanes Methylheptanes (Slightly Branched) RON: ~46-52 dimethylhexanes Dimethylhexanes (Moderately Branched) RON: ~91 isooctane Isooctane (Highly Branched) RON: 100 ron Research Octane Number (RON) branching->ron Directly Correlates

Caption: Relationship between branching and octane number.

Experimental Workflow for RON Determination

This diagram outlines the key steps in determining the Research Octane Number of a fuel sample according to the ASTM D2699 standard.

RON_Workflow start Start: Fuel Sample cfr_engine Introduce Sample to CFR Engine start->cfr_engine operate_engine Operate at Standard Conditions (600 rpm, controlled temp/humidity) cfr_engine->operate_engine adjust_cr Adjust Compression Ratio to Achieve Standard Knock Intensity operate_engine->adjust_cr record_cr Record Compression Ratio adjust_cr->record_cr test_prf Test Primary Reference Fuels (PRFs) of Known Octane Numbers record_cr->test_prf match_knock Find PRF with Matching Knock Intensity test_prf->match_knock end Result: Research Octane Number match_knock->end

Caption: Workflow for RON determination.

References

Validating the Octane Number of 4-Isopropyloctane: A Comparative Guide to Engine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the octane (B31449) number of the novel compound "4-isopropyloctane" through standardized engine testing. While specific experimental data for this compound is not currently available in public literature, this document outlines the established methodologies for determining the Research Octane Number (RON) and Motor Octane Number (MON). It also offers a comparative analysis against well-characterized reference fuels and common octane boosters, providing a predictive assessment of this compound's potential as a fuel component.

Introduction to Octane Number and Its Significance

The octane number of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in a spark-ignition internal combustion engine.[1][2][3] Higher octane numbers indicate greater resistance to knock, allowing for higher engine compression ratios, which can lead to improved thermal efficiency and power output.[1][2][4] The two primary standards for measuring octane number are the Research Octane Number (RON) and the Motor Octane Number (MON).[5][6][7]

  • Research Octane Number (RON): Determined under less severe engine conditions, simulating lower-speed and lighter-load driving, such as city traffic.[6][7][8]

  • Motor Octane Number (MON): Measured under more severe conditions, including higher engine speeds and temperatures, reflecting highway driving or high-load operation.[6][7][8]

The Anti-Knock Index (AKI), commonly displayed at fuel pumps in the United States, is the arithmetic average of the RON and MON values.[5][6]

The Compound in Focus: this compound

This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄. Its structure consists of an eight-carbon main chain (octane) with an isopropyl group attached to the fourth carbon atom.

Chemical Structure:

Based on established structure-octane relationships, branched alkanes generally exhibit higher octane numbers than their linear counterparts.[9][10][11][12] The presence of the isopropyl group on the octane backbone suggests that this compound is likely to have a favorable octane rating compared to n-undecane (the linear C₁₁ alkane). However, without direct experimental validation, its precise RON and MON values remain undetermined.

Comparative Analysis: Estimated Performance of this compound

In the absence of experimental data for this compound, a comparative table has been compiled to contextualize its potential performance against standard reference fuels and common octane-enhancing additives. The values for this compound are estimations based on the known octane-boosting effects of branching in alkanes.

CompoundChemical FormulaTypeResearch Octane Number (RON)Motor Octane Number (MON)Anti-Knock Index (AKI) (R+M)/2
This compound C₁₁H₂₄ Branched Alkane ~85-95 (Estimated) ~80-90 (Estimated) ~82.5-92.5 (Estimated)
n-HeptaneC₇H₁₆Primary Reference Fuel000
Iso-octane (2,2,4-Trimethylpentane)C₈H₁₈Primary Reference Fuel100100100
EthanolC₂H₅OHOctane Booster~109~90~99.5
MTBE (Methyl tert-butyl ether)C₅H₁₂OOctane Booster~117~101~109
TolueneC₇H₈Octane Booster~120~107~113.5

Experimental Protocol for Octane Number Determination

The definitive method for determining the RON and MON of this compound is through engine testing using a standardized Cooperative Fuel Research (CFR) engine, following the procedures outlined by ASTM International.

Key Experimental Methodologies:
  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. [2][5][7]

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. [4][13][14]

Experimental Workflow:

The following diagram illustrates the general workflow for determining the octane number of a test sample like this compound.

G cluster_prep Preparation cluster_testing Engine Testing cluster_analysis Data Analysis A Procure/Synthesize This compound Sample D Introduce this compound into CFR Engine A->D B Prepare Primary Reference Fuels (PRF Blends of Iso-octane and n-Heptane) G Bracket with PRF Blends (One higher, one lower octane) B->G C Calibrate CFR Engine (as per ASTM standards) C->D C->G E Adjust Compression Ratio to Induce Standard Knock Intensity D->E F Record Compression Ratio and Knock Meter Reading E->F F->G H Record Knock Meter Readings for PRF Blends G->H I Interpolate Knock Readings to Determine Octane Number H->I J Repeat for RON (ASTM D2699) and MON (ASTM D2700) Conditions I->J K Report Final RON and MON Values J->K

Figure 1: Experimental workflow for octane number determination.
Detailed Procedural Steps:

  • Engine Preparation and Calibration:

    • The single-cylinder, variable compression ratio CFR engine must be prepared and calibrated according to the specific ASTM method (D2699 for RON, D2700 for MON).[1][4][5] This includes setting the correct engine speed (600 rpm for RON, 900 rpm for MON), ignition timing, and intake air temperature.[1][7]

    • The knock detection system, consisting of a detonation pickup and a knock meter, must be calibrated to a standard knock intensity using primary reference fuels (PRFs).[15] PRFs are volumetric blends of iso-octane (octane number 100) and n-heptane (octane number 0).[1][2]

  • Sample Testing:

    • The this compound sample is introduced into the engine's fuel system.

    • The engine's compression ratio is adjusted until a standard level of knock intensity is observed on the knock meter.

  • Bracketing Procedure:

    • Two PRF blends are selected, one with an octane number slightly higher and one slightly lower than the estimated octane number of the this compound sample.

    • The engine is run on each PRF blend, and the knock intensity is recorded without changing the compression ratio set for the sample.

    • The octane number of the sample is then determined by interpolating its knock intensity reading between the readings of the two bracketing PRF blends.

  • Data Reporting:

    • The final determined values for RON and MON for this compound should be reported, along with the specific ASTM methods used.

Conclusion

While the precise octane number of this compound awaits experimental determination, its branched-chain structure strongly suggests it will exhibit anti-knock properties superior to linear alkanes of similar carbon number. The standardized ASTM D2699 and D2700 methods provide a robust and universally accepted framework for the empirical validation of its Research and Motor Octane Numbers. The data and protocols presented in this guide offer a foundational basis for researchers and scientists to undertake this validation, contributing valuable data to the field of fuel science and engine technology.

References

A Comparative Analysis of Combustion Efficiency: 4-Isopropyloctane versus n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of hydrocarbon fuel research, understanding the relationship between molecular structure and combustion efficiency is paramount. This guide provides a detailed comparison of the combustion properties of 4-isopropyloctane, a branched-chain alkane, and n-octane, its straight-chain isomer. This analysis is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of hydrocarbon combustion for various applications, from solvent safety to metabolic stability studies.

Executive Summary

Generally, branched-chain alkanes are considered to be more stable than their linear counterparts, which often translates to a lower heat of combustion. This is attributed to factors such as steric hindrance and bond energies. While experimental data for n-octane is readily available, specific values for this compound are not. Therefore, this guide utilizes a well-established group contribution method to estimate the heat of combustion for this compound to facilitate a comparative analysis. The subsequent sections provide a quantitative comparison, a detailed experimental protocol for determining these values, and a logical diagram illustrating the principles of alkane combustion.

Data Presentation: Quantitative Comparison of Combustion Properties

The following table summarizes the key combustion-related properties of n-octane and this compound. The value for this compound is an estimate derived from the group contribution method for the enthalpy of formation.

Propertyn-Octane (Experimental)This compound (Estimated)Unit
Molecular FormulaC₈H₁₈C₁₁H₂₄-
Molar Mass114.23156.31 g/mol
Standard Enthalpy of Formation (liquid, ΔH_f°)-249.9-303.5kJ/mol
Standard Enthalpy of Combustion (liquid, ΔH_c°) -5470.5 -7435.8 kJ/mol
Heat of Combustion -47.89 -47.57 MJ/kg

Note: The standard enthalpy of formation for this compound was estimated using the group contribution method. The standard enthalpy of combustion was then calculated using the standard enthalpies of formation of CO₂, H₂O(l), and the respective alkanes.

Logical Relationship of Alkane Combustion

The following diagram illustrates the relationship between the structure of an alkane and its heat of combustion, which is a primary indicator of combustion efficiency from a thermodynamic standpoint.

G Logical Flow of Alkane Combustion Efficiency A Alkane Structure B Degree of Branching A->B Determines C Molecular Stability B->C Influences (Increased branching generally increases stability) D Heat of Combustion (ΔHc°) C->D Inversely related (Higher stability leads to lower heat of combustion) E Combustion Efficiency (Thermodynamic) D->E Primary indicator of

Caption: Relationship between alkane structure and combustion efficiency.

Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry

The standard experimental method for determining the heat of combustion of liquid hydrocarbons like n-octane and this compound is oxygen bomb calorimetry.

Objective: To measure the heat of combustion (ΔHc°) of a liquid hydrocarbon at constant volume.

Apparatus:

  • Oxygen bomb calorimeter

  • Steel combustion bomb

  • Calorimeter bucket

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Ignition unit

  • Pellet press (for solid standards)

  • Fuse wire (e.g., nickel-chromium)

  • Oxygen cylinder with pressure regulator

  • Analytical balance

  • Benzoic acid (as a standard for calibration)

Procedure:

  • Calibration of the Calorimeter:

    • A known mass (typically 1 g) of benzoic acid is pressed into a pellet and weighed accurately.

    • The pellet is placed in the crucible inside the bomb. A measured length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known volume of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to fall.

    • The effective heat capacity of the calorimeter is calculated using the known heat of combustion of benzoic acid and the measured temperature rise.

  • Measurement of the Hydrocarbon Sample:

    • A volatile liquid sample like n-octane or this compound is weighed in a sealed, combustible container (e.g., a gelatin capsule) to prevent evaporation.

    • The encapsulated sample is placed in the crucible, and the fuse wire is attached.

    • The same procedure as for the calibration is followed: the bomb is sealed, filled with oxygen, submerged in the water bath, and the sample is ignited.

    • The temperature change is recorded.

  • Calculations:

    • The total heat released during the combustion of the hydrocarbon is calculated from the temperature rise and the effective heat capacity of the calorimeter.

    • Corrections are made for the heat released by the combustion of the fuse wire and the gelatin capsule (if used).

    • The heat of combustion at constant volume (ΔUc°) is determined.

    • The enthalpy of combustion at constant pressure (ΔHc°) is calculated from ΔUc° using the relationship ΔHc° = ΔUc° + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

Safety Precautions:

  • Handle liquid hydrocarbons in a well-ventilated fume hood.

  • Ensure the bomb is not overcharged with oxygen.

  • Follow all safety guidelines for operating a high-pressure apparatus.

  • Wear appropriate personal protective equipment, including safety glasses and a lab coat.

Conclusion

Based on the established principles of alkane stability and the estimated thermodynamic data, this compound is predicted to have a slightly lower heat of combustion per unit mass compared to n-octane. This suggests that the branched isomer is thermodynamically more stable. While the difference in the estimated heat of combustion per kilogram is not substantial, it highlights the influence of molecular structure on energy content. For precise comparisons, experimental determination of the heat of combustion of this compound using the described bomb calorimetry protocol is recommended. This guide provides the foundational knowledge and methodologies for researchers to conduct such comparative studies.

A Comparative Analysis of 4-Isopropyloctane and Commercial Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the alkane 4-isopropyloctane and established commercial fuel additives. While this compound is a known hydrocarbon, its application as a fuel additive is not documented in publicly available literature. This comparison, therefore, juxtaposes the known properties of this compound with the well-defined functions and performance data of commercial additives, offering a framework for evaluating novel compounds as potential fuel enhancers.

Introduction to this compound

This compound is a branched-chain alkane with the chemical formula C11H24.[1][2] Alkanes are the primary components of gasoline and diesel fuels. The basic physicochemical properties of this compound are summarized below. Currently, there is no available experimental data to support its use or evaluate its performance as a fuel additive.

PropertyValue
Molecular FormulaC11H24[1][2]
Molar Mass156.31 g/mol [2]
Density0.748 - 0.753 g/mL[1][3]
Boiling Point178°C[1]
Melting Point-57.06°C (estimate)[1]
Refractive Index1.4196 - 1.423[1][3]

Overview of Commercial Fuel Additives

Commercial fuel additives are complex chemical formulations designed to enhance fuel performance, improve engine efficiency, and reduce emissions.[4][5] These additives are typically used in small concentrations and can be multifunctional, addressing several issues simultaneously.[4] The development and approval of these additives involve rigorous testing to ensure they are effective and do not cause harm to engine components.[6]

The following table summarizes common categories of commercial fuel additives and their primary functions.

Additive CategoryPrimary Function(s)Common Chemical Components
Octane (B31449) Boosters Increase the octane rating of gasoline, preventing engine knocking.Methylcyclopentadienyl manganese tricarbonyl (MMT), Ferrocene, Toluene, Isooctane.[7][8]
Cetane Improvers Improve the ignition quality of diesel fuel for easier starting and smoother combustion.[9][10]Alkyl nitrates (e.g., 2-ethylhexyl nitrate).
Detergents/Dispersants Clean and prevent the formation of deposits in fuel injectors, intake valves, and combustion chambers.[9][11]Polyisobutylene amines (PIBAs), polyetheramines (PEAs), Mannich detergents.[12]
Lubricity Improvers Restore lubricity to low-sulfur diesel fuels to protect fuel pumps and injectors from wear.[9][13]Fatty acids and their esters.
Corrosion Inhibitors Form a protective layer on metal surfaces to prevent corrosion from fuel components and water.[4][10]Carboxylic acids, esters, or amine salts.
Antioxidants/Stabilizers Prevent fuel degradation and the formation of gums and sediments during storage.[9][10][14]Hindered phenols, aminophenols.
Cold Flow Improvers Prevent the formation of wax crystals in diesel fuel at low temperatures, which can plug fuel filters.[9][10]Ethylene-vinyl acetate (B1210297) copolymers.
Anti-foaming Agents Reduce the formation of foam during refueling.[4]Silicone-based compounds.[7]

Experimental Protocols for Fuel Additive Evaluation

The evaluation of a potential fuel additive involves a series of standardized tests to determine its efficacy and safety. These protocols are often defined by organizations such as ASTM International and the Coordinating European Council (CEC).

Key Experimental Methodologies:
  • Intake Valve Cleanliness:

    • CEC F-05-A-93 (Mercedes-Benz M102E Engine): This test evaluates an additive's ability to prevent deposit formation on intake valves in a 2.3-liter spark-ignition engine under simulated urban driving conditions for 60 hours.[15]

    • CEC F-20-98 (Mercedes-Benz M111 Engine): This method assesses the propensity of a gasoline or additive to form intake valve deposits in a 2.0-liter, 16-valve engine over a 60-hour cyclic test.[11][15]

  • Injector Cleanliness:

    • CEC F-23-A-01 (Peugeot XUD9 Engine): This test is used to evaluate injector nozzle fouling in indirect injection diesel engines by measuring airflow loss after a 10-hour cyclic operation.[11][15]

    • CEC F-98-08 (DW-10 Engine): This procedure is designed to assess the ability of a diesel fuel or additive to prevent power loss due to injector deposits in modern, direct-injection common rail diesel engines.[11][15]

  • Corrosion Protection:

    • ASTM D665A: This standard test method evaluates the ability of a substance to prevent the rusting of steel in the presence of water.[11]

  • Lubricity:

    • ASTM D6079 (High-Frequency Reciprocating Rig - HFRR): This test measures the wear scar on a steel ball oscillating against a steel disk submerged in the fuel being tested. A smaller wear scar indicates better lubricity.

  • Standardized Evaluation Practices:

    • ASTM D4054: This provides a standard practice and a defined process for the evaluation of new aviation turbine fuels and fuel additives, outlining the necessary testing and review stages.[16]

    • AAR RP-503: This is a multi-phase procedure developed by the Association of American Railroads to evaluate the effectiveness of diesel fuel additives for medium-speed locomotive engines, covering fuel properties, engine effects, and changes in fuel consumption.[6]

Visualization of a Fuel Additive Evaluation Workflow

The following diagram illustrates a generalized workflow for the evaluation of a novel chemical compound as a potential fuel additive.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Laboratory Performance Testing cluster_2 Phase 3: Advanced Evaluation & Fleet Trials cluster_3 Phase 4: Final Assessment A Compound Identification (e.g., this compound) B Physicochemical Analysis (Density, BP, Solubility) A->B C Initial Performance Hypothesis (e.g., Octane, Detergency) B->C D Bench Tests (e.g., ASTM D665A - Corrosion) C->D E Engine-Specific Tests (e.g., CEC F-20-98 - IVD) D->E F Data Analysis & Comparison to Baseline Fuel E->F G Long-Term Engine Durability F->G H Fleet Trials (Real-world conditions) G->H I Emissions Testing H->I J Regulatory & OEM Approval I->J K Commercial Viability Analysis J->K L Product Formulation K->L

Caption: A generalized workflow for evaluating a novel fuel additive.

Conclusion

A direct performance comparison between this compound and commercial fuel additives is not feasible due to the absence of any data supporting its use in this context. This compound is a simple branched alkane, a class of molecules that forms the bulk of fuel itself rather than acting as a performance-enhancing additive.

In contrast, commercial fuel additives are highly specialized molecules or formulations developed through extensive research and testing to perform specific functions such as cleaning, lubrication, and preventing corrosion.[4][5] The evaluation of any new compound, including this compound, for use as a fuel additive would require a rigorous testing regime following established protocols to demonstrate a clear benefit over the base fuel. Without such data, this compound remains simply a hydrocarbon component and not a functional fuel additive in the recognized sense.

References

Performance Evaluation of 4-Isopropyloctane in Spark-Ignition Engines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of "4-isopropyloctane" as a potential fuel component for spark-ignition (SI) engines reveals a significant gap in publicly available performance data. Despite extensive searches of chemical databases, academic literature, and fuel-related publications, no specific experimental or predicted Research Octane (B31449) Number (RON), Motor Octane Number (MON), or other engine performance metrics for this compound could be identified.

This guide, therefore, pivots to a broader analysis of highly branched iso-alkanes in a similar carbon range (C11-C12) and their expected performance characteristics relative to well-established gasoline components. For this comparative analysis, isooctane (B107328) (2,2,4-trimethylpentane), a highly branched C8-alkane and the benchmark for the octane scale, will serve as a primary reference. Its performance will be contrasted with other common gasoline blendstocks: ethanol (B145695) and toluene (B28343). This comparison will provide valuable insights into the potential advantages and disadvantages of using long-chain, highly branched alkanes like this compound in modern SI engines.

Comparative Performance of Gasoline Components

The performance of a fuel in a spark-ignition engine is primarily determined by its resistance to autoignition (knocking), its energy content, and its combustion characteristics. The following tables summarize key performance indicators for isooctane, ethanol, and toluene based on available experimental data.

Table 1: Key Fuel Properties

Fuel ComponentChemical FormulaMolecular Weight ( g/mol )Density ( kg/m ³)Lower Heating Value (MJ/kg)
Isooctane C₈H₁₈114.2369244.3
Ethanol C₂H₅OH46.0778926.8[1]
Toluene C₇H₈92.14867[2]40.58[2]

Table 2: Octane Numbers and Engine Performance Parameters

Fuel ComponentResearch Octane Number (RON)Motor Octane Number (MON)Brake Thermal Efficiency (BTE) (%)Brake Specific Fuel Consumption (BSFC) (g/kWh)
Isooctane 100100~30-35 (Varies with engine design and operating conditions)~250-300 (Varies with engine design and operating conditions)
Ethanol 108.689Increased BTE reported in blends[3][4]Higher BSFC due to lower energy density[5]
Toluene 120107Can improve BTE[1]Can reduce BSFC[1]

Experimental Protocols for Performance Evaluation

The determination of fuel performance in SI engines follows standardized experimental procedures to ensure comparability and reproducibility of results. The primary metrics, RON and MON, are determined using a specialized Cooperative Fuel Research (CFR) engine.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number test simulates low-speed, mild driving conditions.[6][7] The standard test method, ASTM D2699, utilizes a single-cylinder CFR engine operating at 600 rpm.[6][7] The compression ratio of the engine is adjusted until a standard level of knock is detected for the test fuel. This is then compared to the knocking characteristics of primary reference fuels (blends of isooctane and n-heptane) to determine the RON.[8][9]

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number test evaluates fuel performance under more severe, high-speed, and high-load conditions.[10] The ASTM D2700 standard specifies a CFR engine speed of 900 rpm and a higher intake air temperature than the RON test.[10][11] The procedure for determining the MON by comparing the test fuel's knock intensity to that of primary reference fuels is similar to the RON test.[12][13][14]

Engine Performance and Emissions Testing

Beyond octane rating, a comprehensive evaluation of a fuel's performance involves testing in a multi-cylinder SI engine coupled to a dynamometer.[15] This allows for the measurement of parameters such as brake power, torque, brake thermal efficiency, and fuel consumption under various engine speeds and loads.[15][16] Exhaust gas analyzers are used to measure emissions of hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx).[17]

Experimental Workflow for Fuel Performance Evaluation

The following diagram illustrates the typical workflow for evaluating the performance of a new fuel component for spark-ignition engines.

Fuel_Performance_Evaluation cluster_0 Fuel Characterization cluster_1 Octane Number Determination cluster_2 Engine Performance & Emissions Testing cluster_3 Data Analysis & Comparison A Fuel Sample (e.g., this compound) B Physicochemical Analysis (Density, Heating Value) A->B C ASTM D2699 Research Octane Number (RON) A->C D ASTM D2700 Motor Octane Number (MON) A->D E Engine Dynamometer Test A->E H Comparative Analysis with Reference Fuels (Isooctane, etc.) B->H C->H D->H F Performance Data Acquisition (Power, Torque, BSFC, BTE) E->F G Exhaust Gas Analysis (HC, CO, NOx) E->G F->H G->H I Performance Evaluation Report H->I

Caption: Experimental workflow for SI engine fuel evaluation.

Discussion and Conclusion

While specific data for this compound remains elusive, the general principles of hydrocarbon fuel chemistry suggest that as a highly branched C11 alkane, it would likely exhibit a high Research Octane Number. The branching of the carbon chain is a key structural feature that inhibits autoignition, which is desirable in SI engines.[18] However, its larger molecular size compared to isooctane might influence its volatility and combustion speed, potentially affecting its Motor Octane Number and overall engine performance.

Further experimental investigation is required to quantify the performance of this compound and other C11-C12 iso-alkanes. Such studies would be invaluable for the development of advanced, high-performance gasolines. The standardized ASTM test procedures for RON and MON, along with dynamometer-based engine testing, provide a clear and established pathway for generating the necessary data to fully evaluate the potential of these compounds as fuel components. Researchers and professionals in drug development and other fields requiring high-purity solvents should be aware of the distinct properties of such molecules if considering them for fuel-related applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Isopropyloctane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 4-isopropyloctane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The accurate measurement of this branched-chain alkane is crucial in various fields, including petroleum analysis, environmental monitoring, and as a potential biomarker or impurity in pharmaceutical manufacturing. This document outlines the cross-validation of these methods, presenting supporting data and detailed experimental protocols to assist in selecting the most appropriate technique for specific analytical needs.

Overview of Analytical Approaches

Gas chromatography is the foundational technique for separating volatile and semi-volatile compounds like this compound from complex mixtures.[1][2] The choice of detector following chromatographic separation is critical and dictates the nature and quality of the analytical data.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method is a robust and widely used technique for the quantification of organic compounds.[2] The FID exhibits a consistent and proportional response to the mass of carbon atoms entering the flame, making it an excellent choice for accurate quantification of hydrocarbons.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique provides both qualitative and quantitative information.[4] By fragmenting the analyte molecules and separating the resulting ions based on their mass-to-charge ratio, GC-MS offers definitive compound identification, which is particularly valuable for distinguishing between isomers.[5][6]

Quantitative Performance: A Comparative Summary

The cross-validation of GC-FID and GC-MS for the quantification of this compound involves assessing key performance parameters. The following table summarizes typical validation data for the analysis of C11 branched alkanes, providing a realistic comparison of the two methods.

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (Selected Ion Monitoring - SIM)
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~5 ng/mL~10 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~30 ng/mL~1.5 ng/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Selectivity GoodExcellentSuperior

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative protocols for the quantification of this compound using GC-FID and GC-MS.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent such as hexane (B92381) or isooctane. Perform serial dilutions to create a series of calibration standards covering the desired concentration range.

  • Sample Extraction: For solid or liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction and remove interfering matrix components.[7]

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • GC Column: A non-polar capillary column, such as a DB-1 or HP-5 (or equivalent 5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable for separating hydrocarbon isomers.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample is injected in split or splitless mode, depending on the expected analyte concentration. The injector temperature is typically set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Detector: FID temperature set to 280 °C.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve generated from the standards.[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: The GC column, carrier gas, injection, and oven temperature program are typically the same as for the GC-FID method to allow for direct comparison of chromatographic performance.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode:

      • Full Scan: Acquire mass spectra over a range of m/z 40-200 to obtain complete fragmentation patterns for identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic fragment ions of this compound (e.g., m/z 57, 71, 85).[9]

  • Quantification: In full scan mode, quantification is based on the peak area of the total ion chromatogram (TIC). In SIM mode, the peak area of the selected ions is used, which provides higher sensitivity and selectivity.[9]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Stock Stock Solution of this compound Cal_Stds Calibration Standards Stock->Cal_Stds GC_FID GC-FID Analysis Cal_Stds->GC_FID GC_MS GC-MS Analysis Cal_Stds->GC_MS Sample_Ext Sample Extraction Sample_Ext->GC_FID Sample_Ext->GC_MS Data_Comp Data Comparison (Linearity, LOD, LOQ, Precision, Accuracy) GC_FID->Data_Comp GC_MS->Data_Comp Method_Select Method Selection Data_Comp->Method_Select

Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.

Logical Relationship for Method Selection

G Start Analytical Goal for this compound Quant Primary Goal: Accurate Quantification? Start->Quant ID Need for Definitive Identification or Isomer Differentiation? Quant->ID Yes GC_FID GC-FID is Preferred Quant->GC_FID No ID->GC_FID No GC_MS GC-MS is Necessary ID->GC_MS Yes GC_MS_SIM Consider GC-MS (SIM) for Trace Level Quantification GC_MS->GC_MS_SIM

Caption: Decision tree for selecting an analytical method.

Conclusion

Both GC-FID and GC-MS are highly suitable for the analysis of this compound. The cross-validation of these methods reveals their complementary strengths.

  • GC-FID is the preferred method for routine, high-throughput quantitative analysis where the identity of the analyte is already established and high precision is paramount. Its robust nature and consistent response factors for hydrocarbons make it a reliable workhorse.[10][11]

  • GC-MS is indispensable when definitive identification is required, especially in complex matrices where co-eluting peaks or isomeric interferences are possible. The use of SIM mode in GC-MS offers superior sensitivity for trace-level quantification.[4][12]

The choice between these two powerful techniques should be guided by the specific requirements of the analysis, including the need for qualitative information, the desired level of sensitivity, and the complexity of the sample matrix. For comprehensive analysis, employing both techniques can provide a high degree of confidence in the analytical results.

References

"4-isopropyloctane" as a biofuel component: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potential of 4-isopropyloctane as a next-generation biofuel, comparing its performance characteristics against established alternatives such as ethanol, butanol, and Fatty Acid Methyl Esters (FAMEs). This guide synthesizes available data on key fuel properties, outlines the experimental methodologies for their determination, and visually represents the production pathways of these biofuels.

As the global pursuit of sustainable energy sources intensifies, branched alkanes like this compound are emerging as promising candidates for "drop-in" biofuels. Their hydrocarbon nature offers compatibility with existing infrastructure and engine technologies, a significant advantage over alcohol-based fuels. This analysis provides a comparative overview of this compound's potential, benchmarked against common biofuels, to inform researchers and scientists in the field of renewable energy and drug development.

Due to the limited direct experimental data on this compound, this guide utilizes data for structurally similar highly-branched C11 and C12 isoalkanes as a proxy to provide a reasonable comparison of its expected performance.

Comparative Analysis of Key Biofuel Properties

The suitability of a compound as a biofuel is determined by several key performance metrics. These include the cetane number, which indicates ignition quality for diesel engines; energy density, a measure of the energy released upon combustion; kinematic viscosity, which affects fuel atomization; and cold flow properties, crucial for performance in colder climates.

PropertyThis compound (Proxy: C11-C12 Isoalkanes)EthanolButanolFAME (Biodiesel)
Cetane Number ~40-50 (estimated)82545-65
Lower Heating Value (MJ/kg) ~4426.833.1~37.8
Kinematic Viscosity at 40°C (mm²/s) ~1.5 - 2.5 (estimated)1.0742.244.1 - 6.0
Cloud Point (°C) < -60 (estimated)N/A (miscible with water)N/A (miscible with water)-3 to 12
Pour Point (°C) < -70 (estimated)-114-89-15 to 10

Note: Values for this compound are estimations based on data for similar branched alkanes. FAME properties can vary significantly based on the feedstock oil.

Experimental Protocols for Fuel Property Determination

The quantitative data presented in this guide are determined through standardized experimental procedures. The following are detailed methodologies for the key performance indicators:

Cetane Number

The cetane number (CN) is a critical measure of the ignition quality of a diesel fuel. It is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

Experimental Protocol (ASTM D613):

  • Engine Preparation: The CFR engine is calibrated using primary reference fuels with known cetane numbers: n-cetane (hexadecane), assigned a CN of 100, and isocetane (2,2,4,4,6,8,8-heptamethylnonane), with a CN of 15.

  • Sample Analysis: The test fuel (e.g., this compound) is run in the engine under standardized conditions of speed, injection timing, and fuel flow rate.

  • Ignition Delay Measurement: The compression ratio of the engine is adjusted to achieve a specific ignition delay, which is the time between fuel injection and the start of combustion.

  • Bracketing: The ignition delay of the test fuel is bracketed by running two reference fuel blends with known cetane numbers that give slightly shorter and slightly longer ignition delays.

  • Cetane Number Calculation: The cetane number of the test fuel is then interpolated from the compression ratios and known cetane numbers of the bracketing reference fuels.

Energy Density (Heat of Combustion)

The energy density, or heat of combustion, is the amount of energy released when a fuel is burned. It is a fundamental property for determining the efficiency of a fuel.

Experimental Protocol (ASTM D240):

  • Apparatus: A bomb calorimeter is used for this measurement. The apparatus consists of a constant-volume combustion chamber (the "bomb"), a water-filled calorimeter jacket, a stirrer, and a temperature measuring device.

  • Sample Preparation: A known mass of the liquid fuel is placed in a sample holder within the bomb. A fuse wire is positioned to ignite the sample.

  • Combustion: The bomb is sealed, pressurized with oxygen, and submerged in the water-filled calorimeter. The sample is then ignited electrically.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded before and after combustion. The temperature rise is used to calculate the heat released.

  • Calculation: The gross heat of combustion is calculated based on the temperature rise, the heat capacity of the calorimeter system, and the mass of the fuel sample. The net heat of combustion (Lower Heating Value) is then calculated by correcting for the heat of vaporization of the water produced during combustion.

Kinematic Viscosity

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. It is an important parameter for fuel injection systems.

Experimental Protocol (ASTM D445):

  • Apparatus: A calibrated glass capillary viscometer is used. The viscometer is placed in a constant-temperature bath to ensure a precise and stable measurement temperature.

  • Sample Preparation: The fuel sample is introduced into the viscometer.

  • Flow Measurement: The time it takes for a fixed volume of the fuel to flow under gravity through the capillary of the viscometer is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The result is typically reported in square millimeters per second (mm²/s) or centistokes (cSt).

Cold Flow Properties (Cloud Point and Pour Point)

Cold flow properties are critical for ensuring that a fuel can be used in cold climates without solidifying and blocking fuel lines and filters.

Cloud Point Experimental Protocol (ASTM D2500):

  • Apparatus: The test apparatus consists of a test jar, a cooling bath, and a thermometer.

  • Procedure: The fuel sample is placed in the test jar and cooled at a specified rate in the cooling bath.

  • Observation: The sample is inspected at every 1°C interval for the appearance of a cloud or haze, which indicates the formation of wax crystals.

  • Determination: The temperature at which the first cloudiness is observed at the bottom of the test jar is recorded as the cloud point.

Pour Point Experimental Protocol (ASTM D97):

  • Apparatus: Similar to the cloud point test, this uses a test jar, a cooling bath, and a thermometer.

  • Procedure: The sample is first heated and then cooled at a specified rate.

  • Flow Observation: At every 3°C interval, the test jar is tilted to see if the fuel flows.

  • Determination: The pour point is the lowest temperature at which the fuel is observed to flow. It is reported as the temperature of the previous 3°C interval before the fuel ceased to flow, plus 3°C.

Production and Synthesis Pathways

The production methods for this compound and its biofuel alternatives vary significantly, reflecting their different chemical origins.

Synthesis of this compound (Branched Alkanes)

Branched alkanes like this compound can be synthesized from renewable feedstocks through various catalytic pathways. One common approach involves the dimerization and subsequent hydrogenation of smaller olefins derived from biomass.

cluster_0 Biomass Conversion cluster_1 Alkane Synthesis cluster_2 Purification Biomass Biomass Sugars Sugars Biomass->Sugars Fermentation/ Dehydration Bio_olefins Bio_olefins Sugars->Bio_olefins Fermentation/ Dehydration Dimerization Dimerization Bio_olefins->Dimerization Catalyst Branched_Alkenes Branched_Alkenes Dimerization->Branched_Alkenes Hydrogenation Hydrogenation Branched_Alkenes->Hydrogenation H2, Catalyst Branched_Alkanes Branched_Alkanes Hydrogenation->Branched_Alkanes e.g., this compound Distillation Distillation Branched_Alkanes->Distillation Final_Product Final_Product Distillation->Final_Product

Synthesis of Branched Alkanes
Production of Ethanol

Bioethanol is primarily produced through the fermentation of sugars derived from crops such as corn, sugarcane, or cellulosic biomass.

cluster_0 Feedstock Processing cluster_1 Fermentation cluster_2 Purification Biomass Biomass Milling Milling Biomass->Milling Slurry Slurry Milling->Slurry Liquefaction Liquefaction Slurry->Liquefaction Enzymes Saccharification Saccharification Liquefaction->Saccharification Enzymes Fermentation_Tank Fermentation_Tank Saccharification->Fermentation_Tank Yeast Beer Beer Fermentation_Tank->Beer Distillation Distillation Beer->Distillation Dehydration Dehydration Distillation->Dehydration Ethanol Ethanol Dehydration->Ethanol

Ethanol Production via Fermentation
Production of Butanol

Biobutanol is produced through a similar fermentation process to ethanol, often referred to as Acetone-Butanol-Ethanol (ABE) fermentation, using specific strains of bacteria.

cluster_0 Feedstock Preparation cluster_1 ABE Fermentation cluster_2 Product Separation Biomass Biomass Hydrolysis Hydrolysis Biomass->Hydrolysis Sugars Sugars Hydrolysis->Sugars Fermenter Fermenter Sugars->Fermenter Clostridium sp. ABE_Broth ABE_Broth Fermenter->ABE_Broth Acetone, Butanol, Ethanol Distillation Distillation ABE_Broth->Distillation Butanol Butanol Distillation->Butanol

Butanol Production via ABE Fermentation
Production of FAME (Biodiesel)

Fatty Acid Methyl Esters (FAME), commonly known as biodiesel, are produced through a chemical process called transesterification of vegetable oils or animal fats.

cluster_0 Reactants cluster_1 Transesterification cluster_2 Separation & Purification Vegetable_Oil Vegetable_Oil Reactor Reactor Methanol Methanol Catalyst Catalyst (e.g., NaOH) Reaction_Mixture Reaction_Mixture Reactor->Reaction_Mixture Heating & Mixing Separation Separation Reaction_Mixture->Separation Settling Glycerin Glycerin Separation->Glycerin Raw_Biodiesel Raw_Biodiesel Separation->Raw_Biodiesel Washing Washing Raw_Biodiesel->Washing Drying Drying Washing->Drying FAME FAME Drying->FAME

FAME (Biodiesel) Production via Transesterification

A Comparative Analysis of 4-Isopropyloctane and Iso-octane for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and reference standards is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the properties of 4-isopropyloctane and the well-established standard, iso-octane (2,2,4-trimethylpentane), offering insights into their potential applications.

While iso-octane is a widely utilized hydrocarbon in various scientific and industrial processes, this compound presents an alternative with a distinct molecular structure. This comparison aims to benchmark the known properties of this compound against those of iso-octane, providing a foundational reference for its consideration in laboratory and manufacturing settings.

Chemical and Physical Properties: A Tabular Comparison

The fundamental chemical and physical characteristics of a compound are paramount in determining its suitability for specific applications. The following tables summarize the key properties of this compound and iso-octane.

Table 1: General Chemical Properties

PropertyThis compoundIso-octane (2,2,4-trimethylpentane)
IUPAC NameThis compound2,2,4-Trimethylpentane
Molecular FormulaC₁₁H₂₄[1]C₈H₁₈[2]
Molecular Weight156.31 g/mol [3][4]114.23 g/mol [2]
CAS Number62016-15-3[3][4]540-84-1[2]

Table 2: Physical Properties

PropertyThis compoundIso-octane (2,2,4-trimethylpentane)
AppearanceClear, colorless liquid (presumed)Clear, colorless liquid[2]
OdorNot specifiedPetroleum-like[2]
Boiling Point178 °C[1]99.2 °C[2]
Melting Point-57.06 °C (estimate)[1]-107.4 °C[2]
Density0.7483 g/cm³[1]0.692 g/cm³ at 20 °C[2]
Refractive Index1.4196[1]1.391 at 20 °C[2]
Flash PointNot available-12 °C[2]
Autoignition TemperatureNot available417 °C[2]
Solubility in WaterInsoluble (presumed based on structure)Insoluble[2]
Solubility in Organic SolventsMiscible with many organic solvents (presumed)Miscible with many organic solvents[2]

Performance Benchmarking: Octane (B31449) Rating

The octane rating is a standard measure of a fuel's ability to resist "knocking" or "pinging" during combustion. Iso-octane, by definition, has an octane rating of 100.[5][6] The highly branched structure of iso-octane contributes to its high resistance to autoignition.[5][7]

Table 3: Octane Rating

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compoundNot experimentally determined; predicted to be highNot experimentally determined; predicted to be high
Iso-octane100 (by definition)[5]100 (by definition)[5]

Experimental Protocols

To facilitate further research and direct comparison, this section outlines the detailed methodologies for key experiments that would be required to benchmark the properties of this compound against iso-octane.

Determination of Octane Number (Research and Motor Methods)

The octane number of a hydrocarbon is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[8] The procedure involves comparing the knocking characteristics of the test sample (this compound) with that of primary reference fuels (mixtures of iso-octane and n-heptane).

Experimental Workflow:

G Octane Number Determination Workflow cluster_prep Preparation cluster_testing Engine Testing cluster_analysis Data Analysis Sample_Prep Prepare this compound sample CFR_Engine Calibrate and operate CFR engine per ASTM D2699 (RON) or D2700 (MON) Sample_Prep->CFR_Engine Reference_Fuels Prepare primary reference fuels (iso-octane/n-heptane blends) Reference_Fuels->CFR_Engine Run_Sample Run this compound and measure knock intensity CFR_Engine->Run_Sample Run_References Run reference fuels to bracket the knock intensity of the sample CFR_Engine->Run_References Interpolation Interpolate results to determine the octane number Run_Sample->Interpolation Run_References->Interpolation Result Report Research Octane Number (RON) and Motor Octane Number (MON) Interpolation->Result

Caption: Workflow for determining the octane number of a test compound.

Detailed Steps:

  • Engine Calibration: The CFR engine is calibrated using a certified reference fuel with a known octane number.

  • Sample Analysis: The test sample (this compound) is run in the engine, and the compression ratio is adjusted to produce a standard level of knock intensity.

  • Reference Fuel Comparison: Primary reference fuels of varying iso-octane/n-heptane ratios are run in the engine to find two blends that bracket the knock intensity of the sample at the same compression ratio.

  • Octane Number Calculation: The octane number of the sample is calculated by interpolation between the octane numbers of the bracketing reference fuels.

  • RON vs. MON: The Research Octane Number (RON) is determined under milder engine conditions (600 rpm), while the Motor Octane Number (MON) is determined under more severe conditions (900 rpm, preheated fuel mixture).[7]

Solvent Miscibility and Solubility Determination

The utility of a compound as a solvent is determined by its miscibility with other solvents and its ability to dissolve solutes. A general principle is that "like dissolves like," meaning non-polar compounds like alkanes are more likely to be miscible with other non-polar solvents.

Experimental Workflow:

G Solvent Miscibility and Solubility Testing Workflow cluster_miscibility Miscibility Testing cluster_solubility Solubility Testing Mix_Solvents Mix this compound with a range of standard solvents (polar and non-polar) in a 1:1 ratio Observe_Miscibility Observe for phase separation. A single, clear phase indicates miscibility. Mix_Solvents->Observe_Miscibility Add_Solute Add a known amount of a standard solute to a known volume of this compound Stir_Observe Stir at a constant temperature and observe for dissolution Add_Solute->Stir_Observe Determine_Solubility Determine the concentration at which no more solute dissolves (saturation point) Stir_Observe->Determine_Solubility

Caption: Workflow for evaluating the solvent properties of a test compound.

Detailed Steps for Miscibility:

  • Solvent Selection: A range of standard laboratory solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.

  • Mixing: Equal volumes of this compound and a test solvent are combined in a clear, sealed container.

  • Observation: The mixture is agitated and then allowed to stand. Visual inspection for the formation of a single homogeneous phase or distinct layers determines miscibility.

Detailed Steps for Solubility of a Solid:

  • Sample Preparation: A known mass of a solid solute is added to a known volume of the solvent (this compound) in a flask.

  • Equilibration: The mixture is stirred at a constant temperature for a sufficient period to reach equilibrium.

  • Analysis: The concentration of the dissolved solute in the liquid phase is determined using an appropriate analytical technique (e.g., spectroscopy, chromatography). This is repeated with increasing amounts of solute until saturation is reached.

Conclusion

Based on its molecular structure and the established properties of similar branched alkanes, this compound is anticipated to be a non-polar solvent with a high octane rating. Its higher boiling point and density compared to iso-octane may offer advantages in applications requiring lower volatility. However, a comprehensive understanding of its performance characteristics necessitates direct experimental evaluation. The protocols outlined in this guide provide a framework for researchers to conduct such comparative studies, enabling a data-driven assessment of this compound's potential as a valuable alternative to iso-octane in various research and development applications.

References

Validating Branched Alkanes in Surrogate Fuel Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the validation process for branched alkane components in surrogate fuel models, with a case study on the extensively researched iso-octane, is presented. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating potential surrogate fuel candidates.

The development of accurate surrogate fuel models is crucial for advancing combustion research and engine design. These models rely on a blend of well-characterized hydrocarbon components to emulate the complex combustion behavior of real fuels like jet fuel and diesel. Branched alkanes, or iso-alkanes, are a critical class of compounds in these surrogates, significantly influencing ignition quality and flame chemistry.

While a vast number of branched alkane isomers exist, research has historically focused on a select few due to their prevalence in practical fuels and commercial availability. One such compound of interest could be 4-isopropyloctane; however, a thorough review of current literature reveals a significant lack of experimental data on its combustion properties, such as ignition delay time and laminar flame speed. This data is essential for its validation as a reliable component in surrogate fuel models.

In contrast, iso-octane (2,2,4-trimethylpentane) has been extensively studied and serves as a primary reference fuel for determining the octane (B31449) rating of gasoline. Its well-documented combustion characteristics make it an ideal case study for demonstrating the rigorous validation process required for any new surrogate fuel component. This guide will therefore use iso-octane as a representative branched alkane to illustrate the experimental methodologies and data analysis central to surrogate fuel validation.

Performance Comparison of Branched Alkanes

A key aspect of validating a surrogate fuel component is comparing its fundamental combustion properties against established components and theoretical models. The following tables summarize key physicochemical and combustion performance data for this compound and the well-characterized iso-octane. The lack of combustion data for this compound underscores the need for experimental investigation before it can be considered a viable surrogate component.

Table 1: Physicochemical Properties of this compound and Iso-octane

PropertyThis compoundIso-octane (2,2,4-trimethylpentane)
Molecular Formula C₁₁H₂₄[1][2]C₈H₁₈
Molar Mass ( g/mol ) 156.31[2]114.23
Density (g/cm³) 0.7483[1]0.692
Boiling Point (°C) 178[1]99.3
Melting Point (°C) -57.06 (estimate)[1]-107.4
Refractive Index 1.4196[1]1.391

Table 2: Combustion Performance Data - Ignition Delay Time of Iso-octane

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)Reference
1177 - 20091.18 - 8.170.25 - 2.0Varies with conditions[3]
~850 - 128015 - 600.5, 1.0, 2.0Varies with conditions[4]
~900 - 1250~401.0~100 - 1000[5]

Note: Ignition delay time is highly dependent on experimental conditions. The values presented are indicative of the ranges studied.

Table 3: Combustion Performance Data - Laminar Flame Speed of Iso-octane

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Peak Laminar Flame Speed (cm/s)Reference
3581~1.1~40[6]
373 - 47310.8 - 1.6Increases with temperature[7]
298 - 47010.7 - 1.4Varies with temperature[8]

Note: Laminar flame speed is presented as the peak value, which typically occurs slightly rich of stoichiometry.

Experimental Protocols for Surrogate Fuel Validation

The validation of a potential surrogate fuel component hinges on precise and repeatable experimental measurements of its combustion characteristics. The two primary experimental setups used for acquiring the data presented above are the Shock Tube for ignition delay time measurements and the Constant Volume Combustion Chamber for laminar flame speed measurements.

Ignition Delay Time Measurement via Shock Tube

Ignition delay time (IDT) is a critical parameter that characterizes the reactivity of a fuel under engine-relevant conditions.[9] A shock tube is an apparatus designed to generate high-temperature and high-pressure environments for studying chemical kinetics.[9][10]

Methodology:

  • Mixture Preparation: A homogenous mixture of the fuel vapor, oxidizer (typically air or a synthetic air blend), and a diluent gas (like argon) is prepared in a mixing tank.[3]

  • Shock Wave Generation: A high-pressure driver gas (e.g., helium) is separated from the low-pressure fuel mixture by a diaphragm.[11] The rupture of this diaphragm generates a shock wave that propagates through the fuel mixture, rapidly heating and compressing it.[11]

  • Ignition Detection: The ignition event is detected by monitoring for a sharp increase in pressure and the emission of light from radical species such as OH* or CH*, which are indicative of combustion.[9][12]

  • IDT Determination: The ignition delay time is defined as the time interval between the arrival of the shock wave at the measurement location and the onset of ignition.[9]

Laminar Flame Speed Measurement via Constant Volume Combustion Chamber

Laminar flame speed is a fundamental property of a combustible mixture that quantifies its reactivity, diffusivity, and exothermicity.[13] A constant volume combustion chamber, often spherical, is a common apparatus for these measurements.[14][15]

Methodology:

  • Vessel Preparation: The combustion chamber is heated to the desired initial temperature and evacuated to remove any residual gases.[14]

  • Mixture Introduction: The premixed fuel, oxidizer, and any diluents are introduced into the chamber to a specified initial pressure.

  • Ignition: The mixture is ignited at the center of the chamber by a pair of electrodes, creating a spherically expanding flame.[7]

  • Flame Propagation Tracking: The propagation of the flame front is recorded using high-speed schlieren imaging, which visualizes density gradients in the gas.[7]

  • Data Analysis: The flame radius as a function of time is extracted from the images. This data, along with the pressure rise in the vessel, is used in a thermodynamic model to calculate the unstretched laminar flame speed.[13]

Visualizing the Validation Workflow and Molecular Structures

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the logical workflow of surrogate fuel validation and the chemical structures of the molecules of interest.

SurrogateValidationWorkflow cluster_0 Component Selection cluster_1 Experimental Validation cluster_2 Model Comparison & Refinement cluster_3 Surrogate Formulation TargetFuel Target Fuel (e.g., Jet A) Analysis Chemical Analysis (GCxGC, NMR) TargetFuel->Analysis IdentifyClasses Identify Key Hydrocarbon Classes Analysis->IdentifyClasses SelectCandidate Select Candidate Component (e.g., this compound) IdentifyClasses->SelectCandidate ExpIDT Ignition Delay Time (Shock Tube) SelectCandidate->ExpIDT ExpLFS Laminar Flame Speed (Constant Volume Bomb) SelectCandidate->ExpLFS OtherExp Other Experiments (Flow Reactor, etc.) SelectCandidate->OtherExp CompareData Compare Experimental & Model Data ExpIDT->CompareData ExpLFS->CompareData OtherExp->CompareData KineticModel Chemical Kinetic Model KineticModel->CompareData RefineModel Refine Kinetic Model CompareData->RefineModel ValidatedComponent Validated Component RefineModel->ValidatedComponent Mix Formulate Surrogate Mixture ValidatedComponent->Mix FinalSurrogate Final Surrogate Model Mix->FinalSurrogate MolecularStructures cluster_isopropyloctane This compound cluster_isooctane Iso-octane (2,2,4-trimethylpentane) C11H24 C₁₁H₂₄ isopropyloctane_structure C8H18 C₈H₁₈ isooctane_structure

References

Safety Operating Guide

Proper Disposal of 4-Isopropyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-isopropyloctane, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with diligence due to its hazardous properties. This procedural guide outlines the necessary steps for its safe management and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

This compound is a flammable liquid that poses several health and environmental risks.[1][2] It is classified as a skin irritant, may cause drowsiness or dizziness, and can be fatal if swallowed and enters the airways.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationDescription
Flammable Liquids Category 2: Highly flammable liquid and vapor.[1]
Aspiration Hazard Category 1: May be fatal if swallowed and enters airways.[1]
Skin Irritation Category 2: Causes skin irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause drowsiness or dizziness.[1]
Hazardous to the Aquatic Environment (Acute) Category 1: Very toxic to aquatic life.[1][2]
Hazardous to the Aquatic Environment (Chronic) Category 1: Very toxic to aquatic life with long-lasting effects.[1][2]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[3][4]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3][4]
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste.[5] It is also critical to avoid mixing it with incompatible chemicals in the same waste container.[6] Keep halogenated and non-halogenated solvent wastes separate if possible.[7]

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect this compound waste in a container that is compatible with its chemical properties. The container must have a secure, tight-fitting lid.[8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[5] Include the concentration and any other components mixed in the waste stream.

  • Container Filling: Do not overfill waste containers; leave adequate headspace to allow for vapor expansion.[6] Keep containers closed except when adding waste.[6][8]

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[4]

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent spills.[6]

Step 4: Arranging for Final Disposal

  • Licensed Disposal Company: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) office will typically coordinate this.

  • Waste Pickup Request: Follow your institution's procedures for requesting a hazardous waste pickup.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[1]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1][3] Do not allow the spilled material to enter sewers or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify & Segregate Waste ppe->identify container Use Labeled, Leak-Proof Hazardous Waste Container identify->container storage Store in Designated, Secure Area with Secondary Containment container->storage pickup Arrange for Pickup by Licensed Disposal Company storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for this compound Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.